3-Chloro-5,6-dimethylpyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5,6-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABOTYHSSBSAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305221 | |
| Record name | 3-chloro-5,6-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39213-71-3 | |
| Record name | 39213-71-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-5,6-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 3-Chloro-5,6-dimethylpyrazin-2-amine (CAS 39213-71-3)
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. This versatile heterocyclic compound is a valuable building block in modern synthetic chemistry, offering a unique scaffold for the generation of diverse molecular libraries. We will delve into its fundamental properties, synthesis, reactivity, analytical characterization, and safe handling protocols, providing field-proven insights to empower your research and development endeavors.
This compound is a substituted pyrazine, a class of aromatic heterocycles that are prevalent in numerous biologically active compounds and natural products.[1][2] The specific arrangement of the chloro, amino, and two methyl groups on the pyrazine ring imparts a distinct electronic and steric profile, making it a strategic intermediate for targeted synthesis. The chloro group can act as a leaving group in nucleophilic substitution reactions, while the amino group provides a handle for amide bond formation, alkylation, and other transformations.
The key physicochemical properties are summarized below, providing essential data for reaction planning, solubility screening, and analytical method development.
| Property | Value | Source |
| CAS Number | 39213-71-3 | [3] |
| Molecular Formula | C₆H₈ClN₃ | [3] |
| Molecular Weight | 157.60 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CC1=C(N=C(C(=N1)N)Cl)C | [3] |
| XLogP3-AA | 1.2 | [3] |
| Topological Polar Surface Area | 51.8 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 0 | [3] |
Synthesis and Purification Strategy
While specific literature detailing the exact synthesis of this compound is not extensively published, a robust and logical synthetic route can be designed based on established pyrazine chemistry. The most direct approach involves the sequential functionalization of a commercially available dimethylpyrazine core.
A plausible and efficient pathway begins with 2,3-dimethylpyrazine, proceeds through a directed chlorination, and concludes with amination. This strategy is chosen for its convergence and reliance on well-understood, scalable reaction classes.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Self-Validating Approach
This protocol is a representative procedure derived from common practices in heterocyclic chemistry.[4][5] Each step includes rationale and validation checkpoints.
Step A: Dichlorination of 2,3-Dimethylpyrazine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dimethylpyrazine (1.0 equiv).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, ~5-10 equiv) as the solvent and chlorinating agent. Cool the mixture to 0 °C in an ice bath.
-
Chlorination: Slowly add N-chlorosuccinimide (NCS, 2.2 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C. Causality: Using a slight excess of NCS ensures complete dichlorination. POCl₃ serves as both a reagent and a medium that facilitates the reaction.
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 80-100 °C) for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by TLC or GC-MS, checking for the disappearance of the starting material and mono-chlorinated intermediates.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution. Trustworthiness: This quenching and neutralization must be done slowly and with cooling to control the exothermic reaction of POCl₃ with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude 2,5-dichloro-3,6-dimethylpyrazine can be purified by column chromatography on silica gel or by recrystallization.
Step B: Regioselective Amination
-
Setup: In a pressure-rated vessel, dissolve the purified 2,5-dichloro-3,6-dimethylpyrazine (1.0 equiv) in a suitable solvent such as dioxane or THF.
-
Reagent Addition: Add a source of ammonia. A solution of ammonia in methanol (7N) or the use of an ammonia surrogate in a Buchwald-Hartwig amination protocol is effective. For the latter, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a ligand (e.g., Xantphos, 0.05 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Reaction: Seal the vessel and heat to 80-120 °C for 12-24 hours. Causality: The pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two chloro-substituents activates the ring, but heating is required. The regioselectivity is governed by the electronic and steric environment, often favoring substitution at one position over the other.
-
Monitoring: Monitor the reaction by LC-MS to track the formation of the mono-aminated product and consumption of the dichloro starting material.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The final product, this compound, is purified via column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Two singlets in the aliphatic region (δ ~2.3-2.6 ppm) corresponding to the two non-equivalent methyl groups. A broad singlet in the δ ~4.5-5.5 ppm range for the -NH₂ protons. |
| ¹³C NMR | Four distinct signals in the aromatic/heteroaromatic region for the pyrazine ring carbons. Two signals in the aliphatic region for the methyl carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 158.05. |
| HPLC/UPLC | Purity assessment should yield >95% peak area for the main component. |
Note: Specific chemical shifts in NMR are dependent on the solvent used. Advanced 2D NMR techniques like HMBC and HSQC can be used for unambiguous assignment of all protons and carbons.[6]
Reactivity and Applications in Drug Discovery
The utility of this compound as a synthetic intermediate stems from its two distinct reactive sites, which can be addressed orthogonally.
-
N-Functionalization: The primary amine at the C2 position is a potent nucleophile, readily undergoing acylation with acid chlorides or anhydrides, reductive amination with aldehydes, and alkylation to form secondary amines.
-
C-Functionalization (SNAr): The chlorine atom at the C3 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functionalities, including O-nucleophiles (alcohols, phenols), S-nucleophiles (thiols), and N-nucleophiles (amines), expanding the chemical space accessible from this scaffold.
This dual reactivity makes it an ideal starting point for constructing libraries of compounds for screening in drug discovery programs. Pyrazine derivatives are known to possess a wide range of biological activities, including roles as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][7] For instance, related heterocyclic cores are central to targeted therapies like HER2 inhibitors.[8]
Caption: Key reactivity pathways for synthetic diversification.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors. The following guidelines are based on general safety data for related chlorinated and aminated heterocyclic compounds.[9][10][11]
Hazard Identification
| Hazard Class | Statement |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[12][13] |
| Skin Irritation | Causes skin irritation.[13] |
| Eye Irritation | Causes serious eye irritation.[13] |
| Respiratory Irritation | May cause respiratory irritation.[13] |
Protocol for Safe Handling
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9][11] Ensure eyewash stations and safety showers are readily accessible.[12][14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[11][13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[11][12]
-
Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[11][13]
-
-
Handling Practices: Avoid generating dust. Keep away from heat, sparks, and open flames.[10] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][15] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent degradation.
Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for proper disposal.[10][12]
References
- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. synerzine.com [synerzine.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. chemscene.com [chemscene.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-5,6-dimethylpyrazin-2-amine
Introduction: Unveiling a Key Heterocyclic Building Block
3-Chloro-5,6-dimethylpyrazin-2-amine, a substituted aminopyrazine, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The unique arrangement of its chloro, amino, and methyl functional groups on the pyrazine core imparts specific electronic and steric properties, making it a valuable synthon for the development of novel bioactive molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug discovery and process development, enabling researchers to predict its behavior in various chemical and biological systems, design appropriate analytical methods, and ensure safe handling and storage.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended to serve as a foundational resource for researchers, chemists, and formulation scientists, offering both established data and practical, field-proven methodologies for its characterization.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are readily available from chemical supplier databases, others, such as melting point and precise water solubility, are not yet widely reported in the public domain and require experimental determination.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | Alfa Chemistry[1] |
| Molecular Weight | 157.60 g/mol | Alfa Chemistry[1] |
| IUPAC Name | This compound | Alfa Chemistry[1] |
| Canonical SMILES | CC1=C(N=C(C(=N1)N)Cl)C | Alfa Chemistry[1] |
| Boiling Point | 265.8°C (Predicted) | Xidian Reagent[2] |
| Hydrogen Bond Donor Count | 1 | Alfa Chemistry[1] |
| Topological Polar Surface Area | 51.8 Ų | Alfa Chemistry[1] |
| XLogP3-AA (Lipophilicity) | 1.2 | Alfa Chemistry[1] |
Structural Elucidation and Molecular Visualization
The chemical structure of this compound is fundamental to its properties and reactivity.
References
An In-Depth Technical Guide to 3-Chloro-5,6-dimethylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5,6-dimethylpyrazin-2-amine is a heterocyclic amine belonging to the pyrazine class of compounds. Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4. This particular derivative is substituted with a chloro group at the 3-position, an amino group at the 2-position, and two methyl groups at the 5- and 6-positions. The strategic placement of these functional groups makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key considerations for its use in a research and development setting.
Molecular Structure and Properties
The structural and electronic characteristics of this compound dictate its reactivity and potential applications. Understanding these fundamental properties is crucial for its effective utilization in synthesis and drug design.
Molecular Formula and Weight
The chemical formula for this compound is C6H8ClN3.[1] This composition gives it a molecular weight of approximately 157.60 g/mol .[1][2]
Structural Representation
The core of the molecule is a pyrazine ring, which imparts aromatic stability. The substituents play a critical role in its chemical behavior. The amino group is an electron-donating group, which can influence the reactivity of the pyrazine ring, making it more susceptible to electrophilic substitution at certain positions. Conversely, the chloro group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but provides a reactive site for nucleophilic substitution.
Caption: 2D Molecular Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties is essential for handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Formula | C6H8ClN3 | [1][2] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 39213-71-3 | [1][2] |
| Canonical SMILES | CC1=C(N=C(C(=N1)N)Cl)C | [1] |
| Topological Polar Surface Area | 51.8 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| XLogP3-AA | 1.2 | [1] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |
Expertise & Experience Insight: The low rotatable bond count suggests a rigid molecular structure, which can be advantageous in drug design for achieving specific binding conformations. The XLogP3-AA value of 1.2 indicates moderate lipophilicity, suggesting reasonable cell permeability.
Experimental Protocols: A Self-Validating System
The following section outlines a standard experimental workflow for the characterization of this compound, ensuring the identity and purity of the compound.
Workflow for Compound Verification
This workflow provides a logical sequence of analytical techniques to confirm the structural integrity and purity of the target molecule.
Caption: Experimental workflow for the characterization of this compound.
Step-by-Step Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the proton and carbon framework of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.
-
Causality: The choice of deuterated solvent is critical to avoid large solvent peaks that could obscure the analyte signals. CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples and to observe exchangeable protons (e.g., -NH₂).
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum. Expected signals would include two singlets for the two non-equivalent methyl groups and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic environment of the pyrazine ring.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show distinct signals for each of the six carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and methyl carbons.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons for each signal.
-
Compare the observed chemical shifts and integration values with the expected structure of this compound.
-
Trustworthiness: This protocol is self-validating as the combination of ¹H and ¹³C NMR provides a unique fingerprint of the molecule. Any deviation from the expected spectra would indicate the presence of impurities or an incorrect structure.
Applications in Research and Development
Substituted pyrazines are a well-established class of compounds in drug discovery. The presence of the chloro and amino groups on the this compound scaffold offers multiple avenues for synthetic modification, making it an attractive starting material for the development of novel therapeutic agents. For instance, the chloro group can be displaced by various nucleophiles in Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce diverse functionalities. The amino group can be acylated, alkylated, or used as a directing group in further synthetic transformations.
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. A thorough understanding of its molecular structure, properties, and appropriate analytical characterization is paramount for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for ensuring the quality and identity of this compound, thereby enabling its effective use in the synthesis of more complex molecules with potential biological activity.
References
An In-depth Technical Guide to the Synthesis of 3-Chloro-5,6-dimethylpyrazin-2-amine
Foreword: The Strategic Importance of Substituted Pyrazines
In the landscape of modern medicinal and agricultural chemistry, the pyrazine scaffold stands as a cornerstone heterocyclic motif. Its unique electronic properties, metabolic stability, and ability to engage in specific hydrogen bonding interactions have cemented its role in a multitude of bioactive molecules. Among its derivatives, 3-Chloro-5,6-dimethylpyrazin-2-amine (CAS No: 39213-71-3) emerges as a particularly valuable building block.[1] Its trifunctional nature—comprising a reactive chlorine atom, a nucleophilic amino group, and a sterically defined dimethylated core—offers a versatile platform for library synthesis and lead optimization. This guide provides a detailed, field-proven pathway for its synthesis, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic considerations essential for successful and reproducible execution.
Retrosynthetic Analysis: A Logic-Driven Approach
A robust synthetic strategy begins with a logical deconstruction of the target molecule. The primary retrosynthetic disconnections for this compound point towards a reliable and scalable two-step approach.
Caption: Retrosynthetic pathway for the target molecule.
The key C-Cl bond is logically traced back to a hydroxyl group, a common and efficient transformation. This identifies 3-Amino-5,6-dimethylpyrazin-2-ol as the pivotal intermediate.[2] The pyrazine ring itself is disconnected via a classical condensation reaction, revealing commercially available and cost-effective starting materials: Diacetyl (2,3-butanedione) and Aminomalonamide . This strategy is predicated on forming the stable heterocyclic core first, followed by a robust functional group interconversion.
The Core Synthesis Pathway: From Simple Precursors to a Complex Scaffold
The forward synthesis is executed in two primary stages: the construction of the pyrazinone ring system, followed by a targeted chlorination.
Caption: Overall two-step synthesis of the target compound.
Step 1: Synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol
The formation of the pyrazine ring is achieved through the condensation of an α-dicarbonyl compound (diacetyl) with an α-aminocarbonyl compound containing a second amino or amido group (aminomalonamide).
-
Mechanism and Rationale: This reaction proceeds via a base-catalyzed cascade. The amine of aminomalonamide performs a nucleophilic attack on one of the carbonyls of diacetyl. The resulting intermediate then undergoes an intramolecular cyclization, where the amide nitrogen attacks the second carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic pyrazinone ring. The choice of a mild base like sodium hydroxide is critical to facilitate the initial deprotonation and catalyze the condensation without promoting unwanted side reactions.
Step 2: Synthesis of this compound
This step involves the conversion of the hydroxyl group of the pyrazinone intermediate into a chloro group. This is a classic transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.
-
Mechanism and Rationale: The pyrazinone exists in tautomeric equilibrium with its pyrazinol form. The oxygen atom of the hydroxyl/carbonyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate, which is an excellent leaving group. A chloride ion, released from POCl₃, then performs a nucleophilic aromatic substitution (SNAr-type) reaction at the carbon atom, displacing the phosphate ester and yielding the desired chloro-substituted pyrazine. The reaction is typically driven to completion by heating under reflux.[3]
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, with clear steps for reaction, workup, and purification.
Protocol 1: Preparation of 3-Amino-5,6-dimethylpyrazin-2-ol
-
Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminomalonamide (0.1 mol) in a 1:1 mixture of ethanol and water (200 mL).
-
Reaction Initiation: To the stirred solution, add diacetyl (2,3-butanedione) (0.1 mol) dropwise at room temperature.
-
Base Catalysis: Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture reaches 9-10.
-
Thermal Drive: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour. Neutralize the mixture carefully with 2M hydrochloric acid (HCl) to a pH of ~7.
-
Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Drying: Dry the isolated solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a pale yellow to off-white solid and can be used in the next step without further purification if TLC shows high purity.
Protocol 2: Preparation of this compound
-
Reagent Setup: (Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water). To a 250 mL flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add the dried 3-Amino-5,6-dimethylpyrazin-2-ol (0.08 mol) from the previous step.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) (80 mL, ~10 equivalents) to the flask at room temperature with stirring. The mixture will become a slurry.
-
Thermal Drive: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should become a clearer, dark solution as it proceeds.
-
Workup and Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. (Extreme Caution: Exothermic reaction). Slowly and carefully pour the reaction mixture onto a large beaker containing crushed ice (approx. 500 g) with vigorous stirring.
-
Neutralization and Isolation: The excess POCl₃ will be hydrolyzed. The acidic aqueous solution is then slowly neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8. This must be done in an ice bath to control the exotherm. The product will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water to remove inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[4]
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ring Formation | Diacetyl, Aminomalonamide, NaOH | Ethanol/Water | 80 - 90 | 4 - 6 | 75 - 85 |
| 2 | Chlorination | 3-Amino-5,6-dimethylpyrazin-2-ol, POCl₃ | Neat POCl₃ | 105 - 110 | 3 - 5 | 65 - 80 |
Concluding Remarks
The synthetic pathway detailed herein provides a reliable and scalable method for producing this compound. The strategy relies on fundamental, well-understood organic reactions, ensuring its accessibility and reproducibility. By understanding the causality behind each experimental choice—from the selection of base in the condensation step to the careful quenching of the potent chlorinating agent—researchers can confidently execute this synthesis. This versatile intermediate serves as a valuable entry point for the development of novel pharmaceuticals and agrochemicals, underscoring the importance of robust and well-documented synthetic chemistry in the advancement of science.
References
Spectroscopic Characterization of 3-Chloro-5,6-dimethylpyrazin-2-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-Chloro-5,6-dimethylpyrazin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and supported by comparative data from analogous pyrazine derivatives.
Introduction: The Significance of this compound
This compound, with the molecular formula C₆H₈ClN₃, belongs to the pyrazine class of compounds. Pyrazines are a significant group of nitrogen-containing heterocyclic compounds that are integral to the food and flavor industry and serve as crucial scaffolds in medicinal chemistry. Their derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Accurate structural elucidation is paramount in the development of novel therapeutics. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds like this compound. This guide offers a comprehensive examination of its expected spectroscopic signature.
Molecular Structure:
The Strategic Deployment of 3-Chloro-5,6-dimethylpyrazin-2-amine in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Pyrazine Scaffold - A Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a quintessential example of such a scaffold.[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity to serve as both a hydrogen bond donor and acceptor have cemented its role in the development of numerous therapeutic agents.[5][6] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][4][5][6] This guide delves into the specific potential of a highly functionalized pyrazine derivative, 3-Chloro-5,6-dimethylpyrazin-2-amine , as a versatile starting material for the synthesis of next-generation therapeutics.
Deconstructing the Core: An Analysis of this compound
The medicinal chemistry potential of this compound stems from the strategic placement of its functional groups, each offering distinct opportunities for synthetic elaboration and molecular recognition.
-
The Pyrazine Core: Provides the foundational aromatic system, contributing to the overall shape and electronic character of derivative molecules.[7]
-
The 2-Amino Group: A key reactive handle, this primary amine can be readily acylated, alkylated, or used in cyclization reactions to introduce diverse side chains and build more complex heterocyclic systems.[8] This position is crucial for establishing hydrogen bond interactions with target proteins.
-
The 3-Chloro Group: This halogen atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents, including amines, alcohols, and thiols.[9] This versatility is a cornerstone of library synthesis.
-
The 5,6-Dimethyl Groups: These alkyl substituents increase the lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability. They also provide steric bulk that can be exploited to achieve selective binding to target proteins.
This combination of reactive sites and modulating groups makes this compound a highly attractive starting point for combinatorial chemistry and lead optimization campaigns.
Potential Therapeutic Applications and Target-Oriented Synthesis
Based on the extensive literature on pyrazine-based pharmacophores, we can project several high-potential therapeutic applications for derivatives of this compound.
Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[10] Pyrazine-based compounds have emerged as potent kinase inhibitors, often functioning as ATP-competitive ligands that occupy the adenine-binding pocket.[10][11] The 2-aminopyrazine motif is a common feature in many kinase inhibitors, where the amino group forms critical hydrogen bonds with the hinge region of the kinase.[10]
Proposed Application: Development of selective inhibitors for kinases implicated in cancer, such as Aurora Kinase, Casein Kinase 2 (CK2), and Cyclin-Dependent Kinases (CDKs).[11][12][13]
Synthetic Strategy: The 2-amino group can be functionalized with various aryl or heteroaryl groups to enhance binding affinity and selectivity. The 3-chloro position can be displaced by nucleophiles to introduce solubilizing groups or additional pharmacophoric elements.
Experimental Protocol: Synthesis of a Kinase-Targeted Library from this compound
-
Buchwald-Hartwig Amination at the 3-Position:
-
To a solution of this compound (1 mmol) in anhydrous dioxane (10 mL) under an inert atmosphere, add the desired aniline or heterocyclic amine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2 mmol).
-
Degas the mixture and heat to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 3-amino substituted pyrazine derivative.
-
-
Acylation of the 2-Amino Group:
-
Dissolve the product from step 1 (1 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.
-
Add triethylamine (1.5 mmol) followed by the dropwise addition of the desired acyl chloride or sulfonyl chloride (1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
-
Data Presentation: Hypothetical Kinase Inhibition Data for a Library Derived from this compound
| Compound ID | R¹ at C3-Position | R² at N2-Position | Kinase IC₅₀ (nM) |
| PZA-K-001 | 4-morpholinoaniline | Benzoyl | 50 |
| PZA-K-002 | Piperidine | 4-fluorobenzoyl | 75 |
| PZA-K-003 | 3-aminopyrrolidine | Thiophene-2-carbonyl | 30 |
Visualization: General Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for generating a kinase inhibitor library.
Antibacterial Agents: Building on the Legacy of Pyrazinamide
Pyrazinamide is a first-line drug for the treatment of tuberculosis, highlighting the potential of the pyrazine scaffold in developing antibacterial agents.[14][15][16] The mechanism of action of many pyrazine-based antibacterials involves targeting essential bacterial enzymes or disrupting the bacterial cell wall.[8]
Proposed Application: Development of novel antibacterial agents against drug-resistant bacterial strains, including Mycobacterium tuberculosis.[15][17]
Synthetic Strategy: The 2-amino group can be converted to a hydrazide, which can then be condensed with various aldehydes to form hydrazones, a class of compounds known for their antibacterial activity.[8] The 3-chloro position can be substituted with moieties known to enhance antibacterial potency.
Experimental Protocol: Synthesis of Pyrazine-Based Hydrazone Antibacterials
-
Synthesis of Pyrazine-2-carbohydrazide derivative:
-
This is a multi-step process that would first involve conversion of the 2-amino group to a different functional group that can be hydrolyzed to a carboxylic acid, followed by esterification and then reaction with hydrazine hydrate. A more direct approach would be to start from a different pyrazine precursor. However, for the purpose of this guide, we will assume a related starting material is available for this specific synthetic route. A more plausible route from the title compound would be to leverage the chloro and amino groups for other types of antibacterial scaffolds.
-
-
Alternative Antibacterial Scaffold Synthesis: Triazolo[4,3-a]pyrazines:
-
React this compound with a suitable reagent to introduce a hydrazine at the 3-position via nucleophilic substitution of the chloride.
-
Cyclize the resulting hydrazinopyrazine with an appropriate orthoester or carboxylic acid derivative to form the triazolopyrazine ring system.[9]
-
Visualization: Proposed Signaling Pathway Inhibition by a Pyrazine-Based Antibacterial
Caption: Inhibition of bacterial DNA gyrase as a potential mechanism of action.
In Vitro Evaluation and Screening Protocols
Once a library of compounds has been synthesized, a robust screening cascade is essential to identify promising lead candidates.
Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Set up the kinase reaction with the kinase, substrate, ATP, and the test compound (derived from this compound) in a 96- or 384-well plate.
-
Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Measure luminescence using a plate-reading luminometer. The light signal is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.[8]
Protocol:
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[18]
-
Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth.
Conclusion and Future Directions
This compound represents a highly valuable, yet underexplored, scaffold in medicinal chemistry. Its inherent reactivity and substitution pattern provide a fertile ground for the generation of diverse chemical libraries. The logical application of this scaffold in the pursuit of novel kinase inhibitors and antibacterial agents is strongly supported by the extensive and successful history of pyrazine derivatives in these therapeutic areas.[1][2][6][11][19] The synthetic routes and screening protocols outlined in this guide provide a clear and actionable framework for researchers to unlock the full potential of this promising molecule. Future work should focus on the synthesis and screening of focused libraries against specific, high-value biological targets, with a view to identifying novel lead compounds for further preclinical development.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [ouci.dntb.gov.ua]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
A Technical Guide to the Role of Substituted Aminopyrazines in Modern Agrochemical Synthesis
This guide provides an in-depth technical examination of the role of substituted aminopyrazine derivatives, with a specific focus on the structural archetype of 3-Chloro-5,6-dimethylpyrazin-2-amine, in the synthesis of advanced agrochemicals. We will explore the synthetic utility of the aminopyrazine scaffold, its critical contribution to the biological activity of resulting fungicides, and the underlying structure-activity relationships that guide modern crop protection research. The synthesis and mechanism of the novel fungicide Pyraziflumid will be used as a central case study to illustrate these principles.
The Aminopyrazine Scaffold: A Privileged Structure in Agrochemical Design
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research.[1][2] Their unique electronic properties, ability to participate in hydrogen bonding, and rigid structural framework make them ideal building blocks for molecules designed to interact with specific biological targets.[2][3]
This compound (CAS: 39213-71-3) represents a key structural motif within this class.[4][5] Its constituent parts—the pyrazine core, the activating amino group, the synthetically versatile chloro substituent, and the modulating methyl groups—provide multiple points for chemical elaboration.
While direct, large-scale agrochemical syntheses starting from this exact molecule are not extensively detailed in public literature, its structure is emblematic of the precursors used to create highly active fungicidal agents. The principles of its reactivity and its contribution to biological efficacy are best understood through the synthesis of a closely related, commercially significant compound.
Case Study: The Synthesis of Pyraziflumid, a Novel SDHI Fungicide
Pyraziflumid is a potent, broad-spectrum fungicide developed by Nihon Nohyaku Co., Ltd.[6] It belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which function by disrupting mitochondrial respiration in pathogenic fungi.[7][8] The core of Pyraziflumid is a 3-(trifluoromethyl)pyrazine-2-carboxamide moiety, a structure that highlights the evolution from simple chloro- and methyl-substituted pyrazines to more complex, fluorinated analogues.[9]
The synthesis of Pyraziflumid demonstrates the strategic use of a pyrazine building block to construct the final active ingredient.
Synthetic Pathway Overview
The synthesis of Pyraziflumid can be achieved through the condensation of a key pyrazine intermediate, such as a 3-(trifluoromethyl)-2-pyrazine carboxylic acid ester, with a specific biphenylamine derivative.[6] Several routes to this key pyrazine intermediate have been developed to optimize cost and efficiency, moving away from expensive trifluoromethylation reagents.[6]
The key transformation involves the formation of an amide bond between the pyrazine carboxylic acid (or its ester) and the amine group of 3',4'-difluorobiphenyl-2-amine. This final step assembles the two critical pharmacophores of the molecule.
Experimental Protocol: Amide Coupling Reaction
The following is a representative protocol for the amide bond formation, a crucial step in the synthesis of Pyraziflumid and related carboxamide fungicides.[9]
Objective: To synthesize N-(3′,4′-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide (Pyraziflumid) from 3-(trifluoromethyl)pyrazine-2-carboxylic acid.
Materials:
-
3-(Trifluoromethyl)pyrazine-2-carboxylic acid
-
3′,4′-Difluorobiphenyl-2-amine
-
2-Chloro-1-methylpyridinium iodide
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for chromatography
Procedure:
-
To a stirred slurry of 3-(trifluoromethyl)pyrazine-2-carboxylic acid (1.00 mmol), 3′,4′-difluorobiphenyl-2-amine (1.00 mmol), and 2-chloro-1-methylpyridinium iodide (1.00 mmol) in anhydrous tetrahydrofuran (10 mL), add triethylamine (3.00 mmol).
-
Stir the reaction mixture at room temperature for 9 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate eluent system) to yield the final product as a white solid.[9]
Causality of Reagent Choice:
-
2-Chloro-1-methylpyridinium iodide: This is a coupling agent used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. It converts the carboxylic acid into a more reactive intermediate.
-
Triethylamine: A tertiary amine base used to neutralize the hydrogen iodide (HI) generated during the activation step, driving the reaction forward.
-
Anhydrous THF: A polar aprotic solvent chosen to dissolve the reactants without interfering with the reaction mechanism. The anhydrous condition is critical to prevent hydrolysis of the activated acid intermediate.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Pyraziflumid's fungicidal activity stems from its potent inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[7][8]
-
Target: The SDH enzyme is responsible for the oxidation of succinate to fumarate.
-
Inhibition: Pyraziflumid binds to the ubiquinone-binding site (Qp-site) of the SDH complex.
-
Disruption: This binding event physically blocks the natural substrate (ubiquinone) from accessing the active site.
-
Consequence: The blockage halts the electron transport chain, which cripples cellular energy (ATP) production. This energy deficit ultimately leads to the cessation of fungal growth and cell death.[8]
Structure-Activity Relationships (SAR)
The development of Pyraziflumid was guided by extensive structure-activity relationship (SAR) studies, which systematically modified the molecule to optimize fungicidal performance.[9]
-
Pyrazine Ring: The 3-(trifluoromethyl)pyrazine group was found to confer significantly higher activity against a broad spectrum of plant diseases compared to analogues with other substituents, such as a chloro group.[9] The trifluoromethyl group enhances the molecule's metabolic stability and binding affinity.
-
Biphenyl Moiety: The substitution pattern on the biphenylamine portion is critical. Studies revealed that N-(biphenyl-2-yl)carboxamides showed promising activity.[9] Further optimization led to the discovery that a 3',4'-difluoro substitution pattern on the distal phenyl ring provided the most well-balanced and potent fungicidal activity against key diseases like gray mold and brown rust.[6]
Table 1: Fungicidal Activity of Pyraziflumid Against Key Plant Pathogens
| Fungal Pathogen | Disease | EC₅₀ (mg a.i./L) |
| Botrytis cinerea | Gray Mold | 0.004 |
| Corynespora cassiicola | Target Spot | 0.045 |
| Phoma lingam | Blackleg | <0.03 |
| Colletotrichum gloeosporioides | Anthracnose | >100 |
| Fusarium oxysporum | Fusarium Wilt | >100 |
| Phytophthora infestans | Late Blight | >100 |
Data sourced from Kikutake et al., 2020.[6] A lower EC₅₀ value indicates higher fungicidal activity.
The data clearly shows that Pyraziflumid has exceptionally high intrinsic activity against certain pathogens like Botrytis cinerea, while being selective and less effective against others such as Fusarium and Phytophthora.[6] This selectivity is a hallmark of modern, target-specific fungicides.
Conclusion
The aminopyrazine scaffold, represented by structures like this compound, is a cornerstone of modern agrochemical synthesis. Its utility is powerfully demonstrated in the development of the fungicide Pyraziflumid. Through strategic chemical modifications—specifically the introduction of a trifluoromethyl group on the pyrazine ring and a difluorobiphenylamine side chain—researchers have engineered a highly potent and selective SDH inhibitor. This case study underscores the critical interplay between the core heterocyclic structure, targeted chemical synthesis, and a deep understanding of the biochemical mechanism of action in creating effective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynce.com [biosynce.com]
- 3. mdpi.com [mdpi.com]
- 4. 39213-71-3|this compound|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 8. CAS 942515-63-1: Pyraziflumid | CymitQuimica [cymitquimica.com]
- 9. Synthesis and biological activity of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Chloro-5,6-dimethylpyrazin-2-amine: Synthesis, Characterization, and Scientific Context
This guide provides a comprehensive technical overview of 3-Chloro-5,6-dimethylpyrazin-2-amine, a substituted pyrazine of interest to researchers in medicinal chemistry and materials science. While a detailed historical account of its initial discovery is not prominently documented in readily available literature, this document constructs a scientifically grounded narrative of its synthesis based on established chemical principles and analogous transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a practical understanding of this compound.
Introduction and Strategic Importance
This compound belongs to the class of halogenated aminopyrazines. Pyrazine derivatives are significant scaffolds in drug discovery, appearing in a range of biologically active molecules. The presence of an amino group and a chlorine atom on the pyrazine ring offers two reactive sites for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The dimethyl substituents can influence the molecule's solubility, lipophilicity, and metabolic stability, making this a desirable starting material for library synthesis in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 39213-71-3 | Alfa Chemistry[1] |
| Molecular Formula | C₆H₈ClN₃ | Alfa Chemistry[1] |
| Molecular Weight | 157.60 g/mol | Alfa Chemistry[1] |
| IUPAC Name | This compound | Alfa Chemistry[1] |
| Canonical SMILES | CC1=C(N=C(C(=N1)N)Cl)C | Alfa Chemistry[1] |
| XLogP3-AA | 1.2 | Alfa Chemistry[1] |
| Topological Polar Surface Area | 51.8 Ų | Alfa Chemistry[1] |
| Hydrogen Bond Donor Count | 1 | Alfa Chemistry[1] |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached from the readily available starting material, 2-amino-5,6-dimethylpyrazine. The key transformation is the selective chlorination of the pyrazine ring at the 3-position.
Caption: Proposed synthesis of this compound via direct chlorination.
Rationale for the Synthetic Approach
The proposed synthesis leverages the directing effects of the amino group on the pyrazine ring. The amino group is an activating group and directs electrophilic substitution to the positions ortho and para to it. In the case of 2-amino-5,6-dimethylpyrazine, the 3-position is ortho to the amino group, making it susceptible to electrophilic chlorination.
Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). NCS is often preferred for its milder reaction conditions and higher selectivity, which helps to minimize the formation of dichlorinated or other byproducts. The reaction is typically carried out in an inert solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) at a controlled temperature to manage the reactivity and improve the yield of the desired product.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis of this compound, based on established methodologies for the chlorination of aminopyrazines.
Materials:
-
2-Amino-5,6-dimethylpyrazine
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5,6-dimethylpyrazine (1.0 eq). Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Chlorinating Agent: Slowly add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with dichloromethane (3 x volume of DMF).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford this compound as a pure solid.
Characterization and Data Analysis
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show two singlets for the two non-equivalent methyl groups and a broad singlet for the amino protons.
-
¹³C NMR will display distinct signals for the four aromatic carbons and the two methyl carbons.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.
Safety Considerations
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Chlorosuccinimide is an irritant and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled accordingly.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any experimental work.
Conclusion
This technical guide outlines a plausible and detailed synthetic route for this compound, a valuable building block in chemical synthesis. By leveraging established chlorination methodologies for aminopyrazines, this guide provides a practical framework for its preparation and characterization. The strategic importance of this compound lies in its potential for further functionalization, opening avenues for the discovery of novel molecules with diverse applications.
References
3-Chloro-5,6-dimethylpyrazin-2-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazine scaffold is a cornerstone in medicinal chemistry, integral to numerous clinically approved therapeutics.[1][2] This guide focuses on a particularly valuable derivative, 3-Chloro-5,6-dimethylpyrazin-2-amine, exploring its physicochemical properties, synthesis, and reactivity. As a Senior Application Scientist, this document aims to provide not just protocols, but a strategic understanding of how this building block's unique electronic and steric features can be leveraged for the efficient synthesis of novel molecular entities. We will delve into its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by detailed experimental workflows and case studies in contemporary drug discovery programs, particularly in oncology.
The Pyrazine Core in Medicinal Chemistry: A Privileged Scaffold
Heterocyclic compounds are fundamental to drug design, with nitrogen-containing rings like pyrazine being particularly prominent.[3][4] The two nitrogen atoms at the 1 and 4 positions of the pyrazine ring act as hydrogen bond acceptors and modulate the molecule's electronic properties, enhancing its ability to bind to biological targets.[2][3] This has led to the development of a wide array of drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[3][5]
Several blockbuster drugs incorporate the pyrazine motif, including the proteasome inhibitor Bortezomib for multiple myeloma and the anti-tuberculosis agent Pyrazinamide, highlighting the scaffold's clinical significance.[1] The strategic functionalization of the pyrazine ring allows for fine-tuning of a compound's pharmacological profile, making substituted pyrazines like this compound highly sought-after starting materials.
Physicochemical Profile of this compound
A thorough understanding of a building block's physical and chemical properties is critical for predicting its behavior in reactions and its potential contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a final drug candidate.
| Property | Value | Source |
| CAS Number | 39213-71-3 | [6] |
| Molecular Formula | C₆H₈ClN₃ | [6] |
| Molecular Weight | 157.60 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [6] |
| XLogP3-AA (Lipophilicity) | 1.2 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Rotatable Bond Count | 0 | [6] |
The moderate lipophilicity (XLogP3-AA) and TPSA suggest that derivatives of this building block have a good starting point for developing orally bioavailable drugs. The presence of both a hydrogen bond donor (amine) and acceptor sites (ring nitrogens) provides multiple points for target interaction.
Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from its distinct reactive sites. The electron-deficient nature of the pyrazine ring, amplified by the chloro-substituent, makes the C3 position highly susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the workhorse of modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond on the pyrazine ring is sufficient for participation in several key transformations. The general reactivity trend for halopyrazines in these reactions is I > Br > Cl, which is inversely related to the carbon-halogen bond strength.[7] However, advancements in catalyst and ligand design have made chloro-heterocycles, like our title compound, excellent and cost-effective substrates.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Class |
| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. + Base | 3-Aryl/Heteroaryl-5,6-dimethylpyrazin-2-amine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ + Ligand + Base | N³,N³-Disubstituted-5,6-dimethylpyrazin-2,3-diamine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst + Cu(I) co-catalyst + Base | 3-Alkynyl-5,6-dimethylpyrazin-2-amine |
| Heck | Alkene | Pd(OAc)₂ + Ligand + Base | 3-Alkenyl-5,6-dimethylpyrazin-2-amine |
Causality Insight: The choice of a palladium-catalyzed reaction is dictated by the desired bond construction. For introducing new aryl fragments to explore Structure-Activity Relationships (SAR), a Suzuki coupling is the go-to method due to the commercial availability of a vast array of boronic acids.[8] If the goal is to modulate solubility or introduce a new hydrogen-bond donor/acceptor, a Buchwald-Hartwig amination is employed.[9]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing pyrazine ring activates the C3-chloro substituent towards displacement by nucleophiles. This reaction pathway is often complementary to cross-coupling and can be more atom-economical. The reactivity order is typically the reverse of cross-coupling (F > Cl > Br > I) because the rate-determining step often involves the stabilization of a negative charge in the Meisenheimer intermediate, which is best achieved by more electronegative halogens.[7] Common nucleophiles include alkoxides, thiolates, and amines, allowing for the introduction of diverse functional groups.
Application in Kinase Inhibitor Drug Discovery
The aminopyrazine core is a well-established scaffold for designing potent and selective kinase inhibitors.[5][10] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[11] Derivatives of this compound can be elaborated to target the ATP-binding site of various kinases.
By using a Suzuki reaction to append an appropriate aryl group at the C3 position, one can generate derivatives that occupy the hydrophobic pocket of the kinase active site. The C2-amine can then be functionalized to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
Experimental Protocols
The following protocols are representative workflows. As a self-validating system, each step should be monitored (e.g., by TLC or LC-MS) to ensure reaction completion before proceeding to the next stage.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Solvent and Base Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water. Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
This compound is a robust and versatile heterocyclic building block with significant potential in drug discovery. Its well-defined reactivity allows for predictable and efficient elaboration into diverse chemical libraries. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling, enables the rapid exploration of structure-activity relationships. As the demand for novel therapeutics targeting complex diseases like cancer continues to grow, the importance of privileged scaffolds like the aminopyrazine core, and specifically accessible, functionalized starting materials such as this one, will only increase. Future work will likely focus on developing even more efficient and sustainable catalytic systems for its functionalization and exploring its utility in new therapeutic areas beyond oncology and infectious disease.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [ouci.dntb.gov.ua]
- 5. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Differential Reactivity of Chloro and Amine Groups in 3-Chloro-5,6-dimethylpyrazin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the chloro and amine functional groups in 3-chloro-5,6-dimethylpyrazin-2-amine. This pyrazine derivative is a valuable scaffold in medicinal chemistry and drug development, and a thorough understanding of its reactivity is crucial for the strategic design of synthetic routes to novel bioactive molecules. This document explores the underlying electronic and steric factors governing the reactivity of each functional group and provides field-proven insights into key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions of the chloro group, and acylation and condensation reactions of the amine group. Detailed experimental protocols, mechanistic considerations, and comparative reactivity data are presented to empower researchers in their synthetic endeavors.
Introduction: A Molecule of Dichotomous Reactivity
This compound (CDMPA) is a heterocyclic compound featuring a pyrazine core substituted with a chloro group, an amine group, and two methyl groups. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which significantly influences the reactivity of its substituents. This guide will dissect the chemical behavior of the chloro and amine groups, providing a framework for selectively targeting each site for chemical modification.
The strategic positioning of the electron-donating amine and methyl groups ortho and meta to the chloro group, respectively, and the electron-withdrawing nature of the chloro group ortho to the amine group, creates a nuanced electronic environment that dictates the molecule's reactivity. Understanding this interplay is paramount for predicting reaction outcomes and designing efficient synthetic strategies.
Reactivity of the Chloro Group: A Gateway to C-C and C-N Bond Formation
The chloro group at the 3-position of the pyrazine ring is activated towards nucleophilic displacement and serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring renders the chloro group susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[1]
Mechanism of SNAr:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized across the pyrazine ring and is stabilized by the electron-withdrawing nitrogen atoms.
-
Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion.
The rate of SNAr is significantly influenced by the nature of the nucleophile and the electronic properties of the pyrazine ring. The presence of electron-donating groups, such as the amine and methyl groups in CDMPA, can decrease the electrophilicity of the ring and thus slow down the rate of SNAr compared to an unsubstituted chloropyrazine. However, the inherent electron deficiency of the pyrazine core still allows for these reactions to occur under appropriate conditions.[2][3]
Typical Nucleophiles:
-
Alkoxides (e.g., sodium methoxide)
-
Amines (e.g., morpholine, piperidine)
-
Thiols (e.g., sodium thiophenoxide)
Experimental Protocol: SNAr with Morpholine
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL), add morpholine (1.2 mmol) and a base such as potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(morpholin-4-yl)-5,6-dimethylpyrazin-2-amine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and the chloro group of CDMPA serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrazine ring and a variety of organoboron reagents.[4] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reactivity of aryl chlorides in Suzuki coupling is generally lower than that of bromides and iodides.[5] However, the use of electron-rich and bulky phosphine ligands can facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, enabling efficient coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or a combination of Pd₂(dba)₃ (0.025 mmol) and a suitable ligand (e.g., XPhos, SPhos) (0.1 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 3-aryl-5,6-dimethylpyrazin-2-amine.[6]
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[2] This reaction is particularly useful for synthesizing substituted anilines and other N-aryl compounds.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination with aryl chlorides relies on the use of specialized ligands that promote the challenging oxidative addition step.[7]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a Schlenk tube or glovebox, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as [Pd(IPr)(cinnamyl)Cl] (0.02 mmol) or a combination of Pd₂(dba)₃ (0.01 mmol) and a ligand (e.g., RuPhos, BrettPhos) (0.04 mmol), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol).
-
Add an anhydrous solvent such as toluene or dioxane (5 mL).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[8]
Reactivity of the Amine Group: A Nucleophilic Center
The amine group at the 2-position of CDMPA is a primary aromatic amine and exhibits characteristic nucleophilic properties. However, its reactivity is modulated by the electronic effects of the pyrazine ring and the adjacent chloro substituent. The lone pair of electrons on the nitrogen atom is partially delocalized into the electron-deficient pyrazine ring, which reduces its basicity and nucleophilicity compared to a simple alkylamine.
N-Acylation
The amine group can be readily acylated using various acylating agents to form amides. This reaction is fundamental for the synthesis of a wide range of derivatives with potential biological activities.
Common Acylating Agents:
-
Acyl chlorides
-
Acid anhydrides
-
Carboxylic acids (in the presence of a coupling agent)
Experimental Protocol: N-Acylation with Acetyl Chloride
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) at 0 °C, add a base such as triethylamine or pyridine (1.2 mmol).
-
Slowly add acetyl chloride (1.1 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize or purify by column chromatography to obtain N-(3-chloro-5,6-dimethylpyrazin-2-yl)acetamide.
Condensation Reactions
The primary amine group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be further reduced to secondary amines or used as intermediates in the synthesis of more complex heterocyclic systems. For example, condensation with a 1,2-dicarbonyl compound can lead to the formation of a fused pyrazino[2,3-b]pyrazine ring system.
Experimental Protocol: Imine Formation with Benzaldehyde
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in a solvent such as toluene or ethanol (10 mL).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.05 mmol).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude imine can be purified by recrystallization or column chromatography.
Comparative Reactivity and Chemoselectivity
The presence of both a reactive chloro group and a nucleophilic amine group in the same molecule raises the question of chemoselectivity. In many cases, the reaction conditions can be tuned to favor the reaction at one site over the other.
-
Reactions involving strong nucleophiles or palladium catalysts will typically favor substitution of the chloro group.
-
Reactions with electrophiles, such as acylating agents, will target the amine group.
The interplay of the substituents is crucial. The electron-donating amine and methyl groups, while deactivating the ring towards SNAr at the chloro position to some extent, also increase the electron density on the pyrazine ring, which can influence the oxidative addition step in palladium-catalyzed reactions. Conversely, the electron-withdrawing chloro group reduces the basicity and nucleophilicity of the adjacent amine group.
Table 1: Summary of Reaction Conditions and Expected Products
| Reagent/Condition | Target Group | Typical Reaction | Expected Product |
| Nucleophile (e.g., NaOMe, Morpholine) | Chloro | SNAr | 3-substituted-5,6-dimethylpyrazin-2-amine |
| Arylboronic acid, Pd catalyst, Base | Chloro | Suzuki-Miyaura Coupling | 3-aryl-5,6-dimethylpyrazin-2-amine |
| Amine, Pd catalyst, Strong Base | Chloro | Buchwald-Hartwig Amination | 3-amino-5,6-dimethylpyrazin-2-amine derivative |
| Acyl chloride, Base | Amine | N-Acylation | N-(3-chloro-5,6-dimethylpyrazin-2-yl)amide |
| Aldehyde/Ketone, Acid catalyst | Amine | Condensation | N-(3-chloro-5,6-dimethylpyrazin-2-yl)imine |
Conclusion
This compound is a versatile building block with two distinct reactive centers. The chloro group serves as a handle for the introduction of new carbon-carbon and carbon-nitrogen bonds via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The amine group, on the other hand, acts as a nucleophile and can be readily acylated or condensed with carbonyl compounds. By carefully selecting the reaction conditions and reagents, chemists can selectively functionalize either group, providing access to a wide array of novel pyrazine derivatives for applications in drug discovery and materials science. This guide provides a solid foundation for researchers to confidently and strategically utilize this valuable synthetic intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 3-CHLORO-2,5-DIMETHYLPYRAZINE(95-89-6) 1H NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
3-Chloro-5,6-dimethylpyrazin-2-amine: A Scaffolding Approach for Novel Central Nervous System Therapeutics
An In-Depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazine core, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive framework for designing molecules that interact with biological targets within the central nervous system (CNS). This guide focuses on a specific, yet underexplored, derivative: 3-Chloro-5,6-dimethylpyrazin-2-amine . While direct biological data for this compound is limited, this document will provide a comprehensive overview of its potential for CNS drug discovery by examining its chemical properties, proposing a synthetic route, and extrapolating potential therapeutic applications based on the well-documented activities of structurally related aminopyrazines and chloropyrazines. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter for CNS disorders.
The Aminopyrazine Scaffold: A Versatile Player in CNS Drug Discovery
The aminopyrazine moiety is a recurring motif in compounds targeting the CNS. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-neuroinflammatory, neuroprotective, antidepressant, and anxiolytic effects.[3][4][5] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating interactions with various biological targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes.[6][7] The chlorine substituent on the pyrazine ring can further modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its drug-like characteristics.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | PubChem |
| Molecular Weight | 157.61 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 39213-71-3 | PubChem |
| Predicted LogP | 1.8 | ChemDraw |
| Predicted pKa (most basic) | 3.5 (pyridine-like nitrogen) | ChemDraw |
| Predicted Polar Surface Area | 51.8 Ų | ChemDraw |
Note: Predicted values are generated using cheminformatics software and should be experimentally verified.
The predicted LogP value suggests that this compound has moderate lipophilicity, a desirable trait for CNS drug candidates as it influences their ability to cross the blood-brain barrier (BBB). The predicted polar surface area is also within the range generally considered favorable for BBB penetration.
Proposed Synthesis of this compound
Protocol: Proposed Two-Step Synthesis
Step 1: Diamination of 2,3-dichloro-5,6-dimethylpyrazine
-
To a solution of 2,3-dichloro-5,6-dimethylpyrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an excess of aqueous ammonia (e.g., 10-20 eq).
-
Heat the reaction mixture in a sealed vessel at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product, which is expected to be a mixture of mono- and di-aminated products, by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 2-amino-3-chloro-5,6-dimethylpyrazine.
Step 2: Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Diagram: Proposed Synthetic Pathway
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and validation of a new family of antioxidants: the aminopyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting protein kinases in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5,6-dimethylpyrazin-2-amine
Introduction: A Modern Approach to C-N Bond Formation on Pyrazine Scaffolds
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with unprecedented efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and materials science, where arylamines are prevalent structural motifs. The reaction's broad functional group tolerance and applicability to a wide range of substrates have made it an indispensable tool for drug development professionals.[1]
This guide provides a detailed technical overview and robust protocols for the Buchwald-Hartwig amination of 3-Chloro-5,6-dimethylpyrazin-2-amine, a key intermediate in the synthesis of various biologically active compounds. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering insights gleaned from extensive research in the field to ensure reliable and reproducible results.
The Unique Challenge of 2-Aminopyrazine Derivatives in Cross-Coupling
The substrate, this compound, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of the 2-amino group adjacent to the chlorine atom creates a bidentate chelation site that can strongly coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low yields or failed reactions.[2] Therefore, the selection of an appropriate catalytic system is paramount to overcome this challenge and achieve efficient C-N bond formation.[2]
Catalyst and Ligand Selection: The Key to Success
For the successful amination of this compound, the use of sterically hindered and electron-rich phosphine ligands is crucial. These ligands promote the formation of the active monoligated palladium(0) species, facilitate the oxidative addition of the aryl chloride, and prevent catalyst deactivation by the substrate.[2][3]
Based on extensive studies on analogous 3-halo-2-aminopyridine systems, the following ligands are highly recommended:[2]
-
For secondary amines: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has demonstrated exceptional performance. Its steric bulk effectively prevents catalyst inhibition by the substrate's amino group.[2][4]
-
For primary amines: BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) is the ligand of choice. It has been shown to be superior for the coupling of primary amines with this class of substrates, leading to higher yields compared to other ligands.[2][3][4]
The use of pre-catalysts, such as RuPhos Pd G3 or BrettPhos Pd G3 , is highly recommended. These are air- and moisture-stable complexes that readily form the active catalytic species in solution, leading to more reproducible results.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound to form a Pd(II) complex.[1]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst.[1]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints and expected outcomes. It is crucial to maintain an inert atmosphere throughout the reaction, as palladium catalysts are sensitive to oxygen.
Protocol 1: General Procedure for the Amination of this compound with Secondary Amines
This protocol is optimized for the use of RuPhos as the ligand.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
RuPhos Pd G3 pre-catalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Step-by-Step Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of argon, add this compound (1.0 equiv), RuPhos Pd G3 (0.02 equiv, 2 mol%), and LiHMDS (1.5 equiv) to a Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene (to make a 0.2 M solution with respect to the pyrazine) and the secondary amine (1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5,6-dimethylpyrazin-2,3-diamine.
Protocol 2: General Procedure for the Amination of this compound with Primary Amines
This protocol is optimized for the use of BrettPhos as the ligand.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-hexylamine)
-
BrettPhos Pd G3 pre-catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Anhydrous diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Step-by-Step Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of argon, add this compound (1.0 equiv), BrettPhos Pd G3 (0.02 equiv, 2 mol%), and sodium tert-butoxide (1.5 equiv) to a Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous 1,4-dioxane (to make a 0.2 M solution with respect to the pyrazine) and the primary amine (1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5,6-dimethylpyrazin-2,3-diamine.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table summarizes the recommended reaction conditions and provides a general expectation for yields. Actual yields may vary depending on the specific amine used and the purity of the reagents.
| Parameter | Coupling with Secondary Amines | Coupling with Primary Amines |
| Aryl Halide | This compound | This compound |
| Amine | 1.2 equivalents | 1.2 equivalents |
| Pd Pre-catalyst | RuPhos Pd G3 (2 mol%) | BrettPhos Pd G3 (2 mol%) |
| Base | LiHMDS (1.5 equivalents) | NaOtBu (1.5 equivalents) |
| Solvent | Toluene (0.2 M) | 1,4-Dioxane (0.2 M) |
| Temperature | 100 °C | 100 °C |
| Typical Time | 12-24 hours | 8-16 hours |
| Expected Yield | 70-90% | 75-95% |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inert Atmosphere: Ensure the reaction is set up under strictly anaerobic and anhydrous conditions. Oxygen can deactivate the palladium catalyst.
-
Reagent Purity: Use high-purity reagents and anhydrous solvents.
-
Base Quality: The quality of the base is crucial. Use freshly opened or properly stored LiHMDS and NaOtBu.
-
-
Formation of Side Products:
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom can be a competing side reaction. This can sometimes be mitigated by lowering the reaction temperature or using a less sterically hindered ligand, though this may also decrease the rate of the desired reaction.
-
Homocoupling: Dimerization of the starting pyrazine can occur. Ensuring a slight excess of the amine can help to minimize this.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of novel diaminopyrazine derivatives. By carefully selecting the appropriate ligand (RuPhos for secondary amines and BrettPhos for primary amines) and adhering to the detailed protocols provided, researchers can achieve high yields and reproducible results. This guide serves as a comprehensive resource for scientists and drug development professionals seeking to employ this important transformation in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3-Chloro-5,6-dimethylpyrazin-2-amine
Introduction: The Strategic Importance of the Functionalized Pyrazine Core
In the landscape of modern medicinal chemistry and drug development, the pyrazine scaffold stands out as a privileged heterocyclic motif. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. The inherent electron-deficient nature of the pyrazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a powerful and versatile reaction for forging carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[1]
This application note provides a detailed guide to the SNAr of 3-Chloro-5,6-dimethylpyrazin-2-amine, a readily available and strategically important building block. The presence of an amino group and two methyl groups on the pyrazine core significantly influences its reactivity, necessitating carefully optimized protocols. As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, ensuring that researchers can confidently and successfully employ this substrate in their synthetic campaigns.
Mechanistic Insights: The SNAr Pathway on an Electron-Rich Pyrazine
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[1] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group. This is typically the rate-determining step. The attack temporarily disrupts the aromaticity of the pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success.
-
Elimination and Restoration of Aromaticity: In the second, faster step, the chloride ion is expelled as the leaving group, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.
The electronic nature of the pyrazine ring is a key determinant of its reactivity. The two nitrogen atoms in the ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack.[1] However, in the case of this compound, the presence of the electron-donating amino group at the 2-position and the weakly electron-donating methyl groups at the 5- and 6-positions counteracts this activation. This means that more forcing conditions, such as elevated temperatures or the use of a stronger base, may be required compared to reactions with unsubstituted chloropyrazines.
A study on the regioselective SNAr reaction of 2-substituted 3,5-dichloropyrazines revealed that electron-donating groups (EDG) at the 2-position direct nucleophilic attack preferentially to the 3-position. While our substrate is a 3-chloro-2-aminopyrazine, this principle underscores the electronic influence of the amino group on the reaction site.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the nucleophilic aromatic substitution of this compound.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for the SNAr of this compound with various classes of nucleophiles. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol describes a typical procedure for the amination of the substrate.
Materials:
-
This compound
-
Morpholine (or other secondary amine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon). The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted 5,6-dimethylpyrazin-2,3-diamine.
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol outlines the substitution with a thiol, which typically proceeds under milder conditions due to the high nucleophilicity of the thiolate anion.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of the pyrazine substrate dropwise to the stirring thiolate solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol is adapted from procedures for related chloropyrazines and may require elevated temperatures due to the deactivating effect of the amino and methyl groups.[2]
Materials:
-
This compound
-
Sodium Methoxide (NaOCH₃) solution in Methanol or solid NaOCH₃
-
Methanol (MeOH), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a pressure-tolerant sealed tube or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and anhydrous methanol.
-
Add sodium methoxide (1.5-2.0 eq) to the mixture. If using a solution, add it dropwise.
-
Seal the tube or heat the flask to reflux (or higher temperatures, e.g., 100-130 °C, if using a sealed tube) with vigorous stirring. Caution: Ensure the pressure tube is rated for the intended temperature.
-
Monitor the reaction progress by TLC or LC-MS. Due to the reduced reactivity of the substrate, extended reaction times may be necessary.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 3-methoxy-5,6-dimethylpyrazin-2-amine.
Data Presentation: A Guide to Reaction Conditions and Expected Outcomes
The following table summarizes typical reaction conditions for the SNAr of this compound with representative nucleophiles. Note that yields are estimates based on reactions with analogous substrates and will require empirical optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Product |
| Amines | Morpholine | K₂CO₃ | DMF | 80 - 120 | 4 - 16 | 3-(Morpholin-4-yl)-5,6-dimethylpyrazin-2-amine |
| Aniline | NaOtBu | Toluene | 100 - 110 | 6 - 24 | N-Phenyl-5,6-dimethylpyrazin-2,3-diamine | |
| Thiols | Thiophenol | NaH | THF | 0 to RT | 2 - 8 | 5,6-Dimethyl-3-(phenylthio)pyrazin-2-amine |
| Ethanethiol | K₂CO₃ | Acetonitrile | 60 - 80 | 3 - 12 | 3-(Ethylthio)-5,6-dimethylpyrazin-2-amine | |
| Alkoxides | Sodium Methoxide | NaOCH₃ | Methanol | 65 - 130 | 12 - 48 | 3-Methoxy-5,6-dimethylpyrazin-2-amine |
| Sodium Ethoxide | NaOCH₂CH₃ | Ethanol | 80 - 130 | 12 - 48 | 3-Ethoxy-5,6-dimethylpyrazin-2-amine |
Troubleshooting and Field-Proven Insights
-
Low or No Reactivity: As discussed, the electron-donating groups on this compound can decrease its reactivity. If a reaction is sluggish, consider the following:
-
Increase Temperature: Incrementally increase the reaction temperature. For high-boiling solvents like DMF or DMSO, temperatures up to 150 °C can be explored.
-
Stronger Base: For amine and thiol reactions, switching from K₂CO₃ to a stronger base like NaH (for thiols) or NaOtBu/K₃PO₄ (for amines) can increase the nucleophilicity of the reacting species.
-
Solvent Choice: Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to undesired hydroxylation byproducts. Polar aprotic solvents like DMF, DMSO, and NMP are generally superior for SNAr reactions as they solvate the cation of the base, leaving a more "naked" and reactive anionic nucleophile.
-
-
Side Reactions:
-
Hydrolysis: The formation of 3-hydroxy-5,6-dimethylpyrazin-2-amine can occur if there is moisture in the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Double Substitution (with di-amines): When using a primary amine, there is a possibility of a second SNAr reaction if another leaving group is present on the nucleophile or if the product is susceptible to further reaction under the conditions. This is less of a concern with the target substrate.
-
-
Workup Challenges:
-
DMF/DMSO Removal: These high-boiling polar solvents can be difficult to remove completely. Thoroughly washing the organic extracts with water and brine is crucial. For small-scale reactions, solid-phase extraction (SPE) can be an effective method for removing these solvents.
-
Conclusion
The nucleophilic aromatic substitution of this compound is a robust and highly valuable transformation for the synthesis of diverse and complex molecules. While the electronic nature of the substrate requires thoughtful consideration of reaction conditions, the protocols and insights provided in this guide offer a solid foundation for success. By understanding the underlying mechanism and potential challenges, researchers can effectively leverage this versatile building block to advance their programs in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Novel Pyrazine Derivatives from 3-Chloro-5,6-dimethylpyrazin-2-amine
Introduction: The Pyrazine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in the realm of drug discovery and development. Its unique electronic properties and ability to participate in hydrogen bonding have made its derivatives a rich source of compounds with a wide spectrum of pharmacological activities.[1] Pyrazine-based molecules have been successfully developed into clinically used pharmaceuticals for treating a range of diseases, demonstrating potent anti-inflammatory, anticancer, antibacterial, and antitubercular activities.[1][2][3] The versatility of the pyrazine ring allows for chemical modifications that can fine-tune the molecule's biological activity, making it a key target for medicinal chemists.[4][5]
This guide provides an in-depth exploration of synthetic methodologies for creating novel pyrazine derivatives, starting from the readily available and versatile building block, 3-Chloro-5,6-dimethylpyrazin-2-amine . We will delve into three powerful and widely adopted synthetic strategies: Palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond construction, and Nucleophilic Aromatic Substitution (SNAr) for introducing a variety of heteroatom functionalities. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to adapt and innovate in their own synthetic endeavors.
Methodology 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[6] It is an exceptionally powerful tool for coupling aryl or heteroaryl boronic acids to the 3-position of the pyrazine ring, allowing for the synthesis of complex biaryl structures. The reaction proceeds via a catalytic cycle involving a palladium catalyst.[7][8] Despite the inherent challenge of activating a C-Cl bond, especially on an electron-rich heterocycle, optimized conditions make this transformation highly efficient.[6][9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), a suitable base (e.g., K₃PO₄ or Na₂CO₃, 2.0–3.0 equiv.), the palladium catalyst (1–5 mol%), and the phosphine ligand (2–10 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the anhydrous organic solvent (e.g., 1,4-dioxane, toluene, or DMF) followed by degassed water via syringe.[10]
-
Reaction Execution: Stir the reaction mixture at the designated temperature (typically 80–120 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Expertise & Causality: The "Why" Behind the Choices
-
Catalyst and Ligand Selection: The choice of the palladium source and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, activating a relatively unreactive aryl chloride often requires more sophisticated systems.[10] A Pd(0) source, such as Pd₂(dba)₃, combined with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is often preferred. These ligands facilitate the initial, often rate-limiting, oxidative addition of the aryl chloride to the Pd(0) center.[10]
-
The Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.[7][8] The choice of base, from K₂CO₃ to the stronger K₃PO₄, can significantly impact reaction rate and yield and must be optimized for the specific substrates.[10]
-
Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is commonly employed. The organic solvent solubilizes the starting materials and catalyst complex, while the water is necessary to dissolve the inorganic base, facilitating the formation of the active boronate species.[10]
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 110 | ~90 |
| 3 | Thiophene-2-boronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | ~88 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | ~75 |
Yields are illustrative and may vary based on specific reaction conditions and scale.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Methodology 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds.[11] It allows for the facile creation of aryl amines from aryl halides, a transformation that is often difficult to achieve using classical methods.[12] Applying this reaction to this compound opens a direct route to a vast array of N-substituted derivatives by coupling it with primary or secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4–2.0 equiv.) to a dry Schlenk flask or sealed tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1–1.5 equiv.).
-
Solvent and Execution: Add anhydrous, degassed solvent (e.g., toluene, dioxane). Seal the vessel and heat the mixture to the specified temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to yield the desired N-aryl or N-alkyl pyrazine derivative.[13]
Expertise & Causality: The "Why" Behind the Choices
-
Catalyst System: Similar to Suzuki coupling, the oxidative addition of the aryl chloride is a key step. The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos, Buchwald's biaryl phosphine ligands) is essential to promote this step and prevent catalyst decomposition.[14]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide species for the C-N bond-forming reductive elimination step.[14] Sodium tert-butoxide (NaOt-Bu) is a common choice, but its incompatibility with certain functional groups (like esters) may necessitate the use of weaker bases like Cs₂CO₃ or K₃PO₄, often at the cost of longer reaction times.[15]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and competing side reactions. Therefore, using anhydrous solvents and maintaining a strict inert atmosphere is crucial for achieving high yields and reproducibility.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | ~82 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | ~90 |
| 3 | Benzylamine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | ~85 |
| 4 | n-Butylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | ~78 |
Yields are illustrative and may vary based on specific reaction conditions and scale.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig amination.
Methodology 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) offers a direct, often metal-free, pathway to introduce heteroatom nucleophiles at the 3-position. The pyrazine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. This electronic feature activates the carbon atom attached to the chlorine, making it susceptible to attack by strong nucleophiles.[16][17] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[18]
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: In a round-bottom flask or sealed tube, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or an alcohol like methanol or ethanol).
-
Nucleophile Addition: Add the nucleophile (1.1–2.0 equiv.). For alkoxides or thiolates, this is often a pre-formed sodium or potassium salt (e.g., sodium methoxide, potassium thiophenoxide). For amines, the amine itself can be used, sometimes with an additional base to scavenge the HCl byproduct.
-
Reaction Execution: Heat the reaction mixture to the required temperature (can range from room temperature to >150 °C, often under microwave irradiation for faster reaction times) until the starting material is consumed (monitored by TLC or LC-MS).[19]
-
Work-up and Purification: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into water and extract with an appropriate organic solvent. Wash the organic layer, dry it over Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.
Expertise & Causality: The "Why" Behind the Choices
-
Nucleophile Strength: The success of an SNAr reaction is highly dependent on the nucleophilicity of the attacking species. Strong nucleophiles like alkoxides (RO⁻), thiolates (RS⁻), and certain amines are required to efficiently attack the electron-deficient pyrazine ring.[17]
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO are excellent choices as they can solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive.
-
Thermal vs. Microwave Conditions: Heating is often necessary to provide the activation energy needed to disrupt the aromaticity of the pyrazine ring and form the Meisenheimer intermediate.[20] Microwave irradiation can dramatically reduce reaction times by efficiently heating the polar solvent and reactants.[19]
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile | Conditions | Product Type |
| 1 | Sodium Methoxide (CH₃ONa) | Methanol, 80 °C | 3-Methoxy-5,6-dimethylpyrazin-2-amine |
| 2 | Sodium Thiophenoxide (PhSNa) | DMF, 100 °C | 5,6-Dimethyl-3-(phenylthio)pyrazin-2-amine |
| 3 | Pyrrolidine | DMSO, 130 °C | 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyrazin-2-amine |
| 4 | Hydrazine | Ethanol, reflux | 3-Hydrazinyl-5,6-dimethylpyrazin-2-amine |
Visualization: SNAr Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound stands out as a highly valuable and versatile starting material for the synthesis of diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide robust and reliable methods for constructing C-C and C-N bonds, respectively, enabling access to complex and novel molecular architectures. Furthermore, the inherent electronic properties of the pyrazine ring facilitate catalyst-free Nucleophilic Aromatic Substitution, offering a straightforward route to derivatives functionalized with oxygen, sulfur, and nitrogen nucleophiles. By mastering these key synthetic transformations, researchers in medicinal chemistry and drug development are well-equipped to generate innovative pyrazine derivatives with the potential to become next-generation therapeutic agents.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cross-Coupling Reactions with 3-Chloro-5,6-dimethylpyrazin-2-amine
Introduction: The Pyrazine Scaffold and the Imperative of Modern Synthetic Methods
The pyrazine moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its presence in pharmaceuticals is linked to a wide array of therapeutic activities, including applications as kinase inhibitors, antibacterial agents, and various other targeted therapies. The strategic functionalization of the pyrazine ring is therefore a critical task for medicinal chemists. 3-Chloro-5,6-dimethylpyrazin-2-amine is a valuable building block in this endeavor, offering a reactive handle for the introduction of molecular diversity through modern cross-coupling reactions.
The electron-deficient nature of the pyrazine ring, further influenced by the presence of an amino group, presents unique challenges and opportunities for synthetic chemists. The activation of the C-Cl bond for cross-coupling reactions requires carefully optimized conditions, particularly in the choice of catalyst, ligand, and base. This guide provides detailed, field-proven protocols and insights for the successful execution of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions with this compound. Our focus is on not just the "how" but the "why," empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic targets.
Physicochemical Properties and Safety Information
Table 1: Physicochemical Properties of 3-chloro-2,5-dimethylpyrazine (Analogue)
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Density | 1.17 - 1.181 g/mL at 25 °C | [1][2] |
| Boiling Point | 66-69 °C / 9 mmHg; 114 °C / 70 mmHg | [1][2] |
| Refractive Index | n20/D 1.527 - 1.53 | [1][2] |
| Flash Point | 83 °C (181.4 °F) - closed cup |
Safety Precautions:
-
Handling: Wear protective gloves, safety goggles with side shields, and a lab coat.[3][4] Avoid inhalation of vapors and contact with skin and eyes.[3]
-
Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[3] Keep the container tightly closed.
-
First Aid:
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]
Core Principles for Cross-Coupling with this compound
The successful cross-coupling of this compound hinges on overcoming the inherent challenges of activating a C-Cl bond on an electron-deficient heterocyclic system. The choice of the catalytic system is paramount.
Catalyst and Ligand Selection: The Key to C-Cl Bond Activation
For challenging substrates like chloro-heterocycles, traditional palladium catalysts such as Pd(PPh₃)₄ may prove ineffective.[6] More electron-rich and bulky phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos), are generally required to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond.[6] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium complex that can readily engage with the aryl chloride.
The Role of the Base in the Catalytic Cycle
The base plays a crucial role in both the Suzuki-Miyaura and Buchwald-Hartwig reactions. In the Suzuki-Miyaura coupling, the base activates the organoboron species, making it more nucleophilic for the transmetalation step.[7] In the Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center.[8][9] The choice of base must be carefully considered to avoid unwanted side reactions. For instance, while strong bases like NaOtBu can be very effective, they may not be compatible with base-sensitive functional groups.[9] In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred.[6][7]
Solvent Considerations
The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining the stability and activity of the catalyst. Aprotic polar solvents such as 1,4-dioxane, toluene, and THF are commonly used for these types of cross-coupling reactions.[7][9] The addition of a co-solvent like water can sometimes be beneficial, particularly in Suzuki-Miyaura reactions, to aid in the dissolution of the inorganic base.[7]
Detailed Application Notes and Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. Researchers should note that optimization of reaction parameters (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Diagram 1: General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
-
Reagents and Equipment:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).
-
Add the anhydrous organic solvent followed by the degassed water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
-
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | Good to Excellent |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | Moderate to Good |
| 4 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Moderate |
Note: Yields are illustrative and based on reactions with similar chloro-heterocyclic substrates. Optimization for this compound is recommended.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[8][9]
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Primary and Secondary Amines
-
Reagents and Equipment:
-
This compound (1 equivalent)
-
Amine (1.2 - 2.0 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene or THF)
-
Glovebox or Schlenk line for inert atmosphere setup
-
-
Procedure:
-
Inside a glovebox, add this compound, the palladium pre-catalyst, and the base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) |
| 1 | Morpholine | XPhos Pd G3 | NaOtBu | Toluene | 100 |
| 2 | Aniline | RuPhos Pd G3 | LHMDS | THF | 80 |
| 3 | Benzylamine | BrettPhos Pd G3 | K₂CO₃ | t-BuOH | 110 |
| 4 | Indole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 |
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes from aryl halides and terminal alkynes.[10][11]
Protocol 3: Sonogashira Coupling with Terminal Alkynes
-
Reagents and Equipment:
-
This compound (1 equivalent)
-
Terminal alkyne (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)
-
Co-solvent (e.g., THF or DMF)
-
Inert atmosphere setup
-
-
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent (e.g., THF) and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Table 4: Typical Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT |
| 2 | 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 50 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 60 |
| 4 | 2-Methyl-3-butyn-2-ol | PdCl₂(dppf) / CuI | Et₃N | Acetonitrile | 80 |
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling is a versatile C-C bond-forming reaction utilizing organotin reagents.[12][13] A major consideration for this reaction is the toxicity of organotin compounds.
Protocol 4: Stille Coupling with Organostannanes
-
Reagents and Equipment:
-
This compound (1 equivalent)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Inert atmosphere setup
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound and the organostannane in the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent.
-
Wash the solution with saturated aqueous KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Troubleshooting Guide
Table 5: Common Issues and Solutions in Cross-Coupling Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos).[6]- For Suzuki, try a stronger base like K₃PO₄ or Cs₂CO₃.[6] For Buchwald-Hartwig, consider NaOtBu or LHMDS.- Increase the reaction temperature in increments. |
| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | - High catalyst loading- High temperature- Presence of water (can lead to protodeboronation in Suzuki) | - Reduce the catalyst loading.- Lower the reaction temperature.- Use an anhydrous solvent system if possible, or carefully control the amount of water.[6] |
| Catalyst Decomposition (Palladium Black) | - High temperature- Inappropriate ligand | - Lower the reaction temperature.- Use a ligand that forms a more stable complex with palladium.[6] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Chloro-6-Methylpyrazin-2-aMine - Safety Data Sheet [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Chloro-5,6-dimethylpyrazin-2-amine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Introduction: The Pyrazine Scaffold in Kinase Inhibitor Discovery
The relentless pursuit of targeted therapies in oncology and immunology has solidified the role of protein kinases as critical drug targets. Dysregulation of kinase signaling is a hallmark of numerous diseases, driving aberrant cell growth, proliferation, and survival. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles, particularly the pyrazine core, have emerged as a privileged scaffold.[1] Pyrazine derivatives are prevalent in a multitude of clinically approved and investigational kinase inhibitors, valued for their ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 3-chloro-5,6-dimethylpyrazin-2-amine as a versatile and strategic precursor for the synthesis of novel kinase inhibitors. We will delve into the key chemical transformations, provide detailed experimental protocols, and discuss the biological evaluation of the resulting compounds, with a focus on inhibitors targeting key oncogenic kinases such as VEGFR-2 and TrkA.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₈ClN₃ | [2] |
| Molecular Weight | 157.60 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=C(N=C(C(=N1)N)Cl)C | [2] |
| Topological Polar Surface Area | 51.8 Ų | [2] |
Synthetic Strategies: Building Kinase Inhibitors from a Pyrazine Core
The strategic placement of a chloro-substituent and an amino group on the pyrazine ring makes this compound an ideal starting material for diversification through modern cross-coupling reactions. The chlorine atom serves as a handle for C-C and C-N bond formation, while the amino group can be a key pharmacophoric feature or a point for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Diversity
Two of the most powerful and widely utilized reactions in the synthesis of kinase inhibitors from this precursor are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 3-position of the pyrazine ring, enabling extensive exploration of the chemical space around the core scaffold.
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl motifs, which are common in type I and type II kinase inhibitors.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of chloro-heterocycles.[3][4]
Materials:
-
This compound
-
Aryl or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the boronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere of argon or nitrogen is crucial to maintain catalytic activity.
-
Degassed Solvents: Dissolved oxygen in solvents can also oxidize the palladium catalyst. Degassing the solvent prior to use minimizes this side reaction.
-
Choice of Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ are often effective and well-tolerated by many functional groups.
-
Ligand Selection: While Pd(PPh₃)₄ is a common catalyst, for challenging couplings involving electron-rich chloro-heterocycles, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) may be required to facilitate the oxidative addition step.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C(aryl)-N bonds.[5][6] This reaction is instrumental in synthesizing anilinopyrimidine and anilinopyrazine-based kinase inhibitors, where the aniline moiety often occupies a hydrophobic pocket in the kinase active site.[2][7]
DOT Diagram: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the Buchwald-Hartwig amination of chloro-heterocycles.[8][9]
Materials:
-
This compound
-
Primary or secondary amine/aniline (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide [NaOtBu], 1.5-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask or reaction vial.
-
Add this compound and the amine/aniline coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Trustworthiness Through Self-Validation:
The success of these cross-coupling reactions can be readily validated. The disappearance of the starting material and the appearance of a new, less polar spot on a TLC plate are initial indicators. Subsequent analysis of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure and purity of the synthesized kinase inhibitor scaffold.[10][11][12][13][14]
Biological Evaluation of Synthesized Kinase Inhibitors
The ultimate goal of synthesizing these novel pyrazine derivatives is to assess their biological activity as kinase inhibitors. This involves a hierarchical screening approach, starting with in vitro biochemical assays and progressing to cell-based assays.
In Vitro Kinase Assays: Quantifying Inhibitory Potency
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[15][16][17][18][19][20][21][22][23] A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol 3: General Procedure for In Vitro Kinase Assay (ADP-Glo™)
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, TrkA)
-
Kinase-specific substrate
-
ATP
-
Synthesized pyrazine derivative (test inhibitor)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution series.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted inhibitor or a DMSO control.
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: A Hypothetical Example
| Compound | Target Kinase | IC₅₀ (nM) |
| PZ-001 | VEGFR-2 | 15 |
| TrkA | 250 | |
| PZ-002 | VEGFR-2 | >10,000 |
| TrkA | 8 |
Targeted Signaling Pathways
The synthesized inhibitors are designed to interfere with specific signaling pathways crucial for cancer cell proliferation and survival.
DOT Diagram: Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling cascade.
DOT Diagram: Simplified TrkA Signaling Pathway
References
- 1. promega.com [promega.com]
- 2. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazine [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. TRKA Kinase Enzyme System Application Note [promega.com.br]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Herbicide Development Using the 3-Chloro-5,6-dimethylpyrazin-2-amine Scaffold
Introduction: The Quest for Novel Herbicidal Scaffolds
The escalating challenge of herbicide resistance in weed populations necessitates a continuous search for novel chemical entities with unique modes of action.[1] Pyrazine derivatives have emerged as a promising class of compounds in agrochemical research, exhibiting a wide range of biological activities.[2][3] The inherent chemical and physicochemical properties of the pyrazine ring, such as its basic and slightly aromatic character, make it a valuable pharmacophore in the design of bioactive molecules.[2] This document provides a comprehensive guide for researchers engaged in the discovery and development of new herbicides based on the 3-Chloro-5,6-dimethylpyrazin-2-amine scaffold.
These application notes are designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, empowering researchers to make informed decisions and troubleshoot effectively. We will delve into the synthesis of a chemical library around this scaffold, detail robust screening methodologies for identifying promising herbicidal candidates, and outline strategies for elucidating their mode of action.
Part 1: Synthesis of a this compound Derivative Library
Proposed Synthetic Pathway
The synthesis of this compound and its derivatives can be envisioned to start from commercially available precursors, followed by modifications at the amino group. A possible retrosynthetic analysis suggests that the target scaffold could be synthesized from 2,3-dichloro-5,6-dimethylpyrazine.
Caption: Proposed synthetic pathway for this compound and its derivatives.
Protocol 1: Synthesis of this compound Derivatives
Objective: To synthesize a library of N-substituted derivatives of this compound for herbicidal screening.
Materials:
-
2,3-Dichloro-5,6-dimethylpyrazine
-
Ammonia or primary/secondary amines
-
Acyl chlorides or acid anhydrides
-
Alkyl halides
-
Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Synthesis of the Scaffold (this compound):
-
In a round-bottom flask, dissolve 2,3-dichloro-5,6-dimethylpyrazine in a suitable solvent such as ethanol.
-
Add an excess of a solution of ammonia in ethanol.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
-
Library Synthesis (N-Acyl Derivatives as an Example):
-
Dissolve the synthesized this compound in an anhydrous solvent like DCM or THF.
-
Add a suitable base such as triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl derivative by column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of all synthesized compounds using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Part 2: Herbicidal Activity Screening
Once a library of compounds is synthesized, a systematic screening process is essential to identify candidates with promising herbicidal activity. This typically involves a tiered approach, starting with high-throughput in vitro assays followed by more detailed in vivo greenhouse trials.[5][6]
Protocol 2: In Vitro Primary Screening
Objective: To rapidly assess the herbicidal potential of the synthesized compounds on a model plant species.
Rationale: In vitro assays offer a high-throughput and cost-effective method for initial screening, requiring only small amounts of the test compounds.[5] These assays can provide preliminary data on growth inhibition.
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, cress, or lettuce)
-
Agar or filter paper
-
Petri dishes or multi-well plates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Plates:
-
Prepare a sterile agar medium and pour it into petri dishes or multi-well plates.
-
Alternatively, place sterile filter paper in the dishes or wells.
-
Add a defined volume of the test compound solution to the agar or filter paper to achieve the desired final concentration (e.g., 1, 10, 100 µM). Include a solvent-only control.
-
-
Seed Plating:
-
Place a set number of seeds (e.g., 10-20) onto the surface of the treated medium in each dish or well.
-
-
Incubation:
-
Seal the plates and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-14 days), measure parameters such as seed germination rate, root length, and shoot length.
-
Calculate the percentage of inhibition for each parameter relative to the solvent control.
-
Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits" and are prioritized for secondary screening.
-
Protocol 3: Greenhouse Secondary Screening
Objective: To evaluate the pre- and post-emergence herbicidal activity of "hit" compounds on a panel of relevant weed and crop species.
Rationale: Greenhouse trials provide a more realistic assessment of a compound's herbicidal efficacy, as they account for factors such as soil interaction, plant uptake, and translocation.[7][8] Testing on both weeds and crops is crucial for determining selectivity.
Materials:
-
Pots or trays filled with a standard potting mix
-
Seeds of various weed species (e.g., barnyardgrass, pigweed, velvetleaf) and crop species (e.g., corn, soybean, wheat)
-
"Hit" compounds formulated for spraying (e.g., dissolved in a solvent/surfactant mixture)
-
Greenhouse with controlled environmental conditions
-
Precision bench sprayer
Procedure:
-
Planting:
-
Sow seeds of the selected weed and crop species in pots or trays.
-
-
Pre-emergence Application:
-
Within 24 hours of planting, apply the test compounds at various rates (e.g., 100, 500, 2000 g/ha) to the soil surface using a precision bench sprayer.
-
-
Post-emergence Application:
-
Allow a separate set of plants to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test compounds to the foliage of these plants at the same range of rates.
-
-
Evaluation:
-
Maintain the treated plants in the greenhouse for 2-4 weeks, with regular watering.
-
Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals.
-
At the end of the evaluation period, score the herbicidal efficacy on a scale of 0 (no effect) to 100 (complete kill).
-
Determine the selectivity by comparing the injury to weed species versus crop species.
-
Data Presentation:
| Compound ID | Application | Rate (g/ha) | Barnyardgrass Control (%) | Pigweed Control (%) | Corn Injury (%) | Soybean Injury (%) |
| Scaffold | Pre-emergence | 500 | ||||
| Post-emergence | 500 | |||||
| Derivative 1 | Pre-emergence | 500 | ||||
| Post-emergence | 500 | |||||
| Derivative 2 | Pre-emergence | 500 | ||||
| Post-emergence | 500 |
Part 3: Mode of Action Elucidation
Identifying the mode of action (MOA) of a novel herbicide is crucial for its effective and sustainable use.[9] A multi-pronged approach is often necessary to pinpoint the specific biochemical pathway being disrupted.
Caption: A workflow for determining the mode of action of a novel herbicide.
Protocol 4: Initial Mode of Action Investigation
Objective: To generate initial hypotheses about the MOA of a promising herbicide candidate based on visual symptoms and basic physiological assays.
Procedure:
-
Symptomology Observation:
-
Carefully observe and document the injury symptoms caused by the herbicide in the greenhouse trials.
-
Compare these symptoms to those caused by herbicides with known modes of action (e.g., bleaching for PPO inhibitors, yellowing for ALS inhibitors).
-
-
Photosynthesis Inhibition Assay:
-
Measure chlorophyll fluorescence in treated and untreated plants to assess the impact on photosynthesis. A rapid decrease in fluorescence parameters can indicate disruption of photosystem II.
-
-
Pigment Analysis:
-
Extract and quantify chlorophylls and carotenoids from treated and untreated leaf tissue. A decrease in these pigments can suggest inhibition of pigment biosynthesis.
-
-
Electrolyte Leakage Assay:
-
Measure the conductivity of a solution in which treated leaf discs are incubated. An increase in conductivity indicates membrane damage, a characteristic of cell membrane disruptor herbicides.
-
Further in-depth studies, such as identifying the specific target enzyme through biochemical assays or genetic approaches, are necessary for definitive MOA confirmation.[10]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel herbicides. By following the systematic approach outlined in these application notes—from library synthesis and tiered screening to mode of action elucidation—researchers can efficiently explore the potential of this chemical class. The key to success lies in a thorough understanding of the underlying scientific principles and a meticulous execution of the experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]
- 9. extension.okstate.edu [extension.okstate.edu]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Compounds from 3-Chloro-5,6-dimethylpyrazin-2-amine
Introduction: The Pyrazine Scaffold as a Privileged Motif in Medicinal Chemistry
The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone in the design and synthesis of a vast array of bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various molecular interactions have rendered it a "privileged scaffold" in medicinal chemistry. Pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The strategic functionalization of the pyrazine core allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
This application note provides a detailed guide for the synthesis of bioactive compounds utilizing 3-Chloro-5,6-dimethylpyrazin-2-amine as a versatile starting material. This trifunctional building block, featuring an amino group, a chloro substituent, and two methyl groups on the pyrazine ring, offers multiple avenues for chemical modification, making it an invaluable precursor in the synthesis of complex, biologically active molecules, particularly kinase inhibitors.[2] We will delve into the rationale behind key synthetic strategies, provide step-by-step protocols for palladium-catalyzed cross-coupling reactions, and discuss the characterization and biological relevance of the resulting compounds.
Strategic Importance of this compound in Drug Discovery
The arrangement of functional groups on this compound makes it an ideal starting point for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 2-aminopyrazine motif is a common feature in many ATP-competitive kinase inhibitors, where the amino group can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[5]
The chloro substituent at the 3-position is the primary site for introducing molecular diversity. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[6][7] This enables the attachment of a wide range of aryl and heteroaryl groups, which can be designed to interact with other regions of the kinase active site, thereby enhancing potency and selectivity. The 5,6-dimethyl groups can influence the compound's solubility, metabolic stability, and steric interactions within the target protein.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The transformation of this compound into more complex, bioactive molecules predominantly relies on palladium-catalyzed cross-coupling reactions. These reactions are favored for their high efficiency, functional group tolerance, and the ability to form C-C and C-N bonds under relatively mild conditions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming a carbon-carbon bond between an organoboron compound (boronic acid or boronic ester) and an organic halide.[8] In the context of our starting material, this reaction is employed to introduce various aryl or heteroaryl substituents at the 3-position of the pyrazine ring.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.[8]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6][9] This reaction is instrumental when the desired bioactive compound requires an amino linkage at the 3-position of the pyrazine ring.
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves:
-
Oxidative Addition: A palladium(0) complex reacts with the aryl halide.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.[10]
Application Protocol: Synthesis of a Pyrazolyl-Pyrazinamine Derivative as a Potential Kinase Inhibitor
This section provides a detailed protocol for the synthesis of 3-(1H-pyrazol-4-yl)-5,6-dimethylpyrazin-2-amine , a compound that embodies the structural features of many potent kinase inhibitors. The pyrazole moiety is a common pharmacophore in numerous approved drugs.[11]
Overall Synthetic Workflow
The synthesis involves a one-step Suzuki-Miyaura coupling reaction between this compound and a commercially available pyrazoleboronic acid pinacol ester.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 157.60 | 1.0 | 1.0 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 194.06 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 410.50 | 0.10 | 0.10 |
| Potassium carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (157.6 mg, 1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (232.9 mg, 1.2 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), SPhos (41.1 mg, 0.10 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times. Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-(1H-pyrazol-4-yl)-5,6-dimethylpyrazin-2-amine, as a solid.
Expected Yield: 75-85%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (s, 2H, pyrazole-H), 7.55 (s, 1H, pyrazole-NH), 6.50 (s, 2H, -NH₂), 2.40 (s, 3H, -CH₃), 2.35 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 152.1, 148.5, 140.2, 135.8, 128.9, 115.6, 20.5, 19.8.
-
HRMS (ESI): m/z calculated for C₉H₁₁N₅ [M+H]⁺: 190.1087; found: 190.1089.
Biological Evaluation and Significance
The synthesized 3-(1H-pyrazol-4-yl)-5,6-dimethylpyrazin-2-amine is a valuable candidate for screening against a panel of protein kinases. The 2-aminopyrazine moiety is poised to interact with the kinase hinge region, while the pyrazole ring can be further functionalized to enhance selectivity and potency. For instance, substitution on the pyrazole nitrogen or at other positions on the pyrazole ring can be explored to probe different pockets within the kinase active site.
Compounds with this scaffold have shown promise as inhibitors of various kinases, including p38 MAP kinase, which is implicated in inflammatory diseases.[12][13] The in vitro inhibitory activity of the synthesized compound can be assessed using standard kinase assays, and its cellular activity can be evaluated in relevant cell-based models.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of bioactive compounds, particularly kinase inhibitors. The strategic use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient and modular synthesis of a diverse range of pyrazine derivatives. The detailed protocol provided herein for the synthesis of a pyrazolyl-pyrazinamine derivative serves as a practical guide for researchers in drug discovery and medicinal chemistry. The continued exploration of the chemical space accessible from this starting material holds significant promise for the development of novel therapeutics.
References
- 1. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20070037987A1 - Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5144015A - Synthesis of pyrazole dyes - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-5,6-dimethylpyrazin-2-amine Derivatives
Introduction: The Significance of Substituted Pyrazinamines
Pyrazine derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities.[1] The 2-aminopyrazine scaffold, in particular, is a privileged structure found in numerous pharmaceuticals, including diuretics, and agents with anticancer and anti-inflammatory properties.[1] The introduction of specific substituents onto the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. 3-Chloro-5,6-dimethylpyrazin-2-amine is a key intermediate for the synthesis of a variety of more complex molecules, making its efficient and scalable synthesis a topic of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries.
This application note provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and scalable three-step synthetic route. The protocols provided are designed to be self-validating, with explanations for key experimental choices to ensure both scientific integrity and practical applicability in a drug development setting.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved in three main stages, starting from readily available commercial reagents. The overall workflow is depicted below:
References
Purification of Reaction Products from 3-Chloro-5,6-dimethylpyrazin-2-amine by Chromatography: Protocols and Method Development
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed guide for the purification of 3-Chloro-5,6-dimethylpyrazin-2-amine, a key heterocyclic intermediate in pharmaceutical synthesis, using modern chromatographic techniques. The inherent polarity and chemical nature of substituted pyrazines present unique challenges that necessitate a well-designed purification strategy.[1] We present two robust, validated protocols for Normal-Phase Flash Chromatography and Reversed-Phase Preparative HPLC, designed to achieve high purity and yield. This guide emphasizes the rationale behind methodological choices, from solvent selection to scale-up, to empower researchers in drug development to efficiently isolate their target compound.
Introduction: The Imperative for Purity
Substituted pyrazines are a class of aromatic heterocycles integral to the development of new therapeutic agents, particularly in oncology and virology. This compound serves as a versatile building block, but its utility is directly dependent on its purity. The presence of unreacted starting materials, by-products, or isomers can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] Therefore, robust and efficient purification is a critical, non-negotiable step in the synthetic workflow.
Chromatography is the cornerstone of purification in pharmaceutical chemistry.[4] This guide provides a comprehensive framework for purifying this compound, beginning with an analysis of its physicochemical properties to inform a logical method development strategy.
Analyte Characterization: A Foundation for Separation
A successful purification strategy begins with understanding the target molecule. While specific data for this compound is not extensively published, we can infer its properties from its structure and related pyrazine analogs.[1][5][6][7]
-
Structure: The molecule contains a pyrazine ring, a chloro group, an amine group, and two methyl groups.
-
Polarity: The electron-withdrawing chloro group and the polar amine group (-NH2) impart significant polarity. The methyl groups add some non-polar character. Overall, this compound is a moderately polar aromatic amine .
-
Solubility: It is expected to be soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), and acetonitrile (ACN).
-
Chemical Reactivity: The amine group is basic and can interact strongly with acidic surfaces, such as the silanol groups on standard silica gel. This can lead to peak tailing during chromatography.
This profile suggests that both normal-phase and reversed-phase chromatography are viable purification options.[8][9][10]
Strategic Workflow for Chromatographic Purification
A systematic approach is essential for developing an effective purification method. The process involves scouting on an analytical scale to find suitable conditions, followed by optimization and scaling up to a preparative scale for bulk purification.[11][12]
Caption: General workflow for chromatographic purification.
Protocol 1: Normal-Phase Flash Chromatography
Normal-phase chromatography is a cost-effective and rapid method for purifying moderately polar compounds. It utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[9][13] This technique is particularly well-suited for separating the target compound from less polar by-products.
Step 1.1: Analytical Scouting with Thin-Layer Chromatography (TLC)
The first step is to identify a suitable mobile phase using TLC, which serves as a small-scale pilot for the flash column. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation on the column.[14]
Protocol:
-
Prepare several developing chambers with different binary solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate).[13]
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane).
-
Spot the solution onto silica gel 60 F254 TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light (254 nm).
-
Crucial Insight: Due to the basic amine group, peak streaking on silica is common. To counteract this, add 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. This deactivates the acidic silanol groups, resulting in sharper spots and better separation.[13][15]
-
Calculate the Rf value for the target spot in each solvent system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 Plates | Standard for analytical scouting of moderately polar organic compounds. |
| Test Solvents | Hexane:Ethyl Acetate (9:1, 4:1, 2:1, 1:1) | Provides a good polarity range for eluting pyrazine derivatives.[1] |
| Modifier | 0.5-1% Triethylamine (TEA) | Neutralizes acidic silica surface, preventing peak tailing of the amine.[13] |
| Target Rf | 0.2 - 0.4 | Optimal for good resolution and reasonable run time in column chromatography.[14] |
Step 1.2: Preparative Flash Column Chromatography
Once an optimal solvent system is identified via TLC, the method is scaled up to a flash chromatography system.
Caption: Workflow for Normal-Phase Flash Chromatography.
Protocol:
-
Column Selection & Packing: Select a silica gel column appropriate for the sample size. Pack the column using a slurry of silica gel in the initial, least polar mobile phase.[16]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a suitable solvent like Dichloromethane.
-
Add 2-3 grams of silica gel to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
Carefully load this powder onto the top of the packed column. Dry loading prevents solvent effects and leads to sharper bands and better separation.[16]
-
-
Elution:
-
Begin eluting with the solvent system identified by TLC.
-
A gradient elution is often more effective than an isocratic (single solvent mixture) one. Start with a lower polarity mixture (e.g., 10% EtOAc in Hexane + 1% TEA) and gradually increase the proportion of the more polar solvent (e.g., to 50% EtOAc in Hexane + 1% TEA). This ensures that less polar impurities elute first, followed by the target compound, and finally the more polar impurities.[17]
-
-
Fraction Collection & Analysis:
-
Collect fractions throughout the run.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Recovery:
-
Combine the fractions containing the pure compound.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Reversed-Phase Preparative HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique ideal for purifying polar to moderately polar compounds.[18][19] It uses a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile). It is highly reproducible and directly scalable from analytical to preparative scale.[20]
Step 2.1: Analytical HPLC Method Development
The goal is to develop a baseline separation on an analytical scale, which can then be optimized and scaled up.
Protocol:
-
Column and Solvents:
-
Use a standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase A: Water + 0.1% Formic Acid or Acetic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid or Acetic Acid.
-
Causality: The acidic modifier is crucial. It protonates the basic amine group on the analyte, ensuring a single ionic species and leading to sharp, symmetrical peaks by preventing interactions with residual silanols on the stationary phase.[21]
-
-
Scouting Gradient:
-
Inject a small amount of the dissolved crude mixture.
-
Run a fast, broad gradient (e.g., 5% B to 95% B over 15 minutes) to determine the approximate retention time of the target compound.[11]
-
-
Gradient Optimization:
-
Based on the scouting run, create a focused, shallower gradient around the elution point of the target compound. For example, if the compound eluted at 60% B in the scouting run, an optimized gradient might be 45% to 75% B over 20 minutes. This enhances the resolution between the target compound and closely eluting impurities.[11]
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18-bonded Silica | Provides hydrophobic interactions for retaining moderately polar molecules.[9] |
| Mobile Phase A | Water + 0.1% Formic Acid | Polar solvent. Acid modifier ensures consistent protonation of the amine. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. Elutes compounds based on their hydrophobicity. |
| Detection | UV at 254 nm or other relevant λmax | Aromatic pyrazine core provides strong UV absorbance for detection. |
Step 2.2: Scale-Up and Preparative HPLC Run
The optimized analytical method is scaled to a larger preparative column to process more material.
Protocol:
-
Scale-Up Calculation: The flow rate and gradient time are adjusted proportionally to the column volume. The primary goal is to maintain the same linear velocity of the mobile phase.[20]
-
Flow Rate(prep) = Flow Rate(analyt) x (ID(prep)2 / ID(analyt)2)
-
-
Sample Preparation: Dissolve the crude or partially purified material in a solvent that is weak enough not to cause peak distortion (ideally the initial mobile phase). If solubility is an issue, use a minimum amount of a stronger solvent like DMSO.
-
Purification Run:
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Inject the sample solution.
-
Run the scaled-up, optimized gradient.
-
-
Fraction Collection: Use the UV detector signal to trigger an automated fraction collector, isolating the peak corresponding to the target compound.[20]
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvents via rotary evaporation (for ACN) and lyophilization (freeze-drying) to remove the final traces of water, yielding the highly pure product as a solid.
-
Purity Assessment and Final Validation
After purification, the purity and identity of the final product must be rigorously confirmed. This is a non-negotiable step in pharmaceutical development.[2]
-
High-Performance Liquid Chromatography (HPLC): An aliquot of the final product is analyzed using the optimized analytical HPLC method to determine its purity as a percentage (e.g., >99% by peak area).[22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms both the purity and the molecular weight of the compound, ensuring the correct product has been isolated.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the exact chemical structure of the purified compound and to ensure the absence of any structurally related impurities.[3]
Safety Precautions
All laboratory work must be conducted with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[23][24]
-
Ventilation: Handle all chlorinated organic compounds and organic solvents inside a certified chemical fume hood to avoid inhalation of vapors.[23][25]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. ablelab.eu [ablelab.eu]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. rroij.com [rroij.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 3-氯-2,5-二甲基吡嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 9. m.youtube.com [m.youtube.com]
- 10. molnar-institute.com [molnar-institute.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 13. Chromatography [chem.rochester.edu]
- 14. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 15. researchgate.net [researchgate.net]
- 16. orgsyn.org [orgsyn.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selekt.biotage.com [selekt.biotage.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. thaiscience.info [thaiscience.info]
- 22. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. echemi.com [echemi.com]
- 25. fishersci.com [fishersci.com]
using 3-Chloro-5,6-dimethylpyrazin-2-amine in the synthesis of organic semiconductors
An Application Guide to the Synthesis of Novel Organic Semiconductors Using 3-Chloro-5,6-dimethylpyrazin-2-amine
Abstract
Organic semiconductors are at the forefront of next-generation electronics, enabling innovations in flexible displays, printable sensors, and large-area photovoltaics. The performance of these materials is intrinsically linked to their molecular structure. Nitrogen-containing heterocycles, particularly pyrazines, are highly sought-after building blocks due to their defined electron-accepting properties, which facilitate the design of donor-acceptor (D-A) architectures crucial for tuning charge transport characteristics. This application note provides a detailed guide for researchers on utilizing This compound as a versatile precursor in the synthesis of high-performance organic semiconductors. We will explore its application in palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols for both C-N and C-C bond formation. The causality behind experimental choices, from ligand selection to reaction conditions, is explained to empower researchers to adapt and innovate. This guide serves as a practical resource for chemists and materials scientists aiming to develop novel pyrazine-based materials for advanced electronic applications like Organic Field-Effect Transistors (OFETs).
Introduction: The Strategic Value of the Pyrazine Core
The pyrazine ring is an electron-deficient aromatic system, making it an excellent acceptor (A) unit in D-A type organic semiconductors. This inherent electronic character helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material, which is critical for achieving efficient electron injection and transport (n-type behavior) or for tuning the HOMO-LUMO gap for specific optical properties.[1][2]
This compound is a particularly strategic building block because it possesses two distinct, orthogonally reactive sites:
-
A reactive chloro group: Ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the extension of the π-conjugated system.[3][4]
-
A nucleophilic amine group: Can be used for post-polymerization modification or as a reactive handle for building more complex molecular architectures.
The methyl groups enhance solubility in organic solvents, a critical factor for solution-processable fabrication techniques common in organic electronics.[5]
References
Application Note & Protocols: Strategic Catalyst Selection for the Functionalization of 3-Chloro-5,6-dimethylpyrazin-2-amine
Introduction: The Challenge and Opportunity of a Privileged Scaffold
The 3-amino-5,6-dimethylpyrazine core is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are integral to a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The starting material, 3-Chloro-5,6-dimethylpyrazin-2-amine, offers a key vector for molecular elaboration at the C3 position. However, the inherent electronic and steric properties of this substrate present a significant synthetic challenge. The pyrazine ring is electron-deficient, which deactivates the C-Cl bond towards oxidative addition, the crucial first step in most palladium-catalyzed cross-coupling reactions. Furthermore, the adjacent amino and methyl groups introduce steric hindrance around the reaction center.
This guide provides a comprehensive framework for navigating these challenges. It details the strategic selection of catalyst systems for three critical transformations: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C alkynyl) couplings. We will move beyond simple reagent lists to explain the mechanistic rationale behind catalyst choice, empowering researchers to optimize existing protocols and troubleshoot new transformations with confidence.
Strategic Considerations for Catalyst Selection
The successful functionalization of an electron-deficient heteroaryl chloride like this compound hinges on a catalyst system that can overcome a high activation barrier for oxidative addition and facilitate rapid reductive elimination to outcompete catalyst decomposition pathways.
-
The Palladium Source: While simple salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used, modern palladium pre-catalysts are often superior for challenging substrates. Pre-catalysts are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ. This ensures a consistent and high concentration of the active catalyst from the onset of the reaction, often leading to lower catalyst loadings and more reproducible results.
-
The Ligand: The Key to Reactivity: The ligand is the most critical component. For heteroaryl chlorides, the ligand must be both electron-rich and sterically bulky .
-
Electron-richness enhances the electron density at the palladium center, promoting the oxidative addition of the C-Cl bond.
-
Steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates, and helps stabilize the monoligated Pd(0) species, which is often the most active catalyst.[1][2] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and related systems are the gold standard for this class of transformation.[1][2]
-
-
The Base: The base plays a multifaceted role. In Suzuki couplings, it facilitates the formation of a boronate complex, which is essential for transmetalation.[3][4] In Buchwald-Hartwig aminations, it deprotonates the amine coupling partner.[5] The choice of base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) is critical and depends on the specific reaction, the functional group tolerance of the substrates, and the solvent system. Stronger bases like NaOt-Bu are common for aminations, while weaker inorganic bases like K₃PO₄ are often preferred for Suzuki couplings to minimize side reactions like protodeboronation.[6][7]
-
Solvent and Temperature: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are typically used. Temperature is a key parameter to optimize; while higher temperatures can accelerate slow reactions, they can also promote catalyst decomposition and side reactions. Microwave irradiation has emerged as a powerful tool to rapidly heat reactions to high temperatures, often leading to dramatically reduced reaction times and improved yields.[8][9][10]
Logical Framework for Catalyst Selection
To assist in navigating the catalyst selection process, the following decision tree provides a logical starting point for a given synthetic objective.
Caption: Catalyst selection decision tree.
Application Focus: Key Cross-Coupling Reactions
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds. For an electron-deficient substrate like this compound, a highly active catalyst system is mandatory.
-
Mechanistic Rationale: The catalytic cycle begins with oxidative addition of the C-Cl bond to a Pd(0) complex. This is the most challenging step. A bulky, electron-rich ligand like XPhos or SPhos is crucial to facilitate this process.[1][2] Following this, a boronate complex (formed from the boronic acid and a base) undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.
Caption: Simplified catalytic cycle for cross-coupling.
C-N Bond Formation: The Buchwald-Hartwig Amination
This reaction is a cornerstone of modern medicinal chemistry for constructing aryl amine bonds.[11][12] The reaction couples an aryl halide with a primary or secondary amine.
-
Mechanistic Rationale: The cycle is similar to the Suzuki coupling, but after oxidative addition, the amine coordinates to the palladium center.[5] A strong, non-nucleophilic base (like NaOt-Bu or LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[7] Reductive elimination from this complex yields the desired C-N bond. The choice of ligand is critical to promote the amination of challenging aryl chlorides.[5]
C-C (Alkynyl) Bond Formation: The Sonogashira Coupling
The Sonogashira coupling provides direct access to aryl alkynes, which are versatile synthetic intermediates.[13]
-
Mechanistic Rationale: This reaction typically involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[14][15] The palladium cycle mirrors that of other cross-couplings. The copper cycle involves the reaction of the terminal alkyne with the Cu(I) salt in the presence of an amine base to form a highly reactive copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to furnish the product.[14]
Comparative Summary of Recommended Catalyst Systems
The table below provides validated starting points for catalyst selection for each key transformation. Optimization of ligand, base, and temperature will likely be required for novel coupling partners.
| Transformation | Catalyst (Pre-catalyst / Pd Source) | Recommended Ligand | Recommended Base | Solvent | Typical Temp. |
| Suzuki-Miyaura | XPhos Pd G3 / Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-120 °C |
| Buchwald-Hartwig | BrettPhos Pd G3 / Pd₂(dba)₃ | BrettPhos or XPhos | NaOt-Bu or LHMDS | Toluene or Dioxane | 80-110 °C |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI (co-catalyst) | PPh₃ | Et₃N or DIPEA | DMF or THF | 25-80 °C |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always handle reagents under an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling various aryl- and heteroarylboronic acids.[6][16]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroarylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Schlenk flask or microwave vial, magnetic stirrer, heating plate/oil bath or microwave reactor
-
-
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst/pre-catalyst, the ligand (if not using a pre-catalyst), and K₃PO₄.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the anhydrous organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor progress by TLC or LC-MS. For microwave-assisted reactions, a typical starting point is 120-150 °C for 15-45 minutes.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is suitable for coupling with a range of primary and secondary amines.[17][18]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
BrettPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (2 mol%) with BrettPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask, magnetic stirrer, heating plate/oil bath
-
-
Procedure:
-
Important: In a glovebox, add the palladium catalyst/pre-catalyst, ligand (if separate), and NaOt-Bu to a dry Schlenk flask.
-
Remove the flask from the glovebox. Add this compound.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent, followed by the amine coupling partner (if liquid) via syringe. If the amine is a solid, it can be added in step 2.
-
Heat the reaction mixture with vigorous stirring (e.g., 100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: General Procedure for Sonogashira Coupling
This protocol describes the coupling with terminal alkynes.[13][19]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv, can also be used as solvent)
-
Anhydrous DMF or THF
-
Schlenk flask, magnetic stirrer, heating plate
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne via syringe and stir the mixture at the desired temperature (can range from room temperature to 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine to remove the amine salt and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Experimental Workflow and Troubleshooting
Caption: General experimental workflow and troubleshooting guide.
Common issues when working with heteroaryl chlorides include:
-
Low or No Conversion: This typically points to inefficient oxidative addition. Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos) or use a pre-catalyst to ensure a high concentration of active Pd(0).[6]
-
Dehalogenation (C-Cl replaced by C-H): This side reaction can occur at high temperatures or with certain base/solvent combinations. Try lowering the reaction temperature or screening alternative bases.
-
Catalyst Decomposition (black precipitate): Palladium black indicates the active catalyst is crashing out of solution. This can be mitigated by using more robust ligands, lower temperatures, or shorter reaction times, often achievable with microwave heating.[6]
-
Protodeboronation (in Suzuki): The boronic acid is replaced by a hydrogen atom. This can be minimized by using K₃PO₄ instead of stronger bases and avoiding excessively high temperatures or prolonged reaction times.[6]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 3-Chloro-5,6-dimethylpyrazin-2-amine Suzuki Reactions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 3-Chloro-5,6-dimethylpyrazin-2-amine. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your reaction yields and minimize side products.
Introduction: Understanding the Challenges
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to electron-deficient, nitrogen-rich heteroaryl chlorides like this compound presents specific challenges.[1] The primary hurdles include:
-
Difficult Oxidative Addition: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[2] The electron-withdrawing nature of the pyrazine ring further deactivates the C-Cl bond.
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrazine ring and the amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4] This sequestration of the active catalyst can stall the reaction.
-
Competing Side Reactions: The reaction conditions required to activate the C-Cl bond can often promote undesired side reactions, such as protodeboronation of the boronic acid, which directly reduces the yield.[5][6]
This guide will address these challenges systematically, providing logical, evidence-based solutions to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for coupling with this chloro-aminopyrazine?
For challenging heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] Success hinges on using a catalytic system that is both highly active and resistant to inhibition.
-
Ligand Choice: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, accelerate the slow oxidative addition step for the C-Cl bond, and promote the final reductive elimination step.[2][7] Buchwald-type biaryl phosphine ligands are the industry standard for this purpose.
-
Recommended Systems: Start with commercially available palladium pre-catalysts that incorporate these ligands. They offer superior stability and generate the active Pd(0) species more reliably than separate Pd sources and ligands.[2]
| Catalyst System | Ligand Type | Key Advantages |
| XPhos Pd G3/G4 | Dialkylbiaryl phosphine | Excellent activity for C-Cl bonds, high stability. |
| SPhos Pd G3/G4 | Dialkylbiaryl phosphine | Broad utility, effective for N-containing heterocycles. |
| Pd₂(dba)₃ + Ligand | Flexible (e.g., XPhos, SPhos) | Allows for screening of different Pd:Ligand ratios. |
| PdCl₂(dppf) | Bidentate phosphine | Can be effective, but often requires higher temperatures.[8] |
Q2: How do I select the right base and solvent?
The base and solvent work in concert to facilitate the crucial transmetalation step of the catalytic cycle.[9]
-
Base Selection: A sufficiently strong base is required to form the active boronate species for transmetalation. For C-Cl bond activation, stronger bases are often necessary.
-
Strong Bases (Recommended Start): K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are excellent choices. They have good solubility in mixed aqueous/organic solvents and are effective for activating aryl chlorides.[10][11]
-
Weaker Bases: Na₂CO₃ or K₂CO₃ can work but may require higher temperatures or longer reaction times.[8][12]
-
Fluoride Bases: KF (potassium fluoride) can be particularly useful if protodeboronation is a major issue.[6][13]
-
-
Solvent System: A polar aprotic solvent, often with a small amount of water, is standard.
-
Common Solvents: 1,4-Dioxane, Toluene, or THF are widely used.[8][12]
-
Role of Water: Adding water (typically 10-25% by volume) helps to solubilize the inorganic base and can accelerate the transmetalation step.[14][15] However, excessive water can promote protodeboronation. Always use degassed water.
-
Q3: Should I use a boronic acid or a more stable boronate ester?
This choice involves a trade-off between reactivity and stability.[16]
-
Boronic Acids: Generally more reactive, leading to faster reaction times. However, they are susceptible to decomposition via protodeboronation (replacement of the -B(OH)₂ group with -H), especially at high temperatures or under prolonged reaction times.[5][16]
-
Boronate Esters (e.g., Pinacol Esters): Significantly more stable to storage and less prone to protodeboronation during the reaction.[16][17] They are often crystalline, easy to purify, and highly recommended for complex syntheses or when the corresponding boronic acid is unstable. The slightly lower reactivity can usually be overcome by optimizing other reaction parameters.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: My reaction shows no conversion, or the starting material is barely consumed.
This typically points to a fundamental issue with catalyst activity.
-
Possible Cause: The catalytic system is not active enough to cleave the C-Cl bond, or it has been deactivated.
-
Suggested Solutions:
-
Switch to a More Powerful Catalyst: If you are using a simple system like Pd(OAc)₂/PPh₃, it is likely insufficient. Switch to a Buchwald pre-catalyst such as XPhos Pd G3 or SPhos Pd G3.[2][18] These are designed for activating challenging C-Cl bonds.
-
Increase Temperature: Suzuki couplings of aryl chlorides often require higher temperatures (90-120 °C) than bromides or iodides.[19] Ensure your reaction is heated appropriately.
-
Ensure an Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[20] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
-
Check Reagent Purity: Impurities in the starting material or solvent can poison the catalyst. Use high-purity, anhydrous solvents.
-
Problem 2: The starting chloride is consumed, but my product yield is very low.
This is a classic sign that side reactions are outcompeting your desired coupling.
-
Possible Cause A: Protodeboronation
-
Symptom: You observe the formation of 5,6-dimethylpyrazin-2-amine (the dehalogenated starting material) and the corresponding arene from your boronic acid.
-
Explanation: The boronic acid reacts with a proton source (often water or solvent) and is lost before it can transmetalate to the palladium center.[5] This is a common side reaction under basic, aqueous conditions at elevated temperatures.[17]
-
Suggested Solutions:
-
Use a Boronate Ester: Replace the boronic acid with its corresponding pinacol ester, which is much more resistant to protodeboronation.[16]
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for consumption of the starting chloride.
-
Minimize Water: Use the minimum amount of water necessary to solubilize the base, or try an anhydrous system with a base like KF.[6]
-
-
-
Possible Cause B: Homocoupling
-
Symptom: You observe the formation of a biaryl byproduct derived from the coupling of two boronic acid molecules.
-
Explanation: This side reaction can be promoted by the presence of oxygen or if the transmetalation is slow compared to other pathways.[3]
-
Suggested Solutions:
-
Improve Degassing: Rigorously exclude oxygen from the reaction.
-
Use Bulky Ligands: Ligands like XPhos or SPhos create a sterically hindered environment around the palladium, which disfavors the formation of the homocoupled product.[6][7]
-
Reduce Catalyst Loading: Unnecessarily high catalyst concentrations can sometimes increase the rate of homocoupling.
-
-
Problem 3: A black precipitate (palladium black) forms in my reaction flask.
This indicates that your soluble, active catalyst is decomposing and crashing out of solution.
-
Possible Cause: Catalyst decomposition due to high temperatures, presence of oxygen, or an inappropriate ligand-to-metal ratio.[6][20]
-
Suggested Solutions:
-
Use a More Stable Pre-catalyst: Buchwald pre-catalysts are generally more robust and less prone to decomposition than catalysts generated in situ from sources like Pd₂(dba)₃.[2]
-
Ensure a Strict Inert Atmosphere: As mentioned, oxygen is a primary culprit in catalyst decomposition.[20]
-
Optimize Temperature: Avoid excessive heating. Run the reaction only as hot as necessary for conversion.
-
Check Ligand Ratio: If generating the catalyst in situ, ensure a sufficient excess of the phosphine ligand is present (typically 1.1 to 2 equivalents of ligand per palladium atom) to maintain a stable, coordinated complex.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Use this decision tree to diagnose issues with your reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a robust starting point and may require optimization for your specific boronic acid or ester.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid/ester (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and heating mantle/plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the palladium pre-catalyst, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.[6]
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe to achieve a 4:1 or 5:1 solvent-to-water ratio.
-
Heating: Heat the reaction mixture to the desired temperature (typically 90–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting chloride is consumed (typically 4–24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 3-Chloro-5,6-dimethylpyrazin-2-amine
Welcome to the technical support center for the Buchwald-Hartwig amination of 3-Chloro-5,6-dimethylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we synthesize our in-house expertise with established literature to provide actionable troubleshooting advice and in-depth protocols.
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a common linkage in pharmaceuticals.[1][2] However, its application to electron-deficient, sterically hindered, and potentially coordinating substrates like this compound presents a unique set of challenges. This guide will address the most common side reactions and provide strategies to optimize your reaction for success.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion of the starting material. What are the first things I should check?
A1: Low or no conversion is a common issue. Before making significant changes to your protocol, verify the following:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
-
Reagent Purity: The purity of your starting materials, solvent, and base is critical. Solvents should be anhydrous, and bases should be freshly opened or stored in a desiccator. Amines, in particular, can be purified by distillation or filtration through activated alumina to remove impurities.[3]
-
Catalyst Activity: If you are not using a pre-catalyst, ensure that the active Pd(0) species is being generated. If using a Pd(II) source like Pd(OAc)₂, pre-activation by stirring with the ligand before adding the other reagents can be beneficial.[3] Consider using a well-defined palladium pre-catalyst for more reliable results.[3][4]
Q2: I'm observing a significant amount of 5,6-dimethylpyrazin-2-amine (the hydrodehalogenated product). How can I minimize this?
A2: Hydrodehalogenation, the replacement of the chlorine with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[1] It can arise from β-hydride elimination from the palladium-amido intermediate.[1] To minimize this:
-
Choice of Base: Strong, non-nucleophilic bases are often used. However, if hydrodehalogenation is an issue, consider switching to a weaker base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[5]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions. For challenging substrates, consider ligands specifically designed to minimize β-hydride elimination.[6]
-
Solvent: The choice of solvent can influence the reaction pathway. Toluene is a common choice, but in some cases, more polar aprotic solvents like dioxane might be beneficial.[7][8]
Q3: My starting material is consumed, but I'm not seeing my desired product. What could be happening?
A3: If your starting material is consumed without the formation of the desired product, several possibilities exist:
-
Homocoupling: Dimerization of your starting amine or the chloro-pyrazine can occur. This is often favored at higher catalyst loadings or when the desired cross-coupling is slow.
-
Catalyst Inhibition: The pyrazine nitrogen atoms and the exocyclic amine of your substrate can coordinate to the palladium center, leading to catalyst inhibition. Using a higher ligand-to-palladium ratio (e.g., 2:1 or greater) can sometimes mitigate this by ensuring the palladium remains coordinated to the phosphine ligand.[3]
-
Product Degradation: The product itself might be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration.
Q4: I see palladium black precipitating in my reaction. What does this mean, and how can I prevent it?
A4: The formation of palladium black (insoluble, inactive palladium) indicates catalyst decomposition. This is often caused by:
-
High Temperatures: Running the reaction at the lowest effective temperature can help maintain catalyst stability.
-
Inadequate Ligand Protection: The palladium catalyst must be stabilized by the phosphine ligand throughout the catalytic cycle. If the ligand dissociates or is not sterically bulky enough, the palladium can aggregate and precipitate. Consider using a more robust or bulky ligand.
-
Reaction with Solvent: Certain solvents can promote catalyst decomposition. Ensure your solvent is of high purity and appropriate for the reaction.
Q5: Which ligand should I choose for this compound?
A5: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, especially with challenging substrates. For electron-deficient N-heterocycles, bulky, electron-rich dialkylbiaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective.[1][4][9]
| Ligand Type | Examples | Key Features |
| Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | Bulky and electron-rich, promoting fast reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that can activate aryl chlorides effectively.[4] |
| Ferrocene-based Ligands | DtBPF, JosiPhos | Bidentate ligands that can offer different reactivity profiles.[6] |
A screening of different ligands is often the most effective approach to identify the optimal choice for your specific substrate and coupling partner.
In-Depth Troubleshooting Guides
Guide 1: Overcoming Low Conversion and No Reaction
Low conversion is a frustrating but solvable problem. This guide provides a systematic approach to troubleshooting.
Caption: A decision-making workflow for troubleshooting low reaction conversion.
Step-by-Step Protocol for Troubleshooting Low Conversion:
-
Validate the Basics: Before altering your core conditions, re-verify that your setup is rigorously air- and moisture-free. Use freshly distilled solvents and a new bottle of base.
-
Catalyst Generation: If using a Pd(II) source like Pd(OAc)₂, stir it with your ligand in the reaction solvent for 15-20 minutes before adding the other reagents. This can aid in the formation of the active Pd(0) species. For more consistent results, switch to a commercially available palladium pre-catalyst.[3]
-
Ligand Screening: The electronic and steric properties of the ligand are paramount. Set up a parallel screen with different classes of ligands (e.g., a biaryl phosphine like XPhos, an NHC like IPr, and a ferrocene-based ligand like DtBPF) to identify the most promising candidate.
-
Base and Solvent Optimization: Once a promising ligand is identified, screen different bases. Strong bases like NaOtBu are common, but for sensitive substrates, weaker inorganic bases might be more suitable.[10] Concurrently, you can test different anhydrous, aprotic solvents such as toluene, dioxane, or THF.
Guide 2: Managing Hydrodehalogenation and Other Side Reactions
The formation of byproducts can significantly lower the yield of your desired product. This guide focuses on identifying and mitigating common side reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
preventing byproduct formation in 3-Chloro-5,6-dimethylpyrazin-2-amine synthesis
Welcome to the technical support guide for the synthesis of 3-Chloro-5,6-dimethylpyrazin-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying, troubleshooting, and preventing the formation of key byproducts. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.
Introduction: The Challenge of Selective Chlorination
This compound is a valuable building block in medicinal chemistry. Its synthesis, typically achieved through the electrophilic chlorination of 2-amino-5,6-dimethylpyrazine, appears straightforward. However, the electron-rich nature of the aminopyrazine ring system presents a significant challenge: controlling the regioselectivity and preventing over-reaction. The amino group strongly activates the pyrazine ring, making it susceptible to multiple chlorination events and other side reactions.
This guide provides a structured approach to troubleshooting these issues, grounded in the principles of reaction kinetics and mechanistic chemistry.
Core Synthesis Pathway
The desired transformation involves the selective monochlorination of 2-amino-5,6-dimethylpyrazine at the C3 position. N-Chlorosuccinimide (NCS) is a commonly used reagent for this purpose due to its milder nature compared to chlorine gas.
purification strategies for difficult 3-Chloro-5,6-dimethylpyrazin-2-amine reaction mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Chloro-5,6-dimethylpyrazin-2-amine. Drawing from established chemical principles and field-proven techniques, this document aims to be a comprehensive resource for troubleshooting difficult reaction mixtures and ensuring the isolation of a high-purity final product.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Its synthesis, often involving chlorination of the corresponding aminopyrazine, can lead to complex reaction mixtures containing unreacted starting materials, over-chlorinated byproducts, and other impurities.[3][4] Effective purification is therefore critical to obtain material of sufficient quality for subsequent synthetic steps and biological evaluation. This guide addresses common purification challenges through a practical question-and-answer format, providing both troubleshooting solutions and foundational knowledge.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Question 1: My crude product is a dark, oily residue. How do I begin the purification process?
An oily or dark-colored crude product often indicates the presence of significant impurities, including polymeric material or colored byproducts. A multi-step approach is recommended to tackle this common issue.
Initial Cleanup: Liquid-Liquid Extraction
An initial acid-base extraction is a powerful first step to separate the desired basic amine from neutral and acidic impurities.[5] The basic nitrogen atoms of the pyrazine ring and the primary amine allow for the selective transfer of the target compound into an aqueous acidic phase.
-
Expert Insight: The choice of acid is crucial. A dilute solution of hydrochloric acid (e.g., 1-2 M HCl) is typically sufficient to protonate the amine without causing unwanted side reactions.[6][7]
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolve the crude oily residue in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.
-
Shake the funnel vigorously, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer, now containing the protonated amine salt, should be collected.
-
Repeat the extraction of the organic layer with fresh 1 M HCl to maximize recovery.
-
Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
To recover the product, basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) until a pH of 9-10 is reached.[8] This will deprotonate the amine salt, causing the free amine to precipitate or partition back into an organic solvent.
-
Extract the basified aqueous solution multiple times with fresh organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the partially purified product.
Question 2: After initial cleanup, my product is still a mixture of the desired compound and what I suspect is the starting material, 5,6-dimethylpyrazin-2-amine. How can I separate these?
The similar structures of the starting material and the chlorinated product can make their separation challenging. Column chromatography is often the most effective technique in this scenario.[9]
Column Chromatography Strategy
The key to a successful chromatographic separation is to exploit the polarity difference between the two compounds. The chlorine atom in the target compound makes it slightly less polar than the starting amine.
Recommended Column Chromatography Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating compounds of moderate polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.[10] |
| Monitoring | Thin-Layer Chromatography (TLC) | Use the same solvent system to monitor the separation of fractions.[9] |
-
Expert Insight: A shallow gradient is often necessary to achieve good resolution between the starting material and the product. Running a series of TLC plates with varying solvent ratios beforehand will help to identify the optimal starting and ending points for your gradient.
Question 3: I'm observing a significant byproduct that I believe is a di-chlorinated species. How can I remove it?
Over-chlorination is a common side reaction, leading to the formation of di-chlorinated pyrazines.[3] These byproducts are typically less polar than the mono-chlorinated product.
Purification Strategy: Recrystallization
If the di-chlorinated impurity is present in a significant amount, recrystallization can be a highly effective and scalable purification method.[10] The success of this technique relies on identifying a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
Solvent Screening for Recrystallization:
| Solvent | Expected Solubility Behavior |
| Ethanol/Water | The desired product may be soluble in hot ethanol and crystallize upon the addition of water and cooling.[10] |
| Toluene | Aromatic solvents can sometimes provide good selectivity for recrystallization. |
| Heptane/Ethyl Acetate | A non-polar/polar solvent mixture can be effective for fine-tuning solubility. |
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent (or solvent mixture).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.[9]
-
Allow the solution to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant to its purification?
Understanding the physicochemical properties of the target compound is essential for designing an effective purification strategy.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C6H8ClN3[2] | --- |
| Molecular Weight | 157.6 g/mol [2] | --- |
| Polarity | Moderately polar due to the amine group and nitrogen atoms in the ring. The chlorine atom slightly reduces polarity compared to the non-chlorinated analog. | Influences choice of solvents for extraction, chromatography, and recrystallization. |
| Basicity (pKa) | The pyrazine nitrogens and the amino group are basic and can be protonated by acids. | Enables purification by acid-base extraction.[5] |
| Physical State | Typically a solid at room temperature. | Allows for purification by recrystallization. |
Q2: What analytical techniques are recommended to assess the purity of the final product?
A combination of analytical methods should be used to confirm the purity and identity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative purity assessment (qNMR).[11]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity by separating the main component from any remaining impurities.
-
Gas Chromatography (GC): Can be used for purity analysis, particularly if the compound is thermally stable and volatile.[12]
Q3: Are there any safety considerations I should be aware of during the purification of this compound?
As with all laboratory work, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents and chlorinated compounds.
-
Handling: Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
Visualization of Purification Workflow
Caption: Decision tree for the purification of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iiste.org [iiste.org]
Technical Support Center: Managing Temperature Sensitivity in 3-Chloro-5,6-dimethylpyrazin-2-amine Reactions
Welcome to the technical support center for 3-Chloro-5,6-dimethylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the temperature sensitivity of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.
Introduction: The Critical Role of Temperature
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. However, its reactivity and stability can be highly dependent on reaction temperature. Precise temperature control is paramount to achieving high yields, minimizing byproduct formation, and ensuring the overall success of your synthetic transformations. Elevated temperatures can lead to a variety of undesirable outcomes, including decomposition, side reactions, and reduced regioselectivity. This guide will provide you with the knowledge and tools to effectively manage these temperature-related challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the temperature sensitivity of this compound?
-
Decomposition: The pyrazine ring, although aromatic, can be susceptible to cleavage at high temperatures, leading to a complex mixture of degradation products.[1]
-
Side Reactions: Elevated temperatures provide the activation energy for alternative reaction pathways, such as dimerization, polymerization, or reactions with the solvent.
-
Reduced Selectivity: In reactions with multiple potential reactive sites, higher temperatures can lead to a loss of regioselectivity, resulting in a mixture of isomers that can be difficult to separate.
Q2: At what temperature should I be concerned about the stability of this compound?
A2: While a definitive decomposition temperature is not documented, it is best practice to handle this compound with care at elevated temperatures. For prolonged heating, it is advisable to stay within the temperature range validated for your specific reaction. It is recommended to perform initial small-scale experiments to determine the optimal temperature that provides a good reaction rate without significant byproduct formation. A general guideline is to start with milder conditions and incrementally increase the temperature as needed.
Q3: How does temperature affect common reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings with this substrate?
A3: Temperature is a critical parameter in these palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Higher temperatures can increase the reaction rate but also promote side reactions like protodeboronation of the boronic acid and decomposition of the catalyst.[2] For many chloro-heterocycles, a temperature range of 80-120 °C is often employed, but the optimal temperature will depend on the specific catalyst, ligand, and substrates used.[2]
-
Buchwald-Hartwig Amination: Similar to Suzuki-Miyaura coupling, higher temperatures can accelerate the reaction but may also lead to catalyst deactivation and the formation of byproducts.[2] Some modern catalyst systems are designed to operate at lower temperatures, which can be advantageous when working with thermally sensitive substrates.[2]
Q4: Can I use microwave irradiation for reactions involving this compound?
A4: Microwave synthesis can be a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times. However, the rapid heating and potential for high localized temperatures require careful optimization. It is crucial to use a dedicated microwave reactor with accurate temperature and pressure monitoring. Start with lower temperatures and shorter irradiation times and carefully analyze the product mixture for signs of degradation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction temperature is too low. | 1. Gradually increase the reaction temperature in 10 °C increments. 2. Monitor the reaction progress by TLC or LC-MS at each temperature increment. 3. Consider using a more active catalyst/ligand system that operates efficiently at lower temperatures. | The reaction may have a high activation energy that is not being overcome at the initial temperature. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate.[2] |
| Thermal decomposition of starting material or product. | 1. Repeat the reaction at a lower temperature for a longer duration. 2. Analyze the crude reaction mixture for known degradation products of related pyrazines (e.g., by GC-MS). 3. Ensure the reaction is conducted under an inert atmosphere to prevent oxidative degradation at high temperatures. | Excessive heat can lead to the breakdown of the heterocyclic ring or the cleavage of functional groups.[1] An inert atmosphere is crucial as oxygen can facilitate decomposition pathways, especially at elevated temperatures. |
| Catalyst deactivation at high temperatures. | 1. Use a more thermally stable palladium precatalyst. 2. Consider a ligand that forms a more robust and stable complex with palladium. 3. If possible, run the reaction at a lower temperature. | Palladium catalysts can be sensitive to high temperatures, leading to the formation of inactive palladium black. The choice of ligand plays a critical role in stabilizing the catalyst. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Temperature-induced side reactions. | 1. Lower the reaction temperature. 2. Screen different solvents to find one that favors the desired reaction pathway at a lower temperature. 3. Reduce the reaction time and monitor for the point of maximum desired product formation before significant byproduct accumulation. | Higher temperatures can enable alternative reaction pathways with higher activation energies to become competitive, leading to a mixture of products.[2] |
| Homocoupling of coupling partners (in cross-coupling reactions). | 1. Lower the reaction temperature. 2. Decrease the catalyst loading. 3. Use a bulkier phosphine ligand. | Homocoupling is often more prevalent at higher temperatures and with higher catalyst concentrations. Bulky ligands can sterically hinder the formation of homocoupled products. |
| Reaction with the solvent. | 1. Choose a more inert solvent with a suitable boiling point. 2. If using a reactive solvent (e.g., an alcohol in a nucleophilic substitution), lower the temperature to minimize its participation as a reactant. | Some solvents can participate in side reactions, especially at elevated temperatures. |
Experimental Protocols
General Protocol for Temperature Screening in a Suzuki-Miyaura Coupling Reaction
This protocol provides a framework for optimizing the temperature for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Reaction vials with stir bars
-
Heating block with multiple temperature zones or multiple heating mantles
Procedure:
-
To each of three reaction vials, add this compound (1 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent to each vial.
-
Seal the vials and purge with an inert gas (e.g., argon or nitrogen).
-
Place each vial in a separate heating zone set to different temperatures (e.g., 80 °C, 100 °C, and 120 °C).
-
Stir the reactions for a set amount of time (e.g., 4 hours).
-
After the specified time, cool the reactions to room temperature.
-
Quench the reactions and perform a work-up.
-
Analyze the crude product from each reaction by LC-MS or ¹H NMR to determine the conversion to product and the formation of byproducts.
-
Based on the results, select the optimal temperature that provides the best balance of reaction rate and product purity.
Data Presentation
| Reaction Type | Typical Temperature Range (°C) | Potential Temperature-Related Issues | Mitigation Strategies |
| Suzuki-Miyaura Coupling | 80 - 120 | Protodeboronation, Catalyst decomposition, Homocoupling | Use a stable catalyst, optimize ligand, lower temperature. |
| Buchwald-Hartwig Amination | Room Temp - 110 | Catalyst deactivation, Side reactions with base/solvent | Use a highly active catalyst for lower temperatures, screen bases and solvents. |
| Nucleophilic Aromatic Substitution | 50 - 150 | Formation of di-substituted products, Decomposition | Control stoichiometry, slow addition of nucleophile, lower temperature. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Temperature Effects on Reaction Pathways
Caption: The influence of temperature on competing reaction pathways.
References
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with 3-Chloro-5,6-dimethylpyrazin-2-amine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with palladium catalyst deactivation when using 3-Chloro-5,6-dimethylpyrazin-2-amine as a substrate. This valuable building block, while synthetically useful, presents a unique set of obstacles due to its inherent electronic and structural properties. This document provides in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions to help you navigate these challenges and achieve successful reaction outcomes.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why is my palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields with this compound?
A1: The primary reason for poor performance is catalyst poisoning .[1] this compound contains two distinct nitrogen-based functional groups—the pyrazine ring and an exocyclic amino group—both of which possess lone pairs of electrons. These lone pairs can coordinate strongly to the electron-deficient palladium center of the active catalyst.[2] This strong, often irreversible, binding occupies the catalyst's active sites, preventing the aryl chloride from entering the catalytic cycle through oxidative addition.[1][3] This forms a stable, inactive palladium-substrate complex, effectively removing the catalyst from the reaction. A secondary challenge is the inherent strength of the C-Cl bond on the electron-deficient pyrazine ring, which makes the initial oxidative addition step kinetically demanding.[4]
Caption: Mechanism of catalyst poisoning by this compound.
Q2: What are the common visual indicators of catalyst deactivation in my reaction?
A2: The most common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black .[5] This indicates that the soluble, catalytically active Pd(0) species has aggregated and crashed out of solution.[6] This is often a sign of ligand degradation or displacement, leaving the palladium atoms unprotected. Other indicators can include a reaction mixture that fails to change color as expected or stalls completely after an initial period of conversion.
Systematic Troubleshooting Guide
Navigating catalyst deactivation requires a logical and systematic approach. The following guide, presented as a workflow, will help you diagnose the issue and identify the most effective solution.
Caption: Systematic workflow for troubleshooting catalyst deactivation.
Step 1: Evaluate the Catalyst System
A3: Standard catalysts like Pd(PPh₃)₄ are often ineffective due to the poisoning effect of the pyrazine substrate.[4] Success hinges on using specialized ligands that can stabilize the palladium center and promote a rapid catalytic turnover that outcompetes the poisoning pathway.
-
Sterically Bulky, Electron-Rich Monodentate Ligands: This is often the best starting point. Ligands developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos ) are designed to accelerate oxidative addition and reductive elimination.[7] Their steric bulk can also physically hinder the coordination of the pyrazine substrate to the palladium center.
-
Bidentate Ligands: Ligands like Xantphos or dppf can be effective because their chelation to the palladium center creates a more stable catalytic complex, making the ligand less likely to be displaced by the substrate.[8][9]
Table 1: Ligand Selection Guide for Coupling with this compound
| Ligand Class | Example(s) | Key Advantages | Common Application |
|---|---|---|---|
| Buchwald-type | XPhos, SPhos | High activity, promotes fast reductive elimination, sterically demanding.[7] | Buchwald-Hartwig, Suzuki |
| Josiphos-type | CyPF-tBu | Effective for coupling heteroaryl chlorides with various nucleophiles.[7] | Buchwald-Hartwig |
| Chelating (Bidentate) | Xantphos, dppf | Forms stable catalyst complexes, less prone to ligand displacement.[8][9] | Buchwald-Hartwig, Suzuki |
A4: Yes, using a pre-catalyst is highly recommended. Pre-catalysts are stable, air-tolerant Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions.[10] This ensures a consistent and reliable initiation of the catalytic cycle. Using Pd(II) sources like Pd(OAc)₂ can be problematic as their reduction to Pd(0) can be inefficient and lead to the formation of palladium black.[2] Alternatively, a well-defined Pd(0) source like Pd₂(dba)₃ can be used, but it is often less stable than modern pre-catalysts.[11]
Step 2: Optimize Reaction Parameters
A5: The base is critical for both the catalytic cycle (e.g., deprotonation of the amine in Buchwald-Hartwig or facilitating transmetalation in Suzuki) and for maintaining catalyst integrity.[4][8]
-
Strength: A strong, non-nucleophilic base is typically required. Common choices include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[11]
-
Screening: The optimal base is highly dependent on the specific coupling partners and solvent. It is crucial to screen several bases. For example, while NaOtBu is very strong, it can sometimes promote side reactions; in such cases, K₃PO₄ or Cs₂CO₃ may provide a better result.
A6: The reaction must be performed under strictly anhydrous and oxygen-free conditions .[5]
-
Solvent Choice: Aprotic, non-coordinating solvents like toluene, 1,4-dioxane, or DMF are commonly used.[9][12]
-
Preparation: Solvents must be of high purity and thoroughly degassed before use to remove dissolved oxygen. The most reliable method is to sparge the solvent with an inert gas (argon or nitrogen) for 30-60 minutes or to use a freeze-pump-thaw technique.[10] Oxygen can oxidatively degrade both the Pd(0) catalyst and phosphine ligands.[5]
Step 3: Verify Reagent and Atmosphere Quality
A7: Impurities can be potent catalyst poisons.[10]
-
Reagent Purity: Ensure this compound and the coupling partner are of high purity. If necessary, recrystallize solid reagents and distill liquid reagents.[10]
-
Inert Atmosphere: Cross-coupling reactions are highly sensitive to air.[5] Ensure your reaction vessel is properly sealed and has been thoroughly purged. The best practice is to evacuate the sealed vessel on a vacuum manifold and backfill with an inert gas (argon or nitrogen), repeating this cycle three times before adding liquid reagents.[10]
Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is designed for the coupling of this compound with a generic secondary amine.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Oven-dried reaction vial with a PTFE-lined screw cap and stir bar
Procedure:
-
In a glovebox or under a positive flow of argon, add this compound, the XPhos Pd G3 precatalyst, and sodium tert-butoxide to the reaction vial.
-
Seal the vial with the screw cap.
-
If outside a glovebox, evacuate the vial and backfill with argon. Repeat this process two more times.
-
Through the septum, add the secondary amine (if liquid) followed by the degassed toluene via syringe.
-
Place the vial in a preheated oil bath or heating block set to 100-110 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Testing for Catalyst Poisoning by Reagent Impurities
This diagnostic experiment helps determine if impurities in your reagents are the cause of deactivation.[5]
Procedure:
-
Baseline Reaction: Run the cross-coupling reaction using your standard batch of reagents and solvents under your optimized conditions. Carefully record the yield and reaction profile (e.g., by taking time points for LC-MS analysis).
-
High-Purity Reaction: Run the exact same reaction in parallel, but substitute all reagents and solvents with materials of the highest available purity. Use freshly recrystallized this compound, a fresh bottle of base stored in a desiccator, and freshly distilled or purchased anhydrous, degassed solvent.
-
Comparison: If the high-purity reaction shows a significant improvement in yield and conversion compared to the baseline reaction, it strongly indicates that impurities in one or more of your standard reagents are poisoning the catalyst.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
handling and storage guidelines for 3-Chloro-5,6-dimethylpyrazin-2-amine to maintain purity
Technical Support Center: 3-Chloro-5,6-dimethylpyrazin-2-amine (CDA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound (CAS No. 39213-71-3). This document provides mission-critical guidelines for researchers, scientists, and drug development professionals to ensure the chemical's purity and integrity throughout its lifecycle in the laboratory. Maintaining the stability of this heterocyclic amine is paramount for achieving reproducible and reliable experimental outcomes.
This guide is structured to provide immediate, actionable solutions to common challenges. It is divided into a proactive Troubleshooting Guide for when issues arise and a preventative Frequently Asked Questions (FAQs) section for daily best practices.
Section 1: Troubleshooting Guide
Unexpected results, such as diminished reaction yields, the appearance of unknown peaks in analytical runs, or inconsistent biological activity, can often be traced back to compromised reagent integrity. This section provides a systematic approach to identifying and resolving purity issues with your stock of this compound.
Issue: Inconsistent Experimental Results or Suspected Degradation
You've encountered variability in your experiments. Before re-optimizing your entire protocol, it is crucial to validate the purity of your starting material.
Potential Root Cause: The primary cause is often chemical degradation due to improper handling or storage. The pyrazine ring system and its substituents are susceptible to specific environmental factors. A Safety Data Sheet for the compound indicates it is hygroscopic, air, and light sensitive, necessitating storage under an inert gas.
Step-by-Step Troubleshooting Protocol:
-
Initial Visual Inspection:
-
Carefully observe the compound's physical appearance. It should be a solid. A significant color change, clumping (due to moisture absorption), or a change in texture can be the first indicators of degradation.
-
Compare the appearance to a fresh, unopened batch if available.
-
-
Purity Verification by Analysis:
-
If visual inspection raises concerns, or as a routine quality control step, an analytical verification is necessary. High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for quantifying non-volatile compounds like CDA.[1]
-
Recommended Protocol: Purity Analysis via RP-HPLC
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a standard starting point for pyrazine derivatives.
-
Detection: Monitor at a wavelength determined by a UV scan of a pure sample (typically in the 250-350 nm range for pyrazine cores).
-
Sample Preparation: Accurately prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Inject the sample and analyze the chromatogram. A pure sample should yield a single major peak. The presence of multiple secondary peaks indicates impurities or degradation products.
-
-
-
Decision & Action Workflow:
-
Based on the analytical results, use the following workflow to determine the next steps. This logical process ensures that valuable resources are not wasted on experiments with compromised material.
-
Purity Verification Workflow Diagram
The following diagram illustrates a decision-making process when the purity of this compound is .
Caption: Decision tree for handling suspected CDA contamination.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of this compound to proactively maintain its purity.
Q1: What are the ideal long-term storage conditions for this compound?
A1: To maintain stability and purity, the compound must be stored under controlled conditions. The key is to protect it from atmospheric moisture, air, and light. For a related compound, 3-Chloro-5-methylpyrazin-2-amine, storage under an inert gas at 2–8°C is recommended, which serves as a strong guideline for this analog as well.[2]
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Slows potential degradation kinetics.[2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against air and moisture-induced degradation. The compound is noted to be hygroscopic and air sensitive. |
| Light | Amber vial or stored in the dark | Protects against light-sensitive degradation pathways. |
| Container | Tightly sealed, airtight container | Prevents ingress of atmospheric moisture and oxygen. |
Q2: How should I handle the compound upon receipt and for everyday use?
A2: Proper handling is critical from the moment you receive the product.
-
Upon Receipt: Visually inspect the container seal for integrity. If the seal is compromised, do not use the product and contact the supplier.
-
Weighing and Aliquoting: Whenever possible, handle the compound inside a glovebox with a dry, inert atmosphere. If a glovebox is unavailable, work quickly in a well-ventilated fume hood.[4] Do not leave the container open to the atmosphere for extended periods. Use clean, dry spatulas and glassware.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, as outlined in the safety data sheet.[5]
Q3: Is this compound particularly sensitive to moisture?
A3: Yes. The Safety Data Sheet explicitly states that this compound is hygroscopic. Moisture can lead to hydrolysis or facilitate other degradation reactions, altering the compound's structure and purity. Always use anhydrous solvents and techniques when moisture sensitivity is a concern for your reaction.
Q4: What solvents are recommended for creating stock solutions?
A4: For analytical purposes like HPLC, high-purity solvents such as methanol or acetonitrile are suitable.[1] For experimental use, the choice of solvent is highly dependent on the specific reaction chemistry. However, ensure the use of anhydrous grade solvents if your reaction is sensitive to water. The compound's pyrazine structure suggests it will be soluble in a range of polar organic solvents. Always perform a small-scale solubility test first.
Q5: How can I confirm the purity of a new or older batch of the compound?
A5: The most reliable method is to perform an analytical purity check. As detailed in the Troubleshooting Guide, RP-HPLC is an excellent method for this purpose.[1] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identifying and quantifying volatile impurities.[1] For a quick identity check, you can compare the melting point of your batch to the literature value (153 - 155 °C). A broad or depressed melting range often indicates the presence of impurities.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Chloro-5,6-dimethylpyrazin-2-amine Derivatives
Introduction
3-Chloro-5,6-dimethylpyrazin-2-amine and its derivatives are a cornerstone of modern medicinal chemistry, serving as pivotal scaffolds in the development of novel therapeutic agents. The precise structural characterization of these molecules is a prerequisite for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous elucidation of these structures. This guide provides a comprehensive, in-depth comparison of the ¹H and ¹³C NMR spectra for this class of compounds, offering critical insights into the influence of substituent modifications on spectral parameters and presenting robust, field-tested experimental protocols.
The pyrazine ring, a nitrogen-containing six-membered aromatic heterocycle, is a well-established "privileged scaffold" in drug design due to its ability to engage in a wide range of biological interactions. In the this compound core, the electronic landscape is intricately defined by the interplay of an electron-withdrawing chloro group, an electron-donating amino group, and two methyl substituents. This unique electronic architecture is directly mirrored in the compound's NMR signature, and a thorough understanding of these baseline spectral features is indispensable for the rapid and accurate characterization of novel, synthetically derived analogues.
Core Principles of NMR Analysis for Pyrazine Derivatives
The chemical shift (δ) in both ¹H and ¹³C NMR is exquisitely sensitive to the local electronic environment of each nucleus. Within the this compound scaffold, the observed chemical shifts are a direct consequence of the combined inductive and resonance effects exerted by the various substituents.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum for pyrazine derivatives is often less congested than that of their carbocyclic aromatic counterparts, simplifying spectral interpretation. Nevertheless, the chemical shifts of any ring protons, along with those of the substituents, provide a wealth of information regarding the molecule's electronic distribution. The protons of the amino group typically manifest as a broad singlet, the chemical shift of which can be modulated by solvent choice and sample concentration. The two methyl groups are expected to appear as sharp singlets, with their respective chemical shifts being influenced by the neighboring substituents.
-
¹³C NMR: The ¹³C NMR spectrum offers a direct window into the carbon framework of the molecule. The chemical shifts of the pyrazine ring carbons are particularly diagnostic. Carbons directly bonded to electronegative atoms, such as chlorine and nitrogen, are significantly deshielded and thus resonate at a lower field (higher ppm values). The quaternary carbons and the methyl carbons are also readily assigned within the spectrum.
Experimental Protocol: A Self-Validating System
The acquisition of high-quality, reproducible NMR data hinges on the implementation of a standardized and robust experimental protocol. The following protocol is designed to be self-validating, thereby ensuring the utmost data integrity.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a widely used solvent for the initial analysis of many organic compounds due to its excellent solubilizing properties. However, for compounds exhibiting poor solubility or for investigations into hydrogen bonding phenomena, alternative solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) should be considered. It is important to note that the choice of solvent can significantly impact chemical shifts, especially for the labile NH₂ protons.
-
Concentration: For a modern NMR spectrometer, a sample concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is generally sufficient to obtain high-quality spectra in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for both ¹H and ¹³C NMR, with its signal defined as δ = 0.00 ppm. A trace amount of TMS is typically pre-dissolved in commercially available deuterated solvents.
2. NMR Data Acquisition:
-
Spectrometer: All data should be acquired on a high-resolution NMR spectrometer, preferably operating at a ¹H frequency of 400 MHz or greater. The use of higher field strength instruments provides superior spectral dispersion, which is invaluable for resolving complex spectra.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically employed.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay (D1): A relaxation delay of 1-5 seconds should be utilized. For accurate quantification via integration, a longer delay may be necessary.
-
Number of Scans (NS): For a sample of moderate concentration, 8-16 scans are usually sufficient.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by collapsing carbon-proton couplings and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans (NS): Depending on the sample concentration, 128-1024 scans, or potentially more, may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: The raw time-domain data (Free Induction Decay or FID) is converted into the frequency-domain spectrum through a Fourier transformation.
-
Phasing and Baseline Correction: The resulting spectrum must be accurately phased to ensure that all peaks are in the pure absorption mode. Subsequently, the baseline should be corrected to a flat, zero-level.
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration: In the ¹H NMR spectrum, the area under each resonance is directly proportional to the number of protons that give rise to that signal.
Comparative Spectral Analysis
To exemplify the principles articulated above, we will now undertake a comparative analysis of the hypothetical ¹H and ¹³C NMR data for this compound and a representative derivative, 3-amino-5,6-dimethylpyrazin-2-amine, wherein the chloro substituent has been displaced by a second amino group.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | δ (ppm), Multiplicity, Integration, Assignment |
| This compound | 4.85 (br s, 2H, NH₂) |
| 2.40 (s, 3H, CH₃) | |
| 2.35 (s, 3H, CH₃) | |
| 3-Amino-5,6-dimethylpyrazin-2-amine | 5.10 (br s, 2H, NH₂) |
| 4.60 (br s, 2H, NH₂) | |
| 2.30 (s, 3H, CH₃) | |
| 2.25 (s, 3H, CH₃) |
Analysis of ¹H NMR Data:
-
The broad singlets corresponding to the NH₂ protons are a characteristic feature. The downfield shift observed for the amino protons in the 3-amino derivative is indicative of a change in the local electronic and hydrogen-bonding environment.
-
In this compound, the two methyl groups are chemically non-equivalent due to the asymmetric nature of the substitution pattern on the pyrazine ring, resulting in two distinct singlets. The subtle difference in their chemical shifts arises from the differential through-space effects of the adjacent chloro and amino functionalities.
-
In the 3-amino analogue, the substitution of the electronegative chlorine atom with a second amino group leads to a marginal upfield shift of the methyl proton signals, which is consistent with an overall increase in electron density within the pyrazine ring.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | δ (ppm), Assignment |
| This compound | 152.0 (C-2), 148.5 (C-6), 145.0 (C-5), 130.0 (C-3) |
| 21.5 (CH₃), 20.0 (CH₃) | |
| 3-Amino-5,6-dimethylpyrazin-2-amine | 155.0 (C-2), 153.0 (C-3), 142.0 (C-6), 140.0 (C-5) |
| 19.5 (CH₃), 18.0 (CH₃) |
Analysis of ¹³C NMR Data:
-
The carbon atom directly attached to the chlorine atom (C-3) in the parent compound is markedly deshielded and resonates at a low field, a consequence of the strong electron-withdrawing inductive effect of the chlorine atom.
-
The carbon atoms bonded to the ring nitrogen atoms (C-2 and C-6) are also deshielded.
-
In the 3-amino derivative, the C-3 carbon is now bonded to a nitrogen atom, and its chemical shift experiences a significant downfield shift. This is attributable to the combined inductive and resonance effects of the newly introduced amino group. The chemical shifts of the other ring carbons are also perturbed, reflecting the global redistribution of electron density.
-
The methyl carbon signals are found in the upfield region of the spectrum, and their chemical shifts are also subtly modulated by the substitution pattern on the pyrazine ring.
Visualizing the Workflow and Structure
To provide a clearer visual representation of the analytical process and the molecular architecture, the following diagrams have been generated.
LC-MS method for analyzing 3-Chloro-5,6-dimethylpyrazin-2-amine reaction progress
An In-Depth Comparative Guide to LC-MS Methodologies for Monitoring the Synthesis of 3-Chloro-5,6-dimethylpyrazin-2-amine
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative in Process Chemistry
In pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a meticulously controlled process. Monitoring the progress of a chemical reaction in real-time is critical for ensuring optimal yield, identifying the reaction endpoint, and minimizing the formation of impurities. The target of our analysis, this compound, is a heterocyclic amine, a structural motif common in medicinal chemistry. Its analysis presents a distinct set of challenges due to its polarity and potential for interaction with chromatographic stationary phases.
This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for monitoring the reaction progress of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and compare the performance of various approaches, empowering researchers to make informed decisions for robust and reliable reaction analysis.
The Analytical Challenge: Understanding the Analyte
This compound is a polar molecule containing a basic amine group. This inherent polarity makes it challenging to retain on traditional reversed-phase (RP) liquid chromatography columns, which separate compounds based on hydrophobicity.[1] Insufficient retention leads to elution near the solvent front, where matrix effects from the reaction mixture can severely suppress the analyte signal in the mass spectrometer, compromising sensitivity and accuracy.[2] Therefore, the primary analytical goal is to achieve adequate chromatographic retention and separation from starting materials, by-products, and other reaction components.
Methodology Comparison: Selecting the Optimal LC-MS Approach
The choice of chromatographic method is paramount for successfully analyzing polar compounds like our target analyte. We will compare three primary LC-MS strategies: traditional Reversed-Phase (RP) chromatography with modifications, Hydrophilic Interaction Liquid Chromatography (HILIC), and as a point of discussion, Ion-Pairing Chromatography (IPC).
Reversed-Phase (RP) LC-MS: The Workhorse Reimagined
RP-LC is the most common chromatographic technique due to its robustness and reproducibility.[3] However, standard C18 columns often fail to retain highly polar analytes.
Causality Behind Experimental Choices: To overcome poor retention, we must enhance the interaction between the analyte and the stationary phase. By acidifying the mobile phase (e.g., with 0.1% formic acid), the amine group on our analyte becomes protonated. This positive charge can increase interaction with residual silanol groups on the silica backbone of the column, but more importantly, it ensures consistent ionization for MS detection. For enhanced retention of polar bases, modern "aqueous stable" C18 columns or those with embedded polar groups are superior choices.
dot
References
A Researcher's Guide to Biological Activity Screening: Evaluating Novel 3-Chloro-5,6-dimethylpyrazin-2-amine Compounds
Introduction: The Promise of Pyrazine Scaffolds in Modern Drug Discovery
Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous natural products and have been successfully developed into a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[2][3][4] The chemical versatility of the pyrazine ring allows for extensive structural modifications, which can significantly influence the pharmacological properties of the resulting compounds.[5]
A particularly fruitful strategy in drug design involves the incorporation of halogen atoms, such as chlorine, into heterocyclic structures.[6] The electron-withdrawing properties of halogens can enhance the biological potency of a molecule.[7][8][9] Specifically, chloro-substituted pyrazines have shown notable efficacy as antimicrobial and anticancer agents.[7][9][10] This guide provides a comprehensive framework for the initial biological activity screening of a novel compound, 3-Chloro-5,6-dimethylpyrazin-2-amine. Our objective is to present a logical, tiered screening cascade to efficiently determine its potential therapeutic value, comparing its performance against well-established drugs in each domain. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design.
A Strategic Approach to Screening: From Broad Activity to Mechanistic Insight
Embarking on the characterization of a novel chemical entity requires a structured and resource-efficient screening strategy. We will not test indiscriminately; instead, our approach is guided by the known biological activities of structurally related pyrazine compounds. The initial screening will focus on two high-impact therapeutic areas where pyrazine derivatives have consistently shown promise: oncology and infectious diseases. Positive results, or "hits," from this primary screen will then warrant progression to more specific, mechanism-of-action studies, such as targeted enzyme inhibition assays.
The proposed workflow is designed to maximize data output while conserving compound supply, a critical consideration for novel molecules that may only be available in small quantities.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-5,6-dimethylpyrazin-2-amine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-chloro-5,6-dimethylpyrazin-2-amine derivatives, a scaffold of growing interest in medicinal chemistry. While direct, extensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from closely related aminopyrazine analogs to provide actionable insights for the design of novel therapeutics. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed experimental protocols to empower your research endeavors.
The Aminopyrazine Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminopyrazine moiety, in particular, has been identified as a critical pharmacophore in numerous kinase inhibitors, where it often acts as a hinge-binder, forming key hydrogen bond interactions with the protein backbone.[3][4]
The subject of this guide, the this compound core, presents a unique combination of substituents that can be systematically modified to modulate biological activity, selectivity, and pharmacokinetic properties. The chlorine atom at the 3-position offers a handle for further synthetic elaboration through nucleophilic substitution, while the methyl groups at the 5- and 6-positions can influence solubility, metabolism, and steric interactions with the target protein.
Deconstructing the SAR of Aminopyrazine Derivatives: A Comparative Analysis
To understand the potential of this compound derivatives, we will analyze the SAR of analogous aminopyrazine series, focusing on key structural modifications and their impact on biological activity, primarily in the context of kinase inhibition and antimicrobial applications.
The Critical Role of the 2-Amino Group
The 2-amino group is arguably the most critical feature of this scaffold for its interaction with many biological targets, especially kinases. It typically serves as a hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the kinase.
Key Insight: Modifications at this position are generally detrimental to activity if they disrupt this key interaction. However, strategic derivatization can be explored to pick up additional interactions or to modulate physicochemical properties.
Impact of Substituents at the 3-Position: The Chloro Handle
The chlorine atom at the 3-position is a versatile synthetic handle. It can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents to probe the surrounding pocket of the binding site.
Comparative Analysis of 3-Substituted Analogs:
| Derivative Class | General Structure | Key SAR Observations | Potential Impact on Target Scaffold |
| 3-Amino Analogs | 3-(Alkyl/Arylamino)pyrazin-2-amines | - Small alkylamines can be well-tolerated. - Bulky aryl amines can either enhance or decrease activity depending on the target. | Substitution of the chloro group with small amines could improve potency and selectivity. |
| 3-Alkoxy/Aryloxy Analogs | 3-(Alkoxy/Aryloxy)pyrazin-2-amines | - Can improve metabolic stability. - May alter the electronics of the pyrazine ring. | Introduction of alkoxy groups could enhance pharmacokinetic properties. |
| 3-Thioether Analogs | 3-(Alkyl/Arylthio)pyrazin-2-amines | - Can form specific interactions with cysteine residues in the target protein. | Could be explored for covalent inhibitor design. |
The Influence of the 5- and 6-Methyl Groups
The dimethyl substitution pattern at the 5- and 6-positions provides a starting point for exploring the impact of steric bulk and lipophilicity in this region of the molecule.
Hypothetical SAR Trends:
-
Steric Bulk: Replacing methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) could lead to steric clashes within a constrained binding pocket, thus reducing activity. Conversely, in a more open pocket, larger groups might enhance van der Waals interactions and improve potency.
-
Lipophilicity: Increasing the size of the alkyl groups will increase the lipophilicity of the molecule. This can impact solubility, cell permeability, and metabolic stability. A careful balance must be struck to maintain optimal drug-like properties.
-
Introduction of Polar Groups: Replacing one or both methyl groups with polar functionalities (e.g., hydroxymethyl, methoxymethyl) could improve aqueous solubility and provide additional hydrogen bonding opportunities.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate the exploration of the SAR of this compound derivatives, we provide a generalized synthetic scheme and protocols for biological evaluation.
General Synthetic Route
The synthesis of this compound derivatives can be achieved through a multi-step sequence starting from commercially available materials. The following scheme illustrates a common approach for introducing diversity at the 2-amino position.
Caption: General synthetic workflow for N-substituted derivatives.
Step-by-Step Protocol for Buchwald-Hartwig Amination:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., toluene, dioxane) add the desired aryl or alkyl amine (1.1 eq).
-
Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq).
-
Add a base (e.g., Cs2CO3, 2.0 eq).
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation: Kinase Inhibition Assay
A common method to assess the inhibitory potential of these compounds is through a biochemical kinase assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol for a Generic Kinase Assay (e.g., using ADP-Glo™ Kinase Assay):
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, the target kinase, and the appropriate substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Future Directions and Opportunities
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a focused library of derivatives with systematic modifications at the 2-amino, 3-, 5-, and 6-positions to build a comprehensive SAR map.
-
Target identification: Screening these compounds against a panel of kinases and other relevant biological targets to identify novel activities.
-
Structure-based design: Obtaining crystal structures of active compounds bound to their targets to guide the rational design of more potent and selective inhibitors.
-
ADME/Tox profiling: Evaluating the drug-like properties of the most promising compounds to assess their potential for further development.
By leveraging the insights and protocols presented in this guide, researchers can accelerate the exploration of this promising chemical space and unlock the full therapeutic potential of this compound derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
validation of a synthetic route to a 3-Chloro-5,6-dimethylpyrazin-2-amine target molecule
Introduction:
3-Chloro-5,6-dimethylpyrazin-2-amine is a key heterocyclic building block in the development of novel pharmaceutical agents. Its unique substitution pattern offers a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. This guide provides a comprehensive comparison of two distinct synthetic routes to this target molecule, offering researchers, scientists, and drug development professionals the critical data and experimental protocols necessary to make informed decisions for their specific research and development needs. The presented routes are evaluated based on efficiency, scalability, safety, and atom economy, supported by experimental data from peer-reviewed literature and established chemical principles.
Route 1: Synthesis via Chlorination of 5,6-dimethylpyrazin-2-ol
This synthetic approach commences with the readily accessible starting material, 5,6-dimethylpyrazin-2-ol. The core of this strategy involves the conversion of the hydroxyl group to a chloro substituent, followed by amination.
Scientific Rationale:
The hydroxyl group of the pyrazinone tautomer of 5,6-dimethylpyrazin-2-ol can be effectively converted to a chlorine atom using a strong chlorinating agent like phosphorus oxychloride (POCl₃)[1]. This reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The resulting 2-chloro-5,6-dimethylpyrazine is then subjected to nucleophilic aromatic substitution (SNAr) with an amino group source to yield the final product.
Visualizing the Pathway:
Caption: Synthetic pathway for Route 1.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-5,6-dimethylpyrazine
-
To a stirred solution of 5,6-dimethylpyrazin-2-ol (1.0 eq) in a suitable high-boiling solvent (e.g., toluene), slowly add phosphorus oxychloride (POCl₃, 1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-chloro-5,6-dimethylpyrazine, which can be purified by column chromatography or distillation.
Step 2: Synthesis of this compound
-
In a sealed reaction vessel, dissolve 2-chloro-5,6-dimethylpyrazine (1.0 eq) in a suitable solvent (e.g., ethanol or liquid ammonia).
-
Add a source of ammonia, such as a saturated solution of ammonia in ethanol or sodamide (NaNH₂) (1.2-2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 100 to 150 °C for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Route 2: Synthesis via Selective Amination of 2,3-Dichloro-5,6-dimethylpyrazine
This alternative route begins with the synthesis of the key intermediate, 2,3-dichloro-5,6-dimethylpyrazine, followed by a regioselective amination.
Scientific Rationale:
The synthesis of the dichlorinated intermediate can be achieved from diaminomaleonitrile and 2,3-butanedione (diacetyl), which first form 5,6-dimethylpyrazine-2,3-dicarbonitrile[2]. Subsequent hydrolysis of the dinitrile to the corresponding dicarboxylic acid, followed by a double chlorination reaction (e.g., using POCl₃/PCl₅), yields 2,3-dichloro-5,6-dimethylpyrazine. The critical step is the regioselective mono-amination of this symmetrical dichloro-compound. The introduction of an amino group at one of the chloro-positions deactivates the other chloro-position towards further nucleophilic attack, allowing for the isolation of the desired mono-aminated product.
Visualizing the Pathway:
Caption: Synthetic pathway for Route 2.
Experimental Protocol:
Step 1: Synthesis of 5,6-Dimethylpyrazine-2,3-dicarbonitrile
-
In a suitable solvent such as ethanol or water, dissolve diaminomaleonitrile (1.0 eq) and 2,3-butanedione (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours[2].
-
Upon cooling, the product often crystallizes from the reaction mixture.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain 5,6-dimethylpyrazine-2,3-dicarbonitrile.
Step 2: Synthesis of 2,3-Dichloro-5,6-dimethylpyrazine
-
Hydrolyze 5,6-dimethylpyrazine-2,3-dicarbonitrile to 5,6-dimethylpyrazine-2,3-dicarboxylic acid by heating in a strong acidic or basic solution (e.g., concentrated HCl or NaOH solution)[3].
-
Isolate the dicarboxylic acid by adjusting the pH to precipitate the product.
-
Treat the dried 5,6-dimethylpyrazine-2,3-dicarboxylic acid with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) and heat to reflux to effect the conversion to the diacid chloride, which then decarboxylates and chlorinates to form 2,3-dichloro-5,6-dimethylpyrazine[4].
-
Carefully quench the reaction mixture with ice water and extract the product with an organic solvent.
-
Purify the crude product by chromatography or distillation.
Step 3: Synthesis of this compound
-
Dissolve 2,3-dichloro-5,6-dimethylpyrazine (1.0 eq) in a suitable solvent (e.g., ethanol) in a pressure vessel.
-
Saturate the solution with ammonia gas or add a concentrated aqueous solution of ammonia.
-
Heat the sealed vessel to a temperature between 100-140 °C for several hours. The progress of the reaction should be monitored to maximize the formation of the mono-aminated product and minimize the di-aminated byproduct.
-
After cooling, evaporate the solvent and partition the residue between water and an organic solvent.
-
Isolate the desired product from the organic layer and purify by column chromatography to separate it from any unreacted starting material and the di-aminated side product.
Performance Comparison
| Parameter | Route 1: from 5,6-dimethylpyrazin-2-ol | Route 2: from 2,3-dichloro-5,6-dimethylpyrazine |
| Starting Materials | 5,6-dimethylpyrazin-2-ol | Diaminomaleonitrile, 2,3-Butanedione |
| Number of Steps | 2 | 3 |
| Overall Yield (indicative) | Moderate to Good | Moderate |
| Key Reagents | POCl₃, Ammonia/Sodamide | POCl₃/PCl₅, Ammonia |
| Scalability | Good | Moderate, requires pressure vessel for amination |
| Safety Considerations | Use of corrosive POCl₃ and potentially hazardous sodamide. | Use of corrosive POCl₃/PCl₅ and high-pressure amination. |
| Purification Challenges | Separation from potential over-amination products. | Separation of mono- and di-aminated products. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to the target molecule, this compound.
Route 1 is a more direct approach with fewer synthetic steps, potentially leading to a higher overall yield and easier scalability. The commercial availability of 5,6-dimethylpyrazin-2-ol would make this route particularly attractive. However, the use of sodamide in the amination step requires careful handling due to its reactivity.
Route 2 provides a convergent synthesis from simple starting materials. While it involves more steps, it offers a high degree of control over the introduction of the substituents on the pyrazine ring. The key challenge in this route lies in the selective mono-amination of the dichloro-intermediate and the potentially harsh conditions required for the hydrolysis and chlorination steps.
The choice between these two routes will ultimately depend on the specific needs of the research team, including the availability and cost of starting materials, the desired scale of the synthesis, and the available equipment and safety infrastructure. For rapid access to the target molecule on a laboratory scale, Route 1 may be preferable, provided the starting pyrazinone is accessible. For larger-scale synthesis or when greater control over the molecular architecture is required, Route 2 presents a solid, albeit more lengthy, alternative.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 2. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-Dimethylpyrazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of 3-Chloro-5,6-dimethylpyrazin-2-amine
Introduction: The Challenge and Opportunity of Functionalizing the Pyrazine Core
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules with specific biological activities. 3-Chloro-5,6-dimethylpyrazin-2-amine, in particular, serves as a versatile starting material, offering a reactive handle—the C-Cl bond—for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.[1]
However, the functionalization of this substrate is not without its challenges. The electron-deficient nature of the pyrazine ring, compounded by the presence of two nitrogen atoms, makes the oxidative addition of the C-Cl bond to a low-valent metal center—the crucial first step in most catalytic cycles—kinetically demanding.[2] Furthermore, the amine and pyrazine nitrogens can act as potential ligands, leading to catalyst inhibition or off-cycle species.[3]
This guide provides a comparative analysis of various palladium-based catalyst systems for two of the most critical transformations for this scaffold: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. We will delve into the causality behind catalyst selection, present comparative data from relevant systems, and provide robust, field-proven protocols to empower researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability and exceptional functional group tolerance.[1] For an electron-deficient substrate like this compound, the choice of palladium precursor and, more critically, the phosphine ligand, dictates the success of the transformation. The ligand must be sufficiently electron-rich and sterically bulky to promote the difficult oxidative addition of the C-Cl bond and facilitate the subsequent reductive elimination step.[4]
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of chloropyrazines and related chloro-heterocycles with arylboronic acids. While direct comparative data for this compound is sparse in a single study, the data from analogous systems provides a strong predictive framework for catalyst selection.
| Catalyst System (Precursor/Ligand) | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference / Rationale |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | < 10% | [2] Ineffective for C-Cl activation on electron-deficient heterocycles. |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~95% | [4][5] Bulky, electron-rich monophosphine ligands excel at activating inert C-Cl bonds. |
| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | K₂CO₃ | DMF | 90 | ~70-80% | [6] A robust and reliable system, but may require higher temperatures or longer reaction times. |
| Pd₂(dba)₃ / XPhos | 3-Thienylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | > 90% | [2][4] Another highly active Buchwald-type ligand, often effective at lower temperatures. |
Causality Behind Component Selection:
-
Catalyst/Ligand: Traditional catalysts like Pd(PPh₃)₄ often fail because the ligand is not electron-donating enough to facilitate the oxidative addition of the strong C-Cl bond.[2] Modern bulky monophosphine ligands (the "Buchwald ligands" like SPhos and XPhos) create a more electron-rich, sterically demanding palladium center that is highly active for these challenging substrates.[7]
-
Base: A base is required to activate the boronic acid in the transmetalation step.[8] For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (K₂CO₃) as they more effectively promote the formation of the active boronate species.[2]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is common, as it helps to solubilize both the organic and inorganic reagents.
Workflow for Suzuki-Miyaura Catalyst Screening
The following diagram outlines a logical workflow for optimizing a Suzuki-Miyaura coupling for a new substrate.
Caption: A logical workflow for optimizing Suzuki-Miyaura coupling reactions.
Generalized Catalytic Cycle: Suzuki-Miyaura Reaction
Understanding the catalytic cycle is key to troubleshooting and optimization. Each step presents a potential kinetic bottleneck that can be addressed by modifying the reaction components.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Key C-N Bonds
The Buchwald-Hartwig amination is the preeminent method for forming C(aryl)-N bonds, a linkage ubiquitous in pharmaceuticals.[1][9] The reaction is notoriously sensitive to catalyst, ligand, and base choice, especially with chloro-heteroaryl electrophiles.[10] The mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation of the coordinated amine by a strong base to form a palladium amide complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[11]
Comparative Performance of Palladium Catalysts
Achieving high efficiency in the amination of this compound requires potent catalyst systems capable of overcoming the high activation barrier. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically required.
| Catalyst System (Precursor/Ligand) | Amine Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference / Rationale |
| Pd(OAc)₂ / PPh₃ | Aniline | NaOt-Bu | Toluene | 110 | Very Low | [12] PPh₃ is an inadequate ligand for this transformation, leading to catalyst decomposition. |
| Pd₂(dba)₃ / BINAP | Morpholine | NaOt-Bu | Toluene | 100 | ~85-95% | [9][10] Bidentate ligands like BINAP were an early breakthrough, enabling efficient C-N coupling. |
| Pd(OAc)₂ / Xantphos | 4-Aminothiophene | Cs₂CO₃ | Toluene | 110 | ~70-90% | [13] Wide bite-angle ligands like Xantphos can be highly effective and sometimes tolerate weaker bases. |
| G3-XPhos Precatalyst | n-Butylamine | LHMDS | THF | 65 | > 95% | [14] Modern pre-catalysts offer high activity, allowing for lower temperatures and broader substrate scope. |
Causality Behind Component Selection:
-
Ligand: For C-N coupling, ligands must be both bulky and electron-rich. Bidentate ligands (e.g., BINAP, Xantphos) were foundational, as they prevent the formation of inactive palladium dimers.[9] The development of even more sterically hindered monophosphine ligands (e.g., XPhos) and their corresponding pre-catalysts has further expanded the reaction's scope, often allowing for milder conditions.[15]
-
Base: A strong, non-nucleophilic base is critical for deprotonating the amine after it has coordinated to the palladium center.[10] Sodium tert-butoxide is the most common choice. Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes effective with highly active catalyst systems but can require higher temperatures or lead to lower yields.[11]
-
Pre-catalyst: Third-generation (G3) pre-catalysts are often preferred in modern applications. These are air-stable Pd(II) complexes that rapidly and reliably generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[14]
Generalized Catalytic Cycle: Buchwald-Hartwig Amination
The Buchwald-Hartwig cycle shares similarities with the Suzuki-Miyaura cycle but has distinct steps involving the amine coupling partner.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are designed to be self-validating and serve as robust starting points for experimentation. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.[14]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inerting: Seal the vial with a PTFE-lined cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The total concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C and stir vigorously for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to an oven-dried reaction vial containing a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv), the palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%).
-
Inerting & Solvents: Seal the vial, remove from the glovebox (if used), and add degassed solvent (e.g., toluene or THF) via syringe.
-
Amine Addition: Add the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 80-100 °C and stir vigorously for 4-18 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12][14]
Conclusion and Recommendations
For the successful cross-coupling of this compound, the adoption of modern catalyst systems is not merely an improvement but a necessity.
-
For Suzuki-Miyaura couplings , catalyst systems based on bulky, electron-rich monophosphine ligands such as XPhos and SPhos are highly recommended. They consistently outperform older catalysts in the activation of challenging C-Cl bonds on electron-poor heterocycles.
-
For Buchwald-Hartwig aminations , the use of a well-defined palladium pre-catalyst (e.g., G3-XPhos) paired with a strong base like NaOt-Bu provides the most reliable and high-yielding route to C-N bond formation.
By understanding the causality behind catalyst selection and employing robust, optimized protocols, researchers can efficiently and effectively diversify the this compound scaffold, accelerating the discovery and development of novel chemical entities.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-5,6-dimethylpyrazin-2-amine Derivatives
<_>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Imperative for Purity in Pyrazine Drug Scaffolds
3-Chloro-5,6-dimethylpyrazin-2-amine and its derivatives represent a vital class of heterocyclic compounds, serving as key intermediates and active pharmaceutical ingredients (APIs) in the development of novel therapeutics.[1][2] The pharmacological activity and safety profile of these compounds are intrinsically linked to their purity. Even trace impurities can lead to altered biological activity, increased toxicity, or undesirable side effects, making rigorous purity assessment a non-negotiable aspect of the synthetic workflow. This guide provides a comprehensive comparison of the primary analytical techniques employed to ascertain the purity of these synthesized derivatives, offering field-proven insights to ensure the integrity of your research and development efforts.
Pillar 1: Orthogonal Analytical Approaches for Unambiguous Purity Determination
A single analytical method is rarely sufficient to definitively establish the purity of a synthesized compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and reliable purity profile. The most powerful combination for this compound derivatives involves chromatographic separations and spectroscopic characterization.
Chromatographic Techniques: Separating the Target from its Impurities
Chromatography is the cornerstone of purity analysis, physically separating the main compound from any process-related impurities, starting materials, or degradation products.[3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it well-suited for many pyrazine derivatives.[3][4][5]
-
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For pyrazine derivatives, reversed-phase HPLC with a C18 column is a common and effective choice.[5][7]
-
Causality in Method Selection: The choice of a C18 column is dictated by the moderately polar nature of the pyrazine core, allowing for good retention and separation from both more polar and less polar impurities. A UV detector is typically employed, as the pyrazine ring system possesses a chromophore that absorbs UV light, enabling sensitive detection.[5][7]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
For derivatives that are volatile and thermally stable, GC-MS offers unparalleled sensitivity and specificity.[3][8]
-
Principle of Operation: GC separates compounds based on their boiling points and interaction with a stationary phase within a capillary column.[3][6] The separated compounds then enter a mass spectrometer, which provides mass-to-charge ratio information, aiding in the identification of impurities.[8]
-
Causality in Method Selection: The high temperatures used in the GC injector and column can potentially cause degradation of thermally sensitive derivatives.[6] Therefore, a careful evaluation of the compound's thermal stability is crucial before selecting GC-MS. However, for volatile impurities, GC-MS is the most powerful tool for identification and quantification.[3][6]
Spectroscopic Techniques: Confirming Identity and Quantifying Purity
Spectroscopic methods provide crucial information about the chemical structure and can be adapted for quantitative purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Structure and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also serve as a primary method for quantitative purity determination (qNMR).[9][10]
-
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a detailed fingerprint of the molecule's structure.[10]
-
Trustworthiness of the Protocol: Quantitative ¹H NMR (qNMR) allows for the determination of absolute purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[11][12] This technique is considered a primary ratio method of measurement and does not rely on the response factor of the analyte, making it highly accurate.[5]
Elemental Analysis (EA): Validating the Elemental Composition
Elemental analysis provides the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample, which can be compared to the theoretical values for the proposed chemical formula.[13]
-
Principle of Operation: The sample is combusted, and the resulting gases are quantitatively measured to determine the elemental composition.[14][15]
-
Authoritative Grounding: Many chemistry journals require elemental analysis data to be within ±0.4% of the calculated values to confirm the purity of a new compound.[16][17] While modern spectroscopic techniques have become primary tools for structural determination, EA remains a valuable complementary method for purity confirmation.[13]
Pillar 2: Comparative Analysis of Purity Assessment Techniques
The selection of the most appropriate analytical technique(s) depends on the specific properties of the this compound derivative and the nature of the expected impurities.
| Technique | Principle | Analytes | Advantages | Limitations |
| HPLC | Chromatographic separation based on polarity.[4] | Non-volatile, thermally labile compounds.[3] | High resolution, widely available, suitable for a broad range of compounds.[4] | Requires impurities to have a UV chromophore for detection unless a universal detector like a mass spectrometer is used. |
| GC-MS | Chromatographic separation based on boiling point and mass-to-charge ratio.[4] | Volatile, thermally stable compounds.[3] | High sensitivity, provides structural information about impurities.[4][18] | Not suitable for non-volatile or thermally labile compounds.[4][6] |
| qNMR | Nuclear magnetic resonance signal integration relative to a standard.[11] | Soluble compounds with suitable NMR-active nuclei. | Primary analytical method, highly accurate, provides structural confirmation.[5][12] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[19] |
| Elemental Analysis | Combustion and measurement of elemental composition.[13][14] | Pure, dry solid samples.[4] | Confirms elemental composition and formula.[13] | Does not detect impurities with similar elemental composition (e.g., isomers).[12] |
Pillar 3: Self-Validating Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks and balances to ensure the reliability of the results.
Experimental Workflow for Comprehensive Purity Assessment
Caption: Comprehensive Purity Assessment Workflow.
Detailed Protocol: HPLC Purity Determination
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazine derivative shows maximum absorbance (e.g., 254 nm).[5]
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized derivative and dissolve it in 1 mL of the initial mobile phase composition or a compatible solvent like acetonitrile.[4][5] Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[4]
Detailed Protocol: GC-MS Analysis for Volatile Impurities
-
Instrumentation: GC system coupled to a Mass Spectrometer.[7]
-
Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Injector Temperature: 250 °C (or lower if thermal lability is a concern).[7]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[7]
-
-
MS Parameters:
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol.[7]
Detailed Protocol: Quantitative ¹H NMR (qNMR) Purity Assessment
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a certified internal standard that has a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized derivative.
-
Accurately weigh a similar amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full signal relaxation.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion: A Multi-Faceted Approach to Ensure Compound Integrity
The purity of this compound derivatives is a critical parameter that underpins the reliability of subsequent research and the safety of potential therapeutic applications. A comprehensive purity assessment strategy should not rely on a single technique but rather employ an orthogonal set of methods. The combination of high-resolution chromatographic techniques like HPLC and GC-MS with the structural and quantitative power of NMR spectroscopy, supplemented by elemental analysis, provides the most robust and defensible evidence of purity. By adhering to the principles and protocols outlined in this guide, researchers can confidently establish the quality of their synthesized compounds, paving the way for successful drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. azom.com [azom.com]
- 15. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
A Senior Application Scientist's Guide to High-Throughput Screening of 3-Chloro-5,6-dimethylpyrazin-2-amine Analogs
Introduction: The Therapeutic Promise of Pyrazine Analogs
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of pyrazine have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[2] The specific class of 3-Chloro-5,6-dimethylpyrazin-2-amine analogs represents a promising starting point for the discovery of novel kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] As such, the high-throughput screening (HTS) of libraries of these pyrazine analogs is a crucial first step in identifying lead compounds for drug development.
This guide provides an in-depth comparison of two primary HTS methodologies for a library of this compound analogs: a direct biochemical assay targeting kinase activity and a cell-based assay assessing the downstream effects on cell proliferation. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select and implement the most appropriate screening strategy.
Comparative Analysis of HTS Methodologies: Biochemical vs. Cell-Based Assays
The initial step in any HTS campaign is the selection of an appropriate assay. This choice is fundamental as it dictates the nature of the "hits" that will be identified. For screening a library of potential kinase inhibitors like the this compound analogs, the two most common approaches are biochemical assays and cell-based assays.
Biochemical assays directly measure the interaction of a compound with its purified molecular target, in this case, a specific kinase.[3] They are highly specific and provide a direct measure of a compound's potency against the target enzyme.
Cell-based assays , on the other hand, measure the effect of a compound on a cellular process within a more physiologically relevant context.[4] For kinase inhibitors, this often involves measuring changes in cell viability, proliferation, or a specific signaling pathway.[4]
The following table provides a high-level comparison of these two approaches for the screening of our pyrazine analog library.
| Feature | Biochemical Assay (e.g., ADP-Glo™) | Cell-Based Assay (e.g., CellTiter-Glo®) |
| Principle | Measures direct inhibition of purified kinase activity by quantifying ADP production. | Measures changes in cell viability/proliferation as an indicator of upstream kinase inhibition. |
| Primary Output | IC50 value against a specific kinase. | EC50 value for a cellular response. |
| Physiological Relevance | Lower, as it's a cell-free system. | Higher, as it accounts for cell permeability, metabolism, and off-target effects. |
| Throughput | Very high, amenable to 1536-well format. | High, typically in 96- or 384-well format. |
| Hit Profile | Identifies direct binders and inhibitors of the target kinase. | Identifies compounds that modulate the cellular pathway, which may include direct inhibitors, allosteric modulators, or compounds acting on other pathway components. |
| Potential for False Positives | Assay interference (e.g., luciferase inhibitors), compound aggregation. | Cytotoxicity unrelated to the target kinase. |
| Cost per Well | Generally higher due to purified enzyme and specific reagents. | Generally lower, primarily cell culture media and a single detection reagent. |
| Typical Z' Factor | > 0.7[5][6] | > 0.5 |
| Typical Hit Rate | 0.1 - 1% | 0.5 - 5% |
Deep Dive into a Biochemical HTS Assay: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based biochemical assay ideal for HTS.[1][5] Its universal nature allows it to be used for virtually any kinase, making it a versatile choice when the specific kinase target of the this compound analogs may not be fully elucidated. The principle of the assay is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[1]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Generalized workflow for the ADP-Glo™ kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for HTS
This protocol is designed for a 384-well plate format.
-
Compound Plating:
-
Dispense 50 nL of each this compound analog from the library into the wells of a 384-well assay plate.
-
Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mix containing the target kinase (e.g., AXL or TRKA), the appropriate substrate, and ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Dispense 5 µL of the kinase reaction mix into each well of the assay plate.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection - Step 1:
-
ADP Detection - Step 2:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Performance Metrics: ADP-Glo™ Kinase Assay
| Parameter | Typical Value | Rationale and Significance |
| Z' Factor | > 0.7[5][6] | A Z' factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls and low data variability, making it suitable for HTS.[8] |
| Signal-to-Background (S/B) Ratio | > 10 | A high S/B ratio ensures that the signal from an active compound is clearly distinguishable from the background noise of the assay.[9] |
| ATP Concentration | Up to 1 mM[1] | The ability to use high ATP concentrations is crucial for screening kinases with high Km values for ATP, providing more physiologically relevant results. |
Deep Dive into a Cell-Based HTS Assay: The CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a widely used homogeneous cell-based assay for HTS that measures cell viability by quantifying ATP, an indicator of metabolically active cells.[10][11] When screening for kinase inhibitors, a decrease in cell proliferation, and thus a decrease in ATP, can indicate that a compound is inhibiting a kinase essential for cell growth and survival.
Experimental Workflow: CellTiter-Glo® Assay
Caption: Generalized workflow for the CellTiter-Glo® cell viability assay.
Detailed Protocol: CellTiter-Glo® Assay for HTS
This protocol is for a 384-well plate format.
-
Cell Plating:
-
Harvest and count cells from a relevant cancer cell line known to be dependent on the target kinase pathway (if known).
-
Seed 25 µL of cell suspension per well at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in a 384-well white, opaque-walled plate.
-
Incubate overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Add 50 nL of each this compound analog to the wells containing cells.
-
Include positive controls (e.g., a known cytotoxic agent) and negative controls (DMSO vehicle).
-
Incubate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Assay Readout:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Performance Metrics: CellTiter-Glo® Assay
| Parameter | Typical Value | Rationale and Significance |
| Z' Factor | > 0.5 | While a Z' factor above 0.5 is generally acceptable for cell-based assays, it is often lower than in biochemical assays due to the inherent biological variability. |
| Signal-to-Background (S/B) Ratio | > 5 | A sufficient S/B ratio is necessary to confidently identify compounds that cause a significant decrease in cell viability. |
| Linearity | Linear over a wide range of cell numbers | Ensures that the luminescent signal is directly proportional to the number of viable cells, allowing for accurate quantification of compound effects.[10] |
Signaling Pathway Context: AXL Receptor Tyrosine Kinase
To provide biological context for the screening of our pyrazine analogs, it is helpful to visualize a relevant signaling pathway. The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and is implicated in cancer progression, metastasis, and drug resistance.[2][13] Its activation leads to the stimulation of several downstream pathways that promote cell survival and proliferation, making it an attractive target for kinase inhibitors.[14][15]
Caption: Simplified AXL receptor tyrosine kinase signaling pathway.
Conclusion and Recommendations
The choice between a biochemical and a cell-based HTS assay for screening a library of this compound analogs depends on the primary goals of the screening campaign.
-
For identifying potent, direct inhibitors of a specific kinase, the ADP-Glo™ assay is the superior choice. It offers high sensitivity, a robust Z' factor, and provides direct evidence of target engagement. This approach is ideal for lead optimization campaigns where structure-activity relationships are being established.
-
For discovering compounds with biological activity in a more physiological context, the CellTiter-Glo® assay is recommended. This method has the advantage of identifying compounds that are cell-permeable and not immediately subject to efflux, while also capturing effects on the entire signaling pathway. It is an excellent choice for primary screening to identify a broader range of potentially active compounds.
Ultimately, a comprehensive screening strategy often employs both types of assays. A primary screen using a cell-based assay can be followed by a secondary biochemical assay to confirm direct target inhibition and elucidate the mechanism of action of the identified hits. This dual approach maximizes the chances of identifying novel and effective kinase inhibitors from the this compound analog library.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 12. promega.com [promega.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Evaluation of 3-Chloro-5,6-dimethylpyrazin-2-amine Based Drug Candidates
This guide provides a comprehensive framework for the in vitro characterization of novel drug candidates derived from the 3-Chloro-5,6-dimethylpyrazin-2-amine scaffold. Pyrazine and its derivatives are privileged heterocyclic structures in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly as kinase inhibitors.[1][2] The strategic in vitro evaluation of new chemical entities is paramount, as it enables early, data-driven decisions, filtering out candidates with undesirable properties long before costly preclinical and clinical development.[3] This document is structured to guide researchers through a logical progression of assays, from initial cytotoxicity screening to preliminary ADME-Tox profiling, ensuring a robust and self-validating data package for each candidate.
The Foundational Role of Cytotoxicity Profiling
The initial and most critical step in evaluating any new drug candidate is to determine its effect on cell viability.[4] Cytotoxicity assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit a biological process by 50%.[5] This screening is essential not only for identifying potent anti-cancer agents but also for assessing the general toxicity of compounds intended for other therapeutic areas.[4][6]
A multi-cell line screening approach is crucial. For oncology candidates, this should include a panel of cancer cell lines relevant to the proposed indication (e.g., MCF-7 for breast cancer, A549 for lung cancer) and, critically, a non-cancerous cell line (e.g., HEK293 embryonic kidney cells, or peripheral blood mononuclear cells - PBMCs) to determine a selectivity index (SI).[5][7] The SI, calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells), is a key indicator of a drug's therapeutic window. A higher SI suggests the compound is more toxic to cancer cells than to normal cells, a highly desirable characteristic.
Comparative Analysis of Cytotoxicity Assays
Several methods exist for assessing cytotoxicity, each with its own advantages. The choice of assay should be carefully considered based on the compound's potential mechanism of action.[6]
| Assay Type | Principle | Advantages | Considerations |
| MTT Assay | Measures mitochondrial reductase activity, converting a tetrazolium salt (MTT) into a colored formazan product.[8] | Widely used, cost-effective, high-throughput.[5] | Can be affected by compounds that alter cellular metabolism or redox state. |
| AlamarBlue™ Assay | A resazurin-based assay where metabolically active cells reduce the blue, non-fluorescent dye to the pink, highly fluorescent resorufin. | High sensitivity, non-toxic to cells (allowing for kinetic monitoring), broader linear range than MTT. | Signal can be influenced by changes in the intracellular redox environment. |
| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[8] | Simple, direct measure of cell membrane integrity.[8] | Low-throughput, subjective counting, does not distinguish between apoptotic and necrotic cells. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures intracellular ATP levels as an indicator of metabolically active, viable cells. | Highly sensitive, rapid, suitable for high-throughput screening. | ATP levels can fluctuate with cell cycle and metabolic changes unrelated to cytotoxicity. |
Experimental Workflow: A Tiered Approach
A logical, tiered approach to in vitro screening maximizes efficiency and conserves resources. This workflow ensures that only the most promising candidates advance to more complex and resource-intensive assays.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 4. opentrons.com [opentrons.com]
- 5. researchgate.net [researchgate.net]
- 6. nebiolab.com [nebiolab.com]
- 7. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kosheeka.com [kosheeka.com]
A Comparative Efficacy Analysis of Novel Pyrazine-Derived Insecticides: The Case of 3-Chloro-5,6-dimethylpyrazin-2-amine
Introduction
The relentless pursuit of novel insecticidal agents with improved efficacy, selectivity, and safety profiles is a cornerstone of modern crop protection research. Pyrazine derivatives have emerged as a promising class of compounds, with their inherent biological activity lending them to applications in agrochemicals.[1][2] This guide provides a comprehensive comparative analysis of a novel pyrazine-derived compound, 3-Chloro-5,6-dimethylpyrazin-2-amine (hereafter referred to as Pyrazamine-356), against established, commercially successful insecticides.
Our analysis is grounded in hypothetical, yet plausible, experimental data, designed to illustrate the rigorous evaluation process for a new active ingredient. We will compare Pyrazamine-356 to two market-leading insecticides with distinct modes of action: Chlorantraniliprole, an anthranilic diamide that modulates ryanodine receptors, and Spinosad, a spinosyn-class insecticide that targets nicotinic acetylcholine receptors.[3][4] This guide is intended for researchers and professionals in the agrochemical and pest management sectors, providing a framework for the comparative assessment of new insecticidal compounds.
Understanding the Mechanisms: A Tale of Three Modes of Action
The efficacy of an insecticide is intrinsically linked to its mode of action (MoA) at the molecular level. A diverse range of MoAs is crucial for effective insecticide resistance management. Here, we compare the established MoAs of our selected insecticides with the hypothesized mechanism of Pyrazamine-356.
-
Pyrazamine-356 (Hypothesized MoA): Based on the known neurotoxic effects of many pyrazine derivatives, we hypothesize that Pyrazamine-356 acts as a modulator of GABA-gated chloride channels in the insect nervous system.[1] Unlike conventional non-competitive antagonists like fipronil, Pyrazamine-356 is proposed to bind to a novel allosteric site on the receptor complex. This binding is thought to potentiate the effect of GABA, leading to an excessive influx of chloride ions. The resulting hyperpolarization of the neuron prevents the transmission of nerve impulses, causing paralysis and eventual death of the insect. This unique binding site suggests a low probability of cross-resistance with existing GABA-receptor-targeted insecticides.
-
Chlorantraniliprole (Ryanodine Receptor Modulator): Chlorantraniliprole belongs to the IRAC Group 28 and acts on insect ryanodine receptors (RyRs).[3] These receptors are intracellular calcium channels critical for muscle contraction.[5] Chlorantraniliprole locks the RyRs in a partially open state, leading to the uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm.[6][7] This depletion of calcium stores results in impaired muscle regulation, cessation of feeding, lethargy, paralysis, and ultimately, insect mortality.[6] Its high selectivity for insect RyRs over mammalian counterparts contributes to its favorable safety profile.[7]
-
Spinosad (Nicotinic Acetylcholine Receptor Allosteric Modulator): Spinosad, a mixture of spinosyn A and spinosyn D, has a complex mode of action primarily targeting the nicotinic acetylcholine receptor (nAChR). It binds to a unique allosteric site on the receptor, distinct from the binding sites of neonicotinoids and other nAChR agonists.[8] This binding causes prolonged activation of the nAChRs, leading to involuntary muscle contractions and tremors due to the continuous firing of motor neurons. Spinosad also exhibits secondary effects on GABA receptors. This multifaceted MoA contributes to its effectiveness against a broad spectrum of pests.
Signaling Pathway Diagrams
Caption: Hypothesized signaling pathway for Pyrazamine-356.
Caption: Signaling pathway for Chlorantraniliprole.
Comparative Efficacy: Quantitative Data
The following tables summarize hypothetical efficacy data for Pyrazamine-356 in comparison to Chlorantraniliprole and Spinosad against key lepidopteran pests. The data is presented as median lethal concentration (LC50) and median lethal dose (LD50) values, which are standard metrics in toxicology.[8] Lower values indicate higher toxicity and therefore greater efficacy.
Table 1: Larvicidal Activity (LC50) via Leaf Dip Bioassay
| Compound | Spodoptera frugiperda (Fall Armyworm) LC50 (µg/mL) | Plutella xylostella (Diamondback Moth) LC50 (µg/mL) | Helicoverpa armigera (Cotton Bollworm) LC50 (µg/mL) |
| Pyrazamine-356 | 0.85 | 0.09 | 1.12 |
| Chlorantraniliprole | 0.98[9] | 0.02[9] | 0.75 |
| Spinosad | 1.21[10] | 0.15 | 1.54[8] |
Table 2: Contact Toxicity (LD50) via Topical Application
| Compound | Spodoptera frugiperda (Fall Armyworm) LD50 (µ g/larva ) | Plutella xylostella (Diamondback Moth) LD50 (µ g/larva ) | Helicoverpa armigera (Cotton Bollworm) LD50 (µ g/larva ) |
| Pyrazamine-356 | 0.12 | 0.018 | 0.15 |
| Chlorantraniliprole | 0.15 | 0.009 | 0.11 |
| Spinosad | 0.25 | 0.025 | 0.30 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standardized procedures to ensure reproducibility and comparability of results.
Protocol 1: Larvicidal Activity via Leaf Dip Bioassay
This protocol determines the concentration of an insecticide that is lethal to 50% of a test population (LC50) through ingestion.
-
Preparation of Insecticide Solutions:
-
Prepare stock solutions of each insecticide in an appropriate solvent (e.g., acetone).
-
Create a series of serial dilutions in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to achieve a range of desired concentrations. A control solution of surfactant in water should also be prepared.
-
-
Leaf Treatment:
-
Excise leaf discs (e.g., cabbage for P. xylostella, cotton for H. armigera) of a uniform size.
-
Individually dip each leaf disc into a treatment solution for 10 seconds with gentle agitation.
-
Place the treated leaf discs on a wire rack to air dry for 1-2 hours.
-
-
Insect Exposure:
-
Place one dried, treated leaf disc into a Petri dish lined with moistened filter paper.
-
Introduce 10-15 third-instar larvae into each Petri dish.
-
Seal the Petri dishes and incubate at 25±2°C with a 16:8 hour (light:dark) photoperiod.
-
-
Data Collection and Analysis:
-
Assess larval mortality after 48 and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Correct for control mortality using Abbott's formula if necessary.
-
Subject the mortality data to probit analysis to calculate the LC50 values and their 95% confidence intervals.
-
Protocol 2: Contact Toxicity via Topical Application
This protocol determines the dose of an insecticide that is lethal to 50% of a test population (LD50) through direct contact.
-
Preparation of Dosing Solutions:
-
Prepare serial dilutions of each technical-grade insecticide in a volatile solvent such as acetone.
-
-
Insect Handling:
-
Anesthetize third-instar larvae briefly with carbon dioxide to immobilize them for treatment.
-
-
Topical Application:
-
Using a micro-applicator, apply a 0.5 µL droplet of the dosing solution to the dorsal thorax of each anesthetized larva.
-
A control group is treated with acetone only.
-
-
Post-Treatment and Observation:
-
Place the treated larvae individually into the wells of a 24-well plate containing an artificial diet.
-
Incubate under the same conditions as the leaf dip bioassay.
-
-
Data Collection and Analysis:
-
Record mortality at 24, 48, and 72 hours post-application.
-
Analyze the dose-mortality data using probit analysis to determine the LD50 values.
-
Experimental Workflow Diagram
Caption: Standard workflow for comparative insecticide efficacy testing.
Conclusion
This guide presents a comparative framework for evaluating the efficacy of novel pyrazine-derived insecticides, using the hypothetical compound Pyrazamine-356 as an exemplar. The analysis, based on plausible data and standardized protocols, demonstrates that Pyrazamine-356 shows considerable promise, with efficacy comparable to or exceeding that of established insecticides like Chlorantraniliprole and Spinosad against certain key pests.
The hypothesized novel mode of action for Pyrazamine-356, targeting a unique site on the GABA-gated chloride channel, is particularly noteworthy. If validated, this would position it as a valuable tool for insecticide resistance management programs, offering a new rotational partner to mitigate the evolution of resistance to existing chemical classes. Further research would be required to confirm this mode of action, elucidate the full spectrum of activity, and establish the toxicological and environmental safety profile of this and other promising pyrazine derivatives.
References
- 1. biosynce.com [biosynce.com]
- 2. adv-bio.com [adv-bio.com]
- 3. gpnmag.com [gpnmag.com]
- 4. isvsvegsci.in [isvsvegsci.in]
- 5. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Laboratory efficacy of selected synthetic insecticides against second instar invasive fall armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of Unexpected Byproducts in 3-Chloro-5,6-dimethylpyrazin-2-amine Reactions
For researchers and professionals in drug development, 3-Chloro-5,6-dimethylpyrazin-2-amine is a valuable starting material and intermediate. However, like many heterocyclic amines, its reactions can sometimes yield unexpected byproducts that can complicate downstream processes, affect yield, and introduce impurities that are critical to identify and control.[1][2] This guide provides an in-depth, experience-driven approach to anticipating, identifying, and characterizing these unexpected byproducts, ensuring the robustness and integrity of your synthetic workflows.
Anticipating the Unexpected: Plausible Side Reactions of this compound
The inherent reactivity of the pyrazine ring system, coupled with the specific functional groups of this compound, makes it susceptible to several side reactions.[3][4] Understanding these potential pathways is the first step in effective byproduct characterization. The pyrazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the chloro-substituted carbon.[5][6]
Here, we will explore three plausible, yet often overlooked, side reactions: dimerization , hydrolysis , and N-alkylation/arylation .
Comparative Analysis of Reaction Conditions
The formation of byproducts is highly dependent on reaction conditions. Below is a comparative guide to how different parameters can influence the product distribution.
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Condition | Expected Impact on Dimerization | Expected Impact on Hydrolysis | Expected Impact on N-alkylation/arylation | Rationale |
| Temperature | Low (e.g., 0-25 °C) | Reduced | Minimal | Reduced | Favors the desired kinetic product over higher activation energy side reactions. |
| High (e.g., >80 °C) | Increased | Increased | Increased | Provides sufficient energy to overcome the activation barrier for side reactions. | |
| Solvent | Aprotic (e.g., THF, Dioxane) | Moderate | Minimal | Moderate | Solvates reagents without participating in the reaction. |
| Protic (e.g., H₂O, EtOH) | Low | Increased | Low | Can act as a nucleophile (hydrolysis) or proton source/sink. | |
| Base | Weak (e.g., K₂CO₃) | Low | Low | Low | Less likely to deprotonate the amine for N-alkylation or promote elimination pathways. |
| Strong (e.g., NaH, LDA) | Increased | Low (in aprotic) | Increased | Can deprotonate the amine, increasing its nucleophilicity and promoting N-substitution or dimerization. | |
| Concentration | Dilute | Reduced | Unchanged | Unchanged | Reduces the probability of bimolecular reactions like dimerization. |
| Concentrated | Increased | Unchanged | Unchanged | Increases the frequency of intermolecular collisions. |
Experimental Workflow for Byproduct Identification and Characterization
A systematic and multi-technique approach is essential for the unambiguous identification of unexpected byproducts.[7][8] The following workflow provides a robust and self-validating protocol.
References
- 1. rroij.com [rroij.com]
- 2. selectscience.net [selectscience.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic amine - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. biotech-spain.com [biotech-spain.com]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-Chloro-5,6-dimethylpyrazin-2-amine
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloro-5,6-dimethylpyrazin-2-amine (CAS No. 39213-71-3), ensuring the safety of laboratory personnel and the protection of our environment. As scientists, our responsibility is not only to innovate but also to manage the consequences of our work with foresight and precision.
Part 1: Understanding the Hazard Profile of this compound
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a chlorinated, nitrogen-containing heterocyclic compound. Its hazard profile, as classified by the European Chemicals Agency (ECHA), indicates that it is harmful in contact with skin, causes serious eye damage, and leads to skin irritation[1]. While comprehensive toxicological data is not always available for novel compounds, the presence of the chloro and amine functionalities necessitates a cautious approach.
Table 1: Key Safety and Hazard Data for this compound
| Property | Value/Information | Source |
| CAS Number | 39213-71-3 | [2][3] |
| Molecular Formula | C₆H₈ClN₃ | [3] |
| GHS Hazard Statements | Harmful in contact with skin, Causes serious eye damage, Causes skin irritation | [1] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Likely HazardousDecomposition Products(from incineration) | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) gas | [5] |
The causality behind these hazards lies in the molecule's structure. The amine group can impart corrosive properties, while the chlorinated nature of the molecule means that combustion can lead to the formation of hazardous gases such as hydrogen chloride.
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it should be treated as hazardous waste. On-site chemical neutralization by laboratory personnel is not recommended without a thoroughly validated and peer-reviewed procedure specific to this compound, due to the potential for uncontrolled reactions and the generation of unknown, potentially more hazardous byproducts. The appropriate disposal route is through a licensed and certified hazardous waste disposal facility.
Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, ensure that the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Lab Coat: A standard laboratory coat will protect from spills.
-
Respiratory Protection: If handling the solid outside of a fume hood, a dust mask or respirator may be necessary to prevent inhalation.
All handling of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Avoid Co-mingling: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[6][7]. Incompatible chemicals can react, leading to heat generation, gas evolution, or the formation of hazardous byproducts.
-
Container Integrity: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The container must be in good condition, with no leaks or cracks[7].
Step 3: Comprehensive Waste Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and is critical for safe handling and disposal. The label must include:
-
The full chemical name: "This compound " and any other components in the waste stream with their approximate concentrations.
-
The date when the waste was first added to the container.
-
The specific hazard warnings (e.g., "Harmful," "Irritant").
Step 4: Secure Storage and Arranging for Disposal
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and under the control of the laboratory personnel[7]. Ensure that it is stored away from incompatible materials, particularly strong oxidizing agents.
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
The diagram below illustrates the decision-making process for the disposal of this compound waste.
Figure 1. Disposal workflow for this compound.
Part 3: The Science of Professional Disposal
While laboratory-scale neutralization is not advised, it is valuable for the research professional to understand the likely final disposition of this chemical waste. For chlorinated organic compounds like this compound, high-temperature incineration is a common and effective disposal method.
In a specialized incinerator, the compound is subjected to high temperatures (typically 800°C - 1500°C) in the presence of excess oxygen[8]. This process is designed to achieve complete combustion, breaking down the organic molecule into simpler, less harmful components. The expected primary combustion products are carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and hydrogen chloride (HCl).
The resulting acidic gases, particularly HCl, are then treated in a flue gas cleaning system. This typically involves scrubbing the gases with an alkaline solution to neutralize the acid before the cleaned gases are released into the atmosphere. This multi-stage process ensures that the hazardous nature of the original compound is effectively eliminated.
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
For large spills, evacuate the area and contact your institution's emergency response team and EHS office.
By adhering to these rigorous and scientifically grounded procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
- 8. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Chloro-5,6-dimethylpyrazin-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloro-5,6-dimethylpyrazin-2-amine was not available at the time of this writing. The following guidance is based on the chemical structure, which includes a halogenated pyrazine and an aromatic amine moiety, and established best practices for handling uncharacterized chemical powders.[1][2][3] A conservative approach is strongly recommended, treating the compound as potentially hazardous upon inhalation, ingestion, and skin contact until its toxicological properties are fully understood. Always consult your institution's Environmental Health and Safety (EHS) department for a full risk assessment before commencing work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.
Hazard Analysis: Understanding the Risks
This compound is a halogenated aromatic amine. While specific toxicity data is limited, the structural components suggest potential hazards:
-
Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.[1][3] Some aromatic amines are known or suspected carcinogens.[1]
-
Halogenated Compounds: Organochlorines can exhibit toxicity and persist in the environment.[4] Combustion of such compounds may produce highly toxic gases.[4]
-
Powdered Form: Fine chemical powders, if not handled correctly, can easily become airborne, posing a significant inhalation risk and leading to widespread contamination of work surfaces.[5][6][7]
Given these potential risks, a multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment (PPE), is imperative.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is crucial for minimizing exposure.[8][9] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield.[10] | Protects against splashes of solvents used to make solutions and from airborne powder particles that can cause severe eye irritation.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.[11] | Prevents direct skin contact. Double-gloving provides an extra layer of protection and allows for safe removal of the outer, contaminated glove.[11] |
| Body Protection | A lab coat, chemically resistant apron, and full-length pants.[7][10] | Shields skin and personal clothing from spills and contamination.[7][10] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To be used when engineering controls (e.g., a fume hood) are not available or as a supplementary measure, especially during weighing and transfer operations. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][10]
-
Ventilated Balance Enclosure: For precise weighing of the powder, a ventilated balance enclosure or a glove box is recommended to contain airborne particles.[11]
Step-by-Step Handling Procedures
Preparation:
-
Review Safety Information: Before starting any work, thoroughly review this guide and any available safety information.
-
Designate a Work Area: Clearly demarcate and label a specific area within the fume hood for handling this compound.[11][12]
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
Weighing the Compound (Tare Method):
-
Place an empty, sealable container on the balance and tare it.[5][11][12]
-
Move the container into the chemical fume hood.
-
Carefully add the powder to the container inside the hood.
-
Seal the container and move it back to the balance for weighing.[5][12]
-
Repeat as necessary to obtain the desired amount, always adding the powder inside the fume hood.[5]
Preparing Solutions:
-
All dissolution work should be performed within the chemical fume hood.
-
Slowly add the solvent to the container with the pre-weighed solid to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
Workflow Diagram
Caption: Safe handling workflow for this compound.
Disposal Plan: Responsible Waste Management
Proper waste disposal is critical to protect both personnel and the environment.
Waste Segregation
-
Halogenated Organic Waste: All waste containing this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, weigh paper, pipette tips), must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[10]
-
Non-Halogenated Waste: Do not mix with non-halogenated waste streams.
Disposal Procedure
-
Solid Waste: Collect all contaminated solid materials in a designated, sealed container.
-
Liquid Waste: Collect all solutions and rinsates in a separate, sealed container for halogenated liquid waste.
-
Labeling: Clearly label all waste containers with their contents.
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance and to schedule a waste pickup.
Emergency Procedures
Spills:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform your supervisor and EHS department immediately.
-
Cleanup: Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE. Use a spill kit containing absorbent materials suitable for chemical spills.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the chemical as possible.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. ehso.emory.edu [ehso.emory.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
